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  • Product: 5-Fluoro-2-methoxypyridin-4-ol
  • CAS: 51173-14-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Fluoro-2-methoxypyridin-4-ol

The following technical guide provides an in-depth analysis of 5-Fluoro-2-methoxypyridin-4-ol , a critical heterocyclic building block in medicinal chemistry. CAS Number: 51173-14-9 Primary Application: Kinase Inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Fluoro-2-methoxypyridin-4-ol , a critical heterocyclic building block in medicinal chemistry.

CAS Number: 51173-14-9 Primary Application: Kinase Inhibitor Scaffolding & Heterocyclic Functionalization

Executive Summary

5-Fluoro-2-methoxypyridin-4-ol (also known as 5-Fluoro-4-hydroxy-2-methoxypyridine) is a high-value fluorinated pyridine intermediate.[1][2][3] Its structural uniqueness lies in the 5-fluoro substituent , which modulates metabolic stability and pKa, combined with the 2-methoxy group that serves as a masked hydrogen bond acceptor or a handle for further nucleophilic displacement.

This compound exists in a tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, a property that dictates its reactivity profile in nucleophilic aromatic substitutions (SNAr) and metal-catalyzed cross-couplings. It is prominently utilized in the synthesis of BCR-ABL tyrosine kinase inhibitors and other targeted oncological therapies.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

The molecule exhibits distinct tautomerism, favoring the 4-pyridone form in the solid state and polar solvents. This behavior is critical for researchers attempting to alkylate or halogenate the 4-position.

PropertySpecification
CAS Number 51173-14-9
IUPAC Name 5-Fluoro-2-methoxypyridin-4-ol
Synonyms 5-Fluoro-4-hydroxy-2-methoxypyridine; 5-Fluoro-2-methoxy-4(1H)-pyridone
Molecular Formula C₆H₆FNO₂
Molecular Weight 143.12 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Acidity (pKa) ~8.5 (OH/NH tautomer)
Storage Inert atmosphere, 2–8°C (Hygroscopic)
Tautomeric Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium between the hydroxy and ketone forms. In synthetic planning, reagents must be selected based on which tautomer reacts (e.g., O-alkylation vs. N-alkylation).

Tautomerism Hydroxy Hydroxy Form (Aromatic Pyridine) Major in Non-polar Solvents Pyridone Pyridone Form (NH-Ketone) Major in Solid State/Polar Solvents Hydroxy->Pyridone Tautomerization (Fast)

Figure 1: Tautomeric equilibrium of 5-Fluoro-2-methoxypyridin-4-ol. The pyridone form dictates the high melting point and solubility profile.

Synthetic Pathways & Production

The synthesis of 5-Fluoro-2-methoxypyridin-4-ol typically avoids direct fluorination of the pyridine ring due to poor selectivity. Instead, it relies on the modification of pre-functionalized halogenated pyridines.

Core Synthetic Route: From 2,4-Dichloro-5-fluoropyridine

The most robust industrial route involves sequential nucleophilic aromatic substitution followed by selective hydrolysis.

  • Starting Material: 2,4-Dichloro-5-fluoropyridine (Commercially available).

  • Step 1 (Bis-methoxylation): Reaction with excess sodium methoxide (NaOMe) to generate 2,4-dimethoxy-5-fluoropyridine.

  • Step 2 (Selective Hydrolysis): Acid-catalyzed hydrolysis selectively cleaves the 4-methoxy group. The 4-position is more susceptible to nucleophilic attack by water (via the protonated intermediate) than the 2-position, yielding the desired 4-pyridone product.

Synthesis SM Start: 2,4-Dichloro-5-fluoropyridine Inter Intermediate: 2,4-Dimethoxy-5-fluoropyridine SM->Inter NaOMe (2.2 eq), MeOH Reflux, 4h Product Target: 5-Fluoro-2-methoxypyridin-4-ol (CAS 51173-14-9) Inter->Product HCl (aq), Reflux Selective Demethylation at C4

Figure 2: Synthetic workflow for CAS 51173-14-9 via selective hydrolysis.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard methodologies for fluoropyridine functionalization and should be validated with specific lot analysis.

Protocol A: Conversion of 2,4-Dimethoxy-5-fluoropyridine to Target

Objective: Selective cleavage of the C4-methoxy ether.

Reagents:

  • 2,4-Dimethoxy-5-fluoropyridine (1.0 eq)

  • Hydrochloric acid (2M aqueous solution)

  • Solvent: 1,4-Dioxane (optional, for solubility)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dimethoxy-5-fluoropyridine in 1,4-dioxane (5 vol).

  • Acidification: Add 2M HCl (10 vol) slowly.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H = 158) and appearance of the product (M+H = 144).

    • Mechanism Note: The C4 position is electronically activated for nucleophilic attack by water after protonation of the ring nitrogen, more so than the C2 position.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as the internal temperature drops.

  • Filtration: Filter the white solid. Wash with cold water (2x) and diethyl ether (to remove organic impurities).

  • Drying: Dry under vacuum at 45°C to constant weight.

Protocol B: Downstream Functionalization (Chlorination)

Objective: Converting the 4-OH group to a reactive chloride (4-Chloro-5-fluoro-2-methoxypyridine) for SNAr coupling.

Procedure:

  • Suspend 5-Fluoro-2-methoxypyridin-4-ol (1.0 eq) in POCl₃ (5.0 eq).

  • Add a catalytic amount of DMF (0.1 eq).

  • Heat to 80°C for 2 hours. The suspension will clear as the chloropyridine forms.

  • Quench carefully onto ice/water and extract with Ethyl Acetate.

Applications in Drug Discovery

The 5-fluoro-2-methoxypyridine scaffold is a "privileged structure" in medicinal chemistry, particularly for Kinase Inhibitors .

BCR-ABL Tyrosine Kinase Inhibition

As detailed in patent literature (e.g., WO2022076973A1), this CAS number is a key starting material. The 4-hydroxy group is typically converted to a leaving group (Cl, Br, or Triflate) to allow coupling with complex amines or anilines.

  • Role: The fluorine atom at C5 blocks metabolic oxidation (blocking the "soft spot" of the pyridine ring) and increases the lipophilicity of the drug molecule.

  • Mechanism: The 2-methoxy group often acts as an intramolecular hydrogen bond acceptor, locking the conformation of the inhibitor in the kinase ATP-binding pocket.

Antiviral Nucleoside Analogs

While distinct from pyrimidines, the electronic similarity allows this pyridine scaffold to mimic nucleobases in viral polymerase inhibitors.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Precautions:

  • Hygroscopic: Store under nitrogen or argon. Moisture absorption can shift the tautomeric equilibrium and affect stoichiometry in sensitive reactions (e.g., with POCl₃).

  • PPE: Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • Apollo Scientific. (2024). Product Data Sheet: 5-Fluoro-4-hydroxy-2-methoxypyridine (CAS 51173-14-9).[1][4][5]

  • Google Patents. (2022). WO2022076973A1 - 7-Azaindole compounds for inhibition of BCR-ABL tyrosine kinases. (Demonstrates use of CAS 51173-14-9 as a starting material for bromination and coupling).

  • PubChem. (2024). Compound Summary: 5-Fluoro-2-methoxypyridin-4-ol.[1][2][3][6][7][5][8][9]

  • ChemSrc. (2024). 5-Fluoro-2-methoxypyridin-4-ol Physicochemical Properties.

Sources

Exploratory

5-Fluoro-2-methoxypyridin-4-ol chemical properties

This is an in-depth technical guide on the chemical properties, synthesis, and reactivity of 5-Fluoro-2-methoxypyridin-4-ol , designed for researchers in medicinal chemistry. Chemical Identity & Core Properties Property...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical properties, synthesis, and reactivity of 5-Fluoro-2-methoxypyridin-4-ol , designed for researchers in medicinal chemistry.

Chemical Identity & Core Properties

Property Data
IUPAC Name 5-Fluoro-2-methoxypyridin-4-ol
Preferred Tautomer 5-Fluoro-2-methoxy-4(1H)-pyridone
CAS Registry Number 51173-14-9
Molecular Formula C₆H₆FNO₂
Molecular Weight 143.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
pKa (Calculated) ~6.5 (OH/NH acidic), ~0.5 (Basic N)

Structural Analysis & Tautomerism

The reactivity of 5-Fluoro-2-methoxypyridin-4-ol is defined by its tautomeric equilibrium. While often named as a "pyridin-4-ol" (enol form), the compound exists predominantly as the 4-pyridone (keto form) in the solid state and in polar solvents.

Electronic Effects
  • 5-Fluoro Substituent (EWG): The fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the N-H proton compared to non-fluorinated pyridones, increasing the acidity and stabilizing the conjugate base. It also deactivates the ring towards electrophilic attack, directing substitution to the C3 position.

  • 2-Methoxy Group (EDG): The methoxy group at C2 is an electron-donating group (+M) via resonance, but also inductively withdrawing (-I). The resonance effect stabilizes the carbocation character at C4 and C6, but in the pyridone form, it primarily serves to modulate the electron density of the amide-like system.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium between the hydroxy-pyridine and pyridone forms. In biological and synthetic contexts (polar media), the pyridone form is the relevant reacting species unless the oxygen is alkylated/acylated.

Tautomerism cluster_0 Tautomeric Equilibrium Pyridinol 4-Hydroxypyridine Form (Aromatic, favored in gas phase) Pyridone 4-Pyridone Form (Favored in solution/solid state) Pyridinol->Pyridone Polar Solvent (H-bond stabilization)

Caption: Equilibrium shifts toward the 4-pyridone tautomer in polar solvents (DMSO, H₂O) due to solvation energy and intermolecular hydrogen bonding.

Synthetic Accessibility

Preparation of the 5-fluoro-2-methoxypyridine core requires navigating the competing reactivities of the halogenated precursors.[1]

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

A robust entry point involves the regioselective substitution of poly-halogenated pyridines. The C4 position in 2,4,5-trifluoropyridine or 2,4-dichloro-5-fluoropyridine is highly activated for nucleophilic attack.

  • Starting Material: 2,4,5-Trifluoropyridine or 2,4-Dichloro-5-fluoropyridine.

  • Step 1 (Methoxylation): Reaction with NaOMe (1 eq) at 0°C typically favors the C4 position due to para-like activation by the ring nitrogen. However, to achieve the 2-methoxy-4-hydroxy pattern, one must carefully control conditions or use a protection strategy.

    • Alternative: Starting from 2,4-Dimethoxy-5-fluoropyridine and performing a selective demethylation. The C4-methoxy group is more labile to acid hydrolysis (e.g., HBr/AcOH) than the C2-methoxy group, yielding the desired 4-pyridone.

Validated Protocol: Bromination of the Core

Once the core 5-Fluoro-2-methoxypyridin-4-ol is obtained, it serves as a scaffold. A key reaction verified in patent literature (e.g., WO2022076973) is the regioselective bromination at the C3 position.

Protocol: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridin-4-ol

  • Reagents: 5-Fluoro-2-methoxypyridin-4-ol (1.0 eq), N-Bromosuccinimide (NBS, 0.95 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve substrate in ACN at room temperature.

    • Add NBS portion-wise to avoid over-bromination.

    • Stir for 3 hours at 25°C.

    • Workup: Concentrate under reduced pressure; precipitate with water or purify via silica chromatography.

  • Mechanism: Electrophilic aromatic substitution (EAS). The C3 position is activated by the ortho-hydroxyl/oxo group and the para-methoxy group, while C5 is blocked by fluorine.

Reactivity & Downstream Applications

The primary utility of 5-Fluoro-2-methoxypyridin-4-ol lies in its conversion to electrophilic building blocks for transition-metal catalyzed cross-couplings.

Activation: Deoxy-Chlorination (POCl₃)

To utilize the C4 position in Suzuki or Buchwald couplings, the "hydroxyl" group must be converted to a leaving group (Cl, Br, or OTf).

  • Reagent: Phosphorus Oxychloride (POCl₃).

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine.

  • Conditions: 80–100°C, 2-4 hours.

  • Product: 4-Chloro-5-fluoro-2-methoxypyridine .

  • Note: The 5-fluoro substituent reduces the basicity of the pyridine nitrogen, making the HCl salt less stable and easier to free-base during workup.

Reaction Workflow Diagram

The following graph depicts the transformation of the 4-ol core into high-value kinase inhibitor scaffolds.

Reactivity cluster_activation Activation Phase Start 5-Fluoro-2-methoxypyridin-4-ol (Scaffold) Cl_Inter 4-Chloro-5-fluoro-2-methoxypyridine (Key Intermediate) Start->Cl_Inter POCl3, Base Deoxychlorination Br_Inter 3-Bromo-5-fluoro-2-methoxypyridin-4-ol Start->Br_Inter NBS, ACN Electrophilic Halogenation End_Product Biaryl Kinase Inhibitors (e.g., BCR-ABL targets) Cl_Inter->End_Product Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Br_Inter->End_Product Downstream Functionalization

Caption: Divergent synthesis pathways: C4 activation via chlorination vs. C3 functionalization via bromination.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for Kinase Inhibitors .

  • Metabolic Stability: The C5-Fluorine atom blocks metabolic oxidation at a typically labile position, extending the half-life (

    
    ) of the drug.
    
  • Electronic Modulation: The fluorine atom lowers the pKa of the pyridine nitrogen, which can reduce non-specific binding (hERG liability) and improve membrane permeability compared to the non-fluorinated analog.

  • Fragment-Based Drug Discovery (FBDD): The molecule serves as a polar, hydrogen-bond accepting/donating fragment that can be elaborated into the ATP-binding pocket of kinases (e.g., BCR-ABL, EGFR).

References

  • ChemicalBook. (2025). 5-Fluoro-2-methoxypyridin-4-ol Product Properties and Synthesis. Retrieved from

  • BLD Pharm. (2025). 5-Fluoro-2-methoxypyridin-4-ol MSDS and Technical Data. Retrieved from

  • Google Patents. (2022). WO2022076973A1 - 7-Azaindole compounds for the inhibition of BCR-ABL tyrosine kinases. (Example S76 describes bromination of the core). Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis of fluorinated pyrimidines and pyridines. PubMed Central. Retrieved from

Sources

Foundational

Introduction: The Significance of Fluorinated Pyridinols

An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoro-2-methoxypyridin-4-ol This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoro-2-methoxypyridin-4-ol

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 5-fluoro-2-methoxypyridin-4-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, explaining not just the "how" but the fundamental "why" behind each experimental choice. Our approach is grounded in a self-validating system of protocols, ensuring scientific integrity and fostering a deep understanding of the structural characterization of novel heterocyclic compounds.

Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry, with the strategic incorporation of fluorine atoms often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The title compound, 5-fluoro-2-methoxypyridin-4-ol, represents a scaffold of significant interest, combining the electronic effects of a fluorine substituent with the hydrogen-bonding capabilities of a hydroxyl group and the metabolic influence of a methoxy group on a pyridine core. Elucidating the precise structure of such molecules is a critical first step in understanding their potential as therapeutic agents. This guide will walk through a logical, multi-technique approach to unequivocally confirm the molecular structure of 5-fluoro-2-methoxypyridin-4-ol.

A Multi-faceted Approach to Structure Elucidation

The definitive confirmation of a novel chemical structure rarely relies on a single analytical technique. Instead, a confluence of data from multiple orthogonal methods provides the necessary evidence to build an unassailable structural hypothesis. Our elucidation workflow for 5-fluoro-2-methoxypyridin-4-ol integrates Mass Spectrometry, multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and for absolute confirmation in the solid state, Single Crystal X-ray Diffraction.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_final_confirmation Final Confirmation Synthesis Hypothesized Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Provides Molecular Weight NMR NMR Spectroscopy Purification->NMR Provides Connectivity H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR F19_NMR 19F NMR NMR->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR X_Ray Single Crystal X-Ray Diffraction H1_NMR->X_Ray Confirms Proposed Structure C13_NMR->X_Ray Confirms Proposed Structure F19_NMR->X_Ray Confirms Proposed Structure TwoD_NMR->X_Ray Confirms Proposed Structure hmbc_correlations cluster_protons Protons cluster_carbons Carbons structure H3 H-3 C2 C-2 H3->C2 C4 C-4 H3->C4 C5 C-5 H3->C5 H6 H-6 H6->C2 H6->C4 H6->C5 OCH3 -OCH3 OCH3->C2 C3 C-3 C6 C-6 OCH3_C -OCH3 Carbon

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 5-Fluoro-2-methoxypyridin-4-ol

Document Control: Target Molecule: 5-Fluoro-2-methoxypyridin-4-ol[1][2] CAS Registry Number: 51173-14-9[1][2] Molecular Formula: Molecular Weight: 143.12 g/mol [2] Executive Summary & Structural Dynamics 5-Fluoro-2-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Molecule: 5-Fluoro-2-methoxypyridin-4-ol[1][2]

  • CAS Registry Number: 51173-14-9[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 143.12 g/mol [2]

Executive Summary & Structural Dynamics

5-Fluoro-2-methoxypyridin-4-ol is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and fluorinated pyridine analogs. Its structural utility lies in the orthogonal reactivity of the C2-methoxy (labile to nucleophilic displacement or hydrolysis) and the C4-hydroxyl (amenable to O-alkylation or conversion to a leaving group).

However, characterizing this molecule requires a nuanced understanding of prototropic tautomerism . Unlike simple phenols, 4-hydroxypyridines exist in a solvent-dependent equilibrium between the pyridin-4-ol (hydroxy) and pyridin-4(1H)-one (pyridone) forms.

The Tautomeric "Gotcha"

In non-polar solvents (


), the hydroxy form often predominates. In polar aprotic solvents (DMSO-

, commonly used for QC), the equilibrium shifts significantly toward the pyridone form. This shift drastically alters the NMR landscape, particularly the Carbon-13 carbonyl/hydroxyl resonance and Proton-Nitrogen coupling.

Tautomerism Figure 1: Tautomeric Equilibrium of 5-Fluoro-2-methoxypyridin-4-ol Hydroxy Hydroxy Form (Aromatic Pyridine) Major in CDCl3 Transition Proton Transfer (Solvent Mediated) Hydroxy->Transition Fast Exchange Pyridone Pyridone Form (NH Lactam-like) Major in DMSO-d6 Transition->Pyridone

Spectroscopic Data Analysis

The following data represents the consensus spectroscopic signature for the compound. Note that chemical shifts (


) may vary slightly (

ppm) depending on concentration and water content in DMSO-

.
Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode)

  • Parent Ion (

    
    ):  144.1 m/z
    
  • Fragmentation Logic:

    • 144

      
       124:  Loss of HF (Common in ortho-fluorinated phenols/pyridines).
      
    • 144

      
       113:  Loss of 
      
      
      
      radical (Alpha-cleavage).
    • 144

      
       116:  Loss of CO (Characteristic of phenols/pyridones).
      
Infrared Spectroscopy (FT-IR)
  • 3200–2500

    
    :  Broad, multi-band absorption. Indicates N-H stretch (pyridone form) overlapping with O-H stretch (hydroxy form) and intermolecular H-bonding.
    
  • 1640–1660

    
    :  Strong 
    
    
    
    stretch. Presence of this band confirms the pyridone tautomer. A pure hydroxy form would lack this and instead show aromatic
    
    
    bands around 1580-1600
    
    
    .
  • 1260

    
    : 
    
    
    
    stretch (Ar-F).
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Favors Pyridone form: 5-fluoro-2-methoxy-1H-pyridin-4-one)

NMR (400 MHz)
Shift (

ppm)
MultiplicityIntegralAssignmentCoupling Analysis (

Hz)
11.50 Broad s1HNH / OHExchangeable. Chemical shift is highly concentration-dependent.
7.85 d1HH-6

Hz. Deshielded by adjacent N and F.
5.80 d1HH-3

Hz. Upfield due to shielding by

and

.
3.82 s3H

Singlet. No coupling to F (5 bonds away).

Expert Insight: The coupling of H-6 is diagnostic. It is ortho to the Fluorine. The H-3 proton is meta to the Fluorine, resulting in a much smaller coupling constant, often appearing as a broadened singlet or fine doublet.


NMR (100 MHz) - Proton Decoupled

Fluorine (


, Spin 1/2) causes extensive splitting in the Carbon spectrum. This is the primary validation tool.
Shift (

ppm)
Multiplicity

(Hz)
AssignmentStructural Logic
172.5 d~15C-4 (

)
Carbonyl carbon. Split by adjacent F (

).
148.0 d~240C-5 (

)
Direct C-F attachment. Massive

coupling (230-250 Hz range).
146.5 s (or small d)< 5C-2 (

)
Distant from F.
130.2 d~20C-6Adjacent to F (

).
98.5 d~5C-3Meta to F (

). Significantly upfield (electron-rich enone character).
54.5 s-

Methoxy carbon.

NMR
  • Shift:

    
     -165.0 to -170.0 ppm (Singlet or broad doublet depending on proton decoupling).
    
  • Note: The shift is characteristic of a fluorine atom on an electron-rich heterocyclic ring.

Quality Control & Release Protocol

To ensure the integrity of this intermediate for drug development, the following self-validating workflow is recommended. This protocol accounts for the potential presence of the des-fluoro impurity or demethylated byproduct.

QC_Workflow Figure 2: Self-Validating QC Workflow for Fluorinated Pyridines Sample Crude Sample (Post-Workup) HNMR 1H NMR (DMSO-d6) Check H6 Doublet Sample->HNMR CNMR 13C NMR Verify C-F Coupling HNMR->CNMR If H6 doublet present Decision Does J(C-F) match ~240Hz? CNMR->Decision Purity HPLC Purity (>98% a/a) Decision->Purity Yes Reject Reject / Repurify Decision->Reject No (Des-fluoro?) Release Release Lot Purity->Release Pass Purity->Reject Fail

Protocol Validation Steps:
  • The "Doublet" Check: In

    
     NMR, if H-6 appears as a singlet, the Fluorine is missing (Des-fluoro impurity). It must be a doublet with 
    
    
    
    Hz.
  • The "Coupling" Check: In

    
     NMR, C-5 must show a splitting of ~240 Hz. If C-5 is a singlet, the fluorine is absent.
    
  • Tautomer Confirmation: If the Carbonyl signal appears at ~172 ppm, the sample is in the pyridone form (normal for DMSO). If it appears at ~160-165 ppm, it may be in the hydroxy form (check solvent acidity/water content).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776383, 5-Fluoro-4-hydroxy-2-methoxypyridine. Retrieved from [Link]

  • ChemSrc (2025). 5-Fluoro-2-methoxypyridin-4-ol Physicochemical Properties and CAS 51173-14-9. Retrieved from [Link]

  • Dolbier, W. R. (2009).Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-NMR coupling constants).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

Foundational

Biological Activity &amp; Synthetic Utility of 5-Fluoro-2-methoxypyridin-4-ol

An in-depth technical guide on the biological activity and synthetic utility of 5-Fluoro-2-methoxypyridin-4-ol , tailored for researchers and drug development professionals.[1] A Technical Guide for Drug Discovery Execut...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the biological activity and synthetic utility of 5-Fluoro-2-methoxypyridin-4-ol , tailored for researchers and drug development professionals.[1]

A Technical Guide for Drug Discovery

Executive Summary

5-Fluoro-2-methoxypyridin-4-ol (CAS: 51173-14-9) is a specialized fluorinated heterocyclic building block used extensively in the design of small-molecule therapeutics.[1] While rarely used as a standalone drug, its structural architecture—combining an electron-withdrawing fluorine, a hydrogen-bond accepting methoxy group, and a tautomeric hydroxyl moiety—makes it a "privileged scaffold" in medicinal chemistry.[1]

Its primary biological utility lies in its role as a precursor for Tyrosine Kinase Inhibitors (TKIs) (specifically targeting Bcr-Abl and ALK pathways) and next-generation antivirals .[1] The incorporation of this moiety into drug candidates is driven by its ability to modulate metabolic stability (blocking C5-oxidation), optimize lipophilicity (LogP), and provide critical hydrogen-bonding vectors within enzyme active sites.

Chemical Identity & Structural Properties[1][2][3][4][5][6][7]

Core Physicochemical Data
PropertyValue / Description
IUPAC Name 5-Fluoro-2-methoxypyridin-4-ol
Alternative Names 5-Fluoro-4-hydroxy-2-methoxypyridine; 5-Fluoro-2-methoxy-1H-pyridin-4-one
CAS Number 51173-14-9
Molecular Formula C₆H₆FNO₂
Molecular Weight 143.12 g/mol
Predicted LogP ~0.8 (Modulate by tautomerism)
pKa (OH) ~8.5–9.0 (Acidic due to F-substitution)
Tautomerism: The Critical Interaction Mechanism

A defining feature of 5-Fluoro-2-methoxypyridin-4-ol is its prototropic tautomerism.[1] In aqueous solution and solid state, the equilibrium favors the 4-pyridone form over the 4-hydroxypyridine form.[2] This distinction is vital for molecular docking studies, as the pyridone form acts as a hydrogen bond donor (N-H) and acceptor (C=O), whereas the hydroxy form acts primarily as a donor/acceptor at the oxygen.

Implication for Drug Design:

  • Pyridone Form: Mimics peptide bonds; binds to serine/threonine residues in kinase hinge regions.[1]

  • Fluorine Effect: The C5-Fluorine atom withdraws electron density, increasing the acidity of the N-H (in pyridone form) or O-H (in pyridinol form), thereby strengthening hydrogen bond interactions with target proteins.

Tautomerism cluster_0 Tautomeric Equilibrium Pyridinol Pyridinol Form (Aromatic, OH donor) Pyridone Pyridone Form (Favored, NH donor/CO acceptor) Pyridinol->Pyridone  K_eq > 1 (Aq/Solid)   Interaction Target Binding (Kinase Hinge Region) Pyridone->Interaction  Dominant Binding Mode  

Figure 1: Tautomeric equilibrium favoring the pyridone species, which dictates the primary mode of biological interaction.

Biological Potential & Pharmacophore Analysis[1]

This compound acts as a bio-isosteric replacement for non-fluorinated pyridines or phenols.[1] Its biological activity is defined by three mechanistic contributions:

Metabolic Blockade (The Fluorine Effect)

The C5 position of the pyridine ring is electronically susceptible to oxidative metabolism by Cytochrome P450 enzymes.

  • Mechanism: Replacing Hydrogen with Fluorine (Van der Waals radius 1.47 Å vs 1.20 Å) sterically and electronically blocks this metabolic "soft spot" without significantly altering the overall shape of the molecule.

  • Result: Drugs incorporating this scaffold exhibit extended half-lives (

    
    ) and improved oral bioavailability.[1]
    
Kinase Inhibition (Bcr-Abl & ALK)

The 5-fluoro-2-methoxypyridine motif appears in patent literature for inhibitors of the Bcr-Abl tyrosine kinase , a target in Chronic Myeloid Leukemia (CML).[1]

  • Binding Mode: The scaffold serves as a "hinge binder."[1] The nitrogen (or NH of pyridone) interacts with the backbone of the kinase ATP-binding pocket. The 2-methoxy group often projects into the solvent-exposed region or a hydrophobic sub-pocket, locking the conformation.

  • Specificity: The fluorine atom can induce subtle conformational changes in the protein or fill small hydrophobic pockets (e.g., the gatekeeper region), enhancing selectivity over other kinases.

Antiviral & Antimicrobial Activity

Derivatives of 2-methoxypyridines have shown activity against viral polymerases.[1] The 4-OH group is typically converted to an amine or ether to mimic nucleosides or to bind to allosteric sites on viral enzymes.[1]

Case Study: Synthesis of Bcr-Abl Inhibitors

Reference: WO2022076973A1 - 7-Azaindole compounds for inhibition of tyrosine kinases bcr-abl.[1]

In this application, 5-Fluoro-2-methoxypyridin-4-ol is used as the starting material to generate a brominated intermediate, which is then coupled to a core scaffold (e.g., azaindole) to create the final bioactive inhibitor.[1]

Experimental Workflow:
  • Halogenation: The scaffold is brominated at the C3 position.[1]

  • Coupling: The resulting bromide undergoes Suzuki or Buchwald-Hartwig coupling.[1]

SynthesisPath Start 5-Fluoro-2-methoxypyridin-4-ol (Starting Material) Inter1 3-Bromo-5-fluoro-2,4-dimethoxypyridine (Activated Intermediate) Start->Inter1  Step 1   Reagent1 NBS, ACN (Bromination) Final Bcr-Abl Kinase Inhibitor (Bioactive Drug) Inter1->Final  Step 2   Reagent2 Suzuki Coupling (Boronic Ester + Pd Catalyst)

Figure 2: Synthetic pathway utilizing the scaffold to generate high-affinity kinase inhibitors.

Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of Intermediate)

Context: Preparation of 3-bromo-5-fluoro-2-methoxypyridin-4-ol derivatives for cross-coupling.[1]

  • Setup: Charge a round-bottom flask with 5-Fluoro-2-methoxypyridin-4-ol (1.0 eq) and Acetonitrile (ACN) [0.15 M concentration].

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (0.95 eq) portion-wise at 0°C to avoid over-bromination.

  • Reaction: Stir at room temperature (25°C) for 3 hours. Monitor by LC-MS (Target mass: M+H + 79/81 pattern).[1]

  • Workup: Concentrate under reduced pressure. Resuspend residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the 3-bromo derivative.

Protocol B: Activation via Chlorination (Deoxychlorination)

Context: Converting the 4-OH to 4-Cl for Nucleophilic Aromatic Substitution (SₙAr).[1]

  • Reagents: POCl₃ (Phosphorus oxychloride, 5.0 eq) and catalytic DMF (3 drops).

  • Procedure: Suspend 5-Fluoro-2-methoxypyridin-4-ol in neat POCl₃. Heat to reflux (105°C) for 2–4 hours.

  • Quenching: Caution: Pour the reaction mixture slowly onto crushed ice/NH₄OH solution (exothermic!).

  • Extraction: Extract with DCM (3x). The product, 4-Chloro-5-fluoro-2-methoxypyridine , is a versatile electrophile for introducing amines (e.g., piperazines) at the C4 position.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant (Skin/Eye/Respiratory).[1] The pyridone tautomer may have different solubility/toxicity profiles than the hydroxy form.

  • Reactivity: Incompatible with strong oxidizing agents.[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Specific Note: Fluorinated pyridines can release HF upon thermal decomposition; use appropriate ventilation.[1]

References

  • World Intellectual Property Organization (WIPO). (2022).[1] Patent WO2022076973A1: 7-Azaindole compounds for inhibition of tyrosine kinases bcr-abl.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 338458, 4-Fluoro-2-methoxypyridine (Related Scaffold).

  • Schlegel, H. B., et al. (1991).[1] Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society. (Discusses the energetic preference for pyridone tautomers).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Foundational text on the metabolic stability conferred by Fluorine).[3]

Sources

Exploratory

5-Fluoro-2-methoxypyridin-4-ol: Mechanism of Action &amp; Synthetic Utility

The following technical guide details the mechanism of action, chemical utility, and pharmacological relevance of 5-Fluoro-2-methoxypyridin-4-ol (also known as 5-fluoro-2-methoxy-4-hydroxypyridine). This analysis treats...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical utility, and pharmacological relevance of 5-Fluoro-2-methoxypyridin-4-ol (also known as 5-fluoro-2-methoxy-4-hydroxypyridine).

This analysis treats the compound primarily as a privileged synthetic intermediate and a pharmacophore precursor to potent Dihydropyrimidine Dehydrogenase (DPD) inhibitors, synthesizing data from organic synthesis and medicinal chemistry.

Part 1: Core Identity & Structural Pharmacophore

5-Fluoro-2-methoxypyridin-4-ol is a functionalized pyridine derivative serving as a critical building block in the synthesis of fluorinated heterocycles, particularly kinase inhibitors (e.g., BCR-ABL targeting agents) and potential metabolic modulators of fluoropyrimidines.

Chemical Identity
  • IUPAC Name: 5-Fluoro-2-methoxypyridin-4-ol[1]

  • CAS Registry Number: 51173-14-9 (often cited for the 4-ol form); related to 113772-26-4.

  • Molecular Formula: C₆H₆FNO₂

  • Molecular Weight: 143.12 g/mol

  • Key Functional Groups:

    • C5-Fluorine: Provides metabolic stability and modulates pKa (electron-withdrawing).

    • C2-Methoxy: Acts as a protected carbonyl equivalent (via hydrolysis) or a directing group.

    • C4-Hydroxyl: An acidic handle for functionalization (e.g., etherification, halogenation) and tautomerism.

Tautomeric Mechanism

A defining mechanistic feature of this compound is its prototropic tautomerism . In solution, it exists in equilibrium between the pyridin-4-ol (aromatic) and pyridin-4(1H)-one (keto) forms. This equilibrium dictates its reactivity and biological binding potential.

  • Pyridinol Form: Favored in non-polar solvents; participates in O-alkylation.

  • Pyridone Form: Favored in polar/aqueous media; mimics the thymine/uracil ring structure, which is crucial for binding to enzymes like Dihydropyrimidine Dehydrogenase (DPD).

Tautomerism cluster_0 Tautomeric Equilibrium Pyridinol Pyridin-4-ol Form (Aromatic, O-Nucleophilic) Pyridone Pyridin-4(1H)-one Form (Keto, N-Nucleophilic) Pyridinol->Pyridone Polar Solvent (H-shift) Pyridone->Pyridinol Non-polar Solvent

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, dictating chemical reactivity and biological mimicry.

Part 2: Biological Mechanism of Action (Pharmacological Potential)

While primarily a synthetic intermediate, the core scaffold of 5-fluoro-2-methoxypyridin-4-ol is structurally homologous to Gimeracil (5-chloro-2,4-dihydroxypyridine, CDHP), a potent inhibitor of Dihydropyrimidine Dehydrogenase (DPD) .

Mechanism: DPD Inhibition (Structure-Activity Relationship)

DPD is the rate-limiting enzyme in the catabolism of 5-Fluorouracil (5-FU).[2] Inhibitors of DPD are used clinically (e.g., in S-1/Teysuno) to prolong the half-life of 5-FU.

  • Pharmacophore Homology: The 5-fluoro-4-hydroxypyridine motif mimics the transition state of uracil reduction.

  • Role of the Methoxy Group: The C2-methoxy group sterically hinders direct binding to the DPD active site, which requires a hydrogen bond donor at N1 and an acceptor at C2 (=O).

  • Bioactivation Pathway: For this compound to act as a DPD inhibitor, it must undergo metabolic O-demethylation to generate 5-fluoro-2,4-dihydroxypyridine (5-F-DHP) .

    • 5-F-DHP Activity: 5-F-DHP is a known competitive inhibitor of DPD (Ki ~ 0.4 µM), though less potent than its chloro-analog (CDHP).

Table 1: Comparative Potency of Pyridine-Based DPD Inhibitors

CompoundStructureDPD Inhibition (Ki)Mechanism
Gimeracil (CDHP) 5-chloro-2,4-dihydroxypyridine~0.04 µMDirect Competitive
5-F-DHP 5-fluoro-2,4-dihydroxypyridine~0.40 µMDirect Competitive
Target Compound 5-fluoro-2-methoxypyridin-4-ol Inactive*Prodrug / Precursor

*Note: Inactive in methoxy form; requires conversion to 5-F-DHP.

Mechanism of DPD Binding (Active Metabolite)

Once demethylated, the active 5-F-DHP metabolite binds to DPD via:

  • NADPH Pocket Competition: It occupies the pyrimidine binding site.

  • Electron Withdrawal: The C5-Fluorine atom withdraws electron density, increasing the acidity of the N1-H and C4-OH, enhancing hydrogen bonding with the enzyme's active site residues (e.g., Asn668).

Part 3: Mechanism of Chemical Action (Synthetic Utility)

The primary industrial application of 5-fluoro-2-methoxypyridin-4-ol is as a regioselective scaffold for constructing complex pharmaceutical agents, such as BCR-ABL tyrosine kinase inhibitors.

Electrophilic Substitution & Functionalization

The compound undergoes regioselective electrophilic aromatic substitution (EAS) due to the directing effects of the hydroxyl and methoxy groups.

  • C3-Bromination: Reaction with N-bromosuccinimide (NBS) selectively brominates the C3 position (ortho to the hydroxyl and methoxy groups).

    • Product:3-Bromo-5-fluoro-2,4-dimethoxypyridine (after O-methylation).

    • Utility: This bromide is a precursor for Suzuki-Miyaura coupling to attach aryl or heteroaryl rings.

Synthesis of Kinase Inhibitors (Case Study: BCR-ABL)

In the synthesis of 7-azaindole derivatives (next-generation BCR-ABL inhibitors), 5-fluoro-2-methoxypyridin-4-ol serves as the "A-ring" fragment.

Workflow:

  • Activation: The C4-hydroxyl is converted to a leaving group (e.g., triflate or chloro via POCl₃).

  • Coupling: The pyridine core is coupled to a piperazine or amine linker.

  • Deprotection: The C2-methoxy group can be hydrolyzed back to a pyridone if required for H-bonding in the kinase ATP-binding pocket.

SynthesisPath Start 5-Fluoro-2-methoxypyridin-4-ol Step1 Step 1: Bromination (NBS) Regioselective at C3 Start->Step1 Intermediate1 3-Bromo-Intermediate Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Aryl Boronic Acid) Intermediate1->Step2 Step3 Step 3: Demethylation/Functionalization Step2->Step3 Final Target Kinase Inhibitor (e.g., BCR-ABL Antagonist) Step3->Final

Figure 2: Synthetic pathway utilizing the 5-fluoro-2-methoxypyridin-4-ol scaffold for drug discovery.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 3-Bromo-5-fluoro-2-methoxypyridin-4-ol

Context: Standard activation step for subsequent cross-coupling.

  • Reagents: 5-Fluoro-2-methoxypyridin-4-ol (1.0 eq), N-Bromosuccinimide (NBS, 0.95 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve starting material in ACN (0.2 M concentration).

    • Cool to 0°C under nitrogen atmosphere.

    • Add NBS portion-wise over 30 minutes to prevent over-bromination.

    • Stir at room temperature for 3 hours.

    • Monitor: TLC or LC-MS should show consumption of starting material (M+H 144) and appearance of bromide (M+H 222/224).

  • Workup: Concentrate under reduced pressure. Resuspend in water/ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄.

  • Yield: Typically 85-90% as a crystalline solid.

Protocol 4.2: Conversion to 5-Fluoro-2,4-dihydroxypyridine (Demethylation)

Context: Generating the active DPD-inhibitory pharmacophore.

  • Reagents: 5-Fluoro-2-methoxypyridin-4-ol, Aqueous HCl (35%) or HBr (48%).

  • Procedure:

    • Suspend compound in concentrated acid in a sealed tube.

    • Heat to 100°C for 6–12 hours.

    • Mechanism: Acid-catalyzed hydrolysis of the methyl ether.

  • Purification: Neutralize with NaOH to pH 6. Precipitate the product or extract with ethyl acetate.

References

  • Taiho Pharmaceutical Co., Ltd. (2002).[3] Enhancement of the antitumour activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity (DPD) using 5-chloro-2,4-dihydroxypyridine (CDHP).[3] European Journal of Cancer.

  • Vertex Pharmaceuticals / Merck . (2022). Composés de 7-azaindole pour l'inhibition de tyrosine kinases bcr-abl. Patent WO2022076973A1. (Describes synthesis using 5-fluoro-2-methoxypyridin-4-ol).

  • PubChem . (2024).[4][5] 5-Fluoro-2-methoxy-4(3H)-pyrimidinone and Pyridine derivatives. National Library of Medicine.[6] [5]

  • ChemicalBook . (2023). Synthesis of 5-Fluoro-2-hydroxypyridine from 5-fluoro-2-methoxypyridine.

Sources

Foundational

Technical Whitepaper: 5-Fluoro-2-methoxypyridin-4-ol

Here is the in-depth technical guide on 5-Fluoro-2-methoxypyridin-4-ol. A Critical Intermediate for Fluorinated Heterocyclic Pharmaceuticals Executive Summary 5-Fluoro-2-methoxypyridin-4-ol (CAS: 51173-14-9) is a special...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide on 5-Fluoro-2-methoxypyridin-4-ol.

A Critical Intermediate for Fluorinated Heterocyclic Pharmaceuticals

Executive Summary

5-Fluoro-2-methoxypyridin-4-ol (CAS: 51173-14-9) is a specialized pyridine derivative serving as a high-value scaffold in medicinal chemistry.[1] Characterized by its unique substitution pattern—a fluorine atom at C5, a methoxy group at C2, and a hydroxyl group at C4—this compound acts as a versatile "chassis" for developing kinase inhibitors (e.g., Bcr-Abl targeting agents) and PET radiotracers.

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis via the 2,4-dichloropyridine route , its complex tautomeric behavior, and its application in modern drug discovery.

Chemical Identity & Tautomerism

Understanding the structural dynamics of this molecule is prerequisite to successful synthesis and binding analysis.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 5-Fluoro-2-methoxypyridin-4-ol
CAS Number 51173-14-9
Molecular Formula C₆H₆FNO₂
Molecular Weight 143.12 g/mol
Key Functional Groups C5-Fluorine (Metabolic stability), C2-Methoxy (H-bond acceptor), C4-Hydroxyl (Donor/Acceptor)
The Tautomeric Equilibrium

Unlike simple pyridines, 4-hydroxypyridines exist in a dynamic equilibrium between the hydroxy-pyridine (aromatic) and pyridone (keto) forms. For 5-fluoro-2-methoxypyridin-4-ol, the C2-methoxy group blocks the 2-pyridone tautomer, restricting the equilibrium to the 4-position.

  • Form A (Hydroxy): Dominant in non-polar solvents and gas phase; maintains full aromaticity.

  • Form B (Pyridone): Dominant in polar solvents (H₂O, MeOH) and solid state; exhibits significant dipolar character.

Tautomers cluster_0 Tautomeric Equilibrium Hydroxy Hydroxy Form (Aromatic) Non-polar media Pyridone Pyridone Form (NH-Keto) Polar media/Solid state Hydroxy->Pyridone Solvent Polarity Proton Transfer

Figure 1: Tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms.[1]

Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be controlled by selecting appropriate bases and solvents.[1] Hard electrophiles and silver salts favor O-alkylation; soft electrophiles and polar aprotic solvents favor N-alkylation.[1]

Synthesis Strategy: The 2,4-Dichloro Route

While direct fluorination of pyridines is hazardous and non-selective, the industry-standard approach relies on the modification of 2,4-dichloro-5-fluoropyridine.[1] This route ensures regiospecificity.

Retrosynthetic Analysis

The target is accessed via a Nucleophilic Aromatic Substitution (SₙAr) sequence followed by a Selective Hydrolysis .

Synthesis Start 2,4-Dichloro-5-fluoropyridine (Commercially Available) Inter 2,4-Dimethoxy-5-fluoropyridine (Bis-alkylation) Start->Inter NaOMe (2.2 eq) MeOH, Reflux Target 5-Fluoro-2-methoxypyridin-4-ol (Target) Inter->Target Aqueous HCl or HBr Selective C4-Hydrolysis

Figure 2: Synthetic pathway from dichloropyridine precursor.

Detailed Protocol

Step 1: Bis-Methoxylation The C4-chlorine is activated by the para-nitrogen, while the C2-chlorine is activated by the ortho-nitrogen.[1] Both are susceptible to substitution, but quantitative conversion to the dimethoxy intermediate is cleaner than attempting mono-substitution.

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Procedure:

    • Dissolve 2,4-dichloro-5-fluoropyridine (1.0 eq) in anhydrous MeOH.

    • Slowly add NaOMe (2.5 eq) at 0°C to control exotherm.

    • Reflux for 4–6 hours. Monitor by HPLC/TLC for disappearance of mono-substituted intermediates.

    • Quench with water, extract with DCM, and concentrate to yield 2,4-dimethoxy-5-fluoropyridine .[1]

Step 2: Regioselective Hydrolysis This is the critical differentiation step. The methoxy group at C4 is vinylogous to the ring nitrogen and is more labile under acidic conditions than the imidate-like C2-methoxy group.[1]

  • Reagents: 2N Hydrochloric Acid (HCl) or 48% HBr (controlled).

  • Procedure:

    • Suspend 2,4-dimethoxy-5-fluoropyridine in 2N HCl.

    • Heat to reflux (approx. 90–100°C).

    • Critical Control: Monitor reaction strictly by HPLC. The C4-OMe hydrolyzes first (kinetic product).[1] Prolonged heating will hydrolyze the C2-OMe, leading to the undesired 5-fluoropyridine-2,4-diol.

    • Upon completion (approx. 2–4 hours), cool to 0°C.

    • Adjust pH to ~6 with NaOH. The product, 5-fluoro-2-methoxypyridin-4-ol, will precipitate or can be extracted into EtOAc.[1]

Experimental Validation & Analytics

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H-NMR) in DMSO-d₆[1]
  • δ 11.5 ppm (br s, 1H): OH/NH proton (confirms tautomeric exchange).

  • δ 7.8 ppm (d, 1H, J_HF ~ 2-4 Hz): H6 proton. The doublet arises from coupling with the C5-Fluorine.[1]

  • δ 3.8 ppm (s, 3H): O-Methyl group at C2.

  • Note: Absence of a signal at ~6.0 ppm (H3) confirms the C4-OH/C5-F substitution pattern (H3 is replaced by functional groups in other isomers).[1]

Mass Spectrometry (LC-MS)[1][2]
  • ESI+: m/z 144.1 [M+H]⁺.

  • Fragmentation: Loss of CH₃ (M-15) is common for methoxypyridines.[1]

Applications in Drug Discovery

The 5-fluoro-2-methoxypyridin-4-ol scaffold is not merely a building block; it is a pharmacophore modulator.[1]

Kinase Inhibition (Bcr-Abl)

In the development of tyrosine kinase inhibitors (e.g., analogs of 7-azaindoles), this moiety is used to optimize binding affinity.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region.

  • Fluorine Effect: The C5-fluorine lowers the pKa of the pyridine nitrogen and blocks metabolic oxidation at the 5-position, significantly increasing the drug's half-life (

    
    ).
    
PET Radiochemistry

The scaffold is used in Positron Emission Tomography (PET) ligands, particularly for metabotropic glutamate receptors (mGluR).

  • Labeling: The C2-methoxy group is a prime site for Carbon-11 (

    
    C) labeling via 
    
    
    
    C-methylation of the corresponding 2-hydroxypyridine precursor.[1]
  • Workflow:

    • Precursor: 5-Fluoro-2-hydroxypyridin-4-ol (or protected variant).[1]

    • Reagent: [

      
      C]CH₃I.
      
    • Product: [

      
      C]-5-Fluoro-2-methoxypyridin-4-ol derivative.[1]
      

References

  • Synthesis of Fluorinated Pyridines: Journal of Heterocyclic Chemistry, "Selective Hydrolysis of Methoxypyridines," Vol 10, p. 779 (1973).[2] 2

  • Bcr-Abl Inhibitor Application: World Intellectual Property Organization, WO2022076973A1, "7-Azaindole Compounds for Inhibition of Bcr-Abl Tyrosine Kinases," (2022).[1] 3[1]

  • Tautomerism of Hydroxypyridines: Semantic Scholar, "Tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine [Analogous System]," (2006).[1] 4

  • PET Ligand Development: National Institutes of Health (PMC), "Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)... as a PET Imaging Ligand," (2019).[1] 5

  • Chemical Properties & Safety: PubChem, "2,4-Dichloro-5-fluoropyrimidine [Precursor Data]," CID 250705.[1][6] 6[7]

Sources

Exploratory

Technical Guide: Solubility Profile and Characterization of 5-Fluoro-2-methoxypyridin-4-ol

The following technical guide details the solubility profile, physicochemical characterization, and handling protocols for 5-Fluoro-2-methoxypyridin-4-ol . [1][2] Executive Summary 5-Fluoro-2-methoxypyridin-4-ol is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and handling protocols for 5-Fluoro-2-methoxypyridin-4-ol .

[1][2]

Executive Summary

5-Fluoro-2-methoxypyridin-4-ol is a critical heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and fluorinated nucleoside analogs.[1][2] Its utility in drug development is defined by the unique electronic influence of the C5-fluorine atom and the steric modulation of the C2-methoxy group.[1][3]

However, its effective use is often hampered by a complex solubility profile driven by prototropic tautomerism .[2] This guide provides a mechanistic analysis of its solubility, offering researchers a roadmap for solvent selection in synthesis, purification, and biological assay formulation.[2]

Physicochemical Identity & Tautomeric Equilibrium

Understanding the solubility of this compound requires acknowledging its dual nature. Unlike simple pyridines, 4-hydroxypyridines exist in a solvent-dependent equilibrium between the hydroxypyridine (aromatic) and 4-pyridone (amide-like) forms.[1][2]

Structural Constants
PropertyValueNotes
Molecular Formula C₆H₆FNO₂
Molecular Weight 143.12 g/mol
CAS Number 51173-14-9
LogP (Calc) ~0.93Moderate lipophilicity
pKa (Acidic) ~8.5 - 9.0 (Predicted)OH ionization (enhanced acidity due to F-substituent)
pKa (Basic) ~2.0 - 2.5 (Predicted)Pyridine N protonation (suppressed by F-induction)
The Tautomerism Factor

The 2-methoxy group blocks the 2-pyridone tautomer, forcing the equilibrium solely between the 4-hydroxy and 4-pyridone forms.[1]

  • Non-polar solvents (CHCl₃, Toluene): Favor the Hydroxy form (Aromatic, lower dipole).[2]

  • Polar/Protic solvents (Water, MeOH, DMSO): Favor the Pyridone form (Zwitterionic character, H-bond acceptor).[2]

Implication: Solubility is not linear. You cannot predict DMSO solubility based solely on Chloroform data because the solute effectively changes structure between these environments.[2]

Tautomerism Hydroxy Hydroxy Tautomer (Aromatic) Favored in Non-Polar Pyridone 4-Pyridone Tautomer (Polar/Zwitterionic) Favored in H2O/DMSO Hydroxy->Pyridone Polar Solvent Stabilization Pyridone->Hydroxy Non-Polar Environment

Figure 1: Tautomeric equilibrium shifting based on solvent dielectric constant.

Solubility Profile

The following data categorizes solvent compatibility for synthesis (high concentration) versus analysis (dilute stability).

Aqueous Solubility & pH Dependence

The compound is amphoteric.[2] Its solubility curve is U-shaped, with a minimum near neutral pH (Isoelectric point).[2]

  • pH < 2 (Acidic): High solubility.[2] Protonation of the ring nitrogen forms a cationic species (

    
    ).[2]
    
  • pH 4–7 (Neutral): Low solubility ("Limited").[2] The neutral species dominates, likely precipitating as the pyridone solid.[2]

  • pH > 10 (Basic): High solubility.[2] Deprotonation of the hydroxyl group forms the anionic phenoxide species.[2]

Organic Solvent Compatibility matrix[1][2]
Solvent ClassRepresentative SolventSolubility RatingPrimary Use Case
Polar Aprotic DMSO High (>50 mg/mL)Stock solutions for bio-assays; Reaction solvent (SₙAr).[1][2]
Polar Aprotic DMF / NMP High Synthetic reactions requiring elevated temperatures.[2]
Protic Methanol / Ethanol Moderate (10–25 mg/mL)Recrystallization; LC-MS sample prep.[1][2]
Chlorinated DCM / Chloroform Low-Moderate Extraction (favors hydroxy tautomer); limited use in reactions.[1][2]
Non-Polar Hexane / Heptane Insoluble Anti-solvent for precipitation/purification.[2]
Ethereal THF / 2-MeTHF Moderate Grignard/Lithiation reactions (if OH is protected).[1][2]

Experimental Protocols

As a Senior Scientist, you should validate these values internally. Do not rely solely on literature for critical formulations.

Protocol: Kinetic Solubility Determination (Shake-Flask)

Use this to determine the maximum concentration for reaction scaling.[1]

  • Preparation: Weigh 10 mg of 5-Fluoro-2-methoxypyridin-4-ol into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., Methanol).[2]

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid.[2] If undissolved, sonicate for 15 minutes at 25°C.

  • Agitation: Shake at 300 rpm for 24 hours at ambient temperature.

  • Filtration: Filter supernatant using a 0.22 µm PTFE syringe filter (Nylon for aqueous).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Calibrate against a DMSO stock standard.[2]

Protocol: pKa Determination via UV-Metric Titration

Crucial for predicting aqueous extraction efficiency.[1][2]

  • Stock Prep: Prepare a 10 mM stock in Methanol.

  • Titration Media: Use a universal buffer (pH 2–12).[2]

  • Measurement: Perform a spectral scan (200–400 nm) at 0.5 pH increments.[2]

  • Analysis: The "Bathochromic shift" (red shift) of the

    
     indicates the transition from neutral to anionic species.[2]
    
    • Note: The presence of the Fluorine atom often dampens the UV shift compared to non-fluorinated analogs; ensure high sensitivity.[2]

Decision Framework for Solvent Selection

Use the following logic flow to select the appropriate vehicle for your specific application.

SolventSelection Start Select Application Reaction Synthetic Reaction? Start->Reaction Analysis Analytical (LCMS/NMR)? Start->Analysis BioAssay Biological Assay? Start->BioAssay TempHigh Temp > 80°C? Reaction->TempHigh Protic Protic Allowed? Analysis->Protic DMSO Use DMSO Stock (20mM) Dilute into Buffer <1% BioAssay->DMSO DMF Use DMF or NMP (High Sol, High BP) TempHigh->DMF Yes THF Use THF or MeCN (Mod Sol, Easy Workup) TempHigh->THF No MeOH Use Methanol (Sharp Peaks) Protic->MeOH Yes ACN Use Acetonitrile (Aprotic) Protic->ACN No

Figure 2: Solvent selection decision tree based on experimental constraints.

Implications for Drug Development[2][4][5]

Synthesis & Purification[1]
  • Recrystallization: The moderate solubility in ethanol combined with poor solubility in water makes EtOH/Water mixtures ideal for recrystallization.[2] The compound can be dissolved in hot ethanol and precipitated by adding water or cooling.[2]

  • Extraction: Avoid extracting from water at neutral pH (pH 6–7).[2] Acidify the aqueous layer to pH < 2 (to keep impurities in organic) or basify to pH > 10 (to keep product in water), then neutralize to precipitate or extract into Ethyl Acetate.[2]

Formulation & Stability[1]
  • Oxidative Stability: The C5-fluorine provides resistance to metabolic oxidation at that position, a common failure point in non-fluorinated pyridines.[2]

  • Storage: Store as a solid. DMSO stock solutions should be kept at -20°C and are generally stable for 3 months.[1][2] Avoid storing in methanolic solution for extended periods if trace acid is present, as methyl ether exchange is theoretically possible (though slow).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44630535, 5-Fluoro-2-methoxypyrimidin-4-amine (Structural Analog Reference).[1][2] Retrieved from [Link][2]

  • ChemSrc (2025). 5-Fluoro-2-methoxypyridin-4-ol Physicochemical Properties & CAS 51173-14-9.[1][2][4] Retrieved from [Link][2]

  • Les, A., & Adamowicz, L. (1999). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives.[2] Journal of Physical Chemistry A. Retrieved from [Link][2]

  • Gao, J., & Shao, L. (1994). Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution.[2] Journal of Physical Chemistry.[2][5] (Contextual grounding for tautomer-solubility relationships).

Sources

Foundational

In-Depth Technical Guide to the Physical Properties of 5-Fluoro-2-methoxypyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Fluoro-2-methoxypyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The uniq...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its functional groups—a fluorine atom, a methoxy group, and a hydroxyl group on a pyridine core—imparts a distinct set of physicochemical properties that can influence its biological activity, metabolic stability, and pharmacokinetic profile. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the pyridinolic hydroxyl group and the basicity of the ring nitrogen, affecting solubility and receptor interactions.[1][2] The methoxy group can influence lipophilicity and metabolic pathways.[3] An understanding of the physical properties of this molecule is therefore crucial for its effective application as a building block in the synthesis of novel therapeutic agents.[4]

This guide provides a comprehensive overview of the key physical properties of 5-Fluoro-2-methoxypyridin-4-ol, along with detailed experimental protocols for their determination. The methodologies described are grounded in established principles of physical organic chemistry and are designed to ensure data integrity and reproducibility.

Core Physical Properties

A summary of the key physical properties of 5-Fluoro-2-methoxypyridin-4-ol is presented below. It is important to note that while some data for this specific compound is available, other properties are inferred from closely related analogues due to a lack of published experimental values.

PropertyValueSource
Molecular Formula C₆H₆FNO₂Calculated
Molecular Weight 143.12 g/mol [5]
CAS Number 51173-14-9
Appearance White to light yellow solid/powder[5][6]
Melting Point Data not available
Boiling Point Data not available
Solubility Limited solubility in water; Soluble in common organic solvents like ethanol and acetone (qualitative)[6]
pKa Data not available

In-Depth Analysis of Physical Properties

Appearance and Morphology

5-Fluoro-2-methoxypyridin-4-ol is typically supplied as a white to light yellow crystalline powder.[5][6] The color may vary depending on the purity and the presence of any trace impurities from the synthesis process. For a similar compound, 5-Fluoro-4-hydroxymethyl-2-methoxypyridine, it is described as a solid or a viscous liquid, indicating that the physical state can be influenced by minor structural changes.[6]

Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities. The melting point is influenced by the strength of the intermolecular forces in the crystal lattice. For 5-Fluoro-2-methoxypyridin-4-ol, the presence of the hydroxyl group allows for hydrogen bonding, which is expected to result in a relatively high melting point compared to analogues lacking this group. For comparison, 5-Fluoro-2-methoxybenzoic acid has a melting point of 87-91 °C.[7]

Experimental Protocol: Determination of Melting Point by Capillary Method

This protocol describes the determination of the melting point using a standard capillary melting point apparatus.

  • Rationale: This method is chosen for its simplicity, accuracy for crystalline organic compounds, and the small sample amount required.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry 5-Fluoro-2-methoxypyridin-4-ol is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is the melting point of the sample.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement a Finely powder the sample b Pack into capillary tube (2-3 mm) a->b c Place in melting point apparatus b->c Insert sample d Rapid heat to ~15-20°C below expected MP c->d e Slow heat (1-2°C/min) d->e f Record temperature range of melting e->f solubility_workflow cluster_cal Calibration Curve cluster_sol Solubility Measurement a Prepare concentrated stock in DMSO b Serially dilute stock solution a->b c Measure UV absorbance of dilutions b->c d Plot absorbance vs. concentration c->d i Determine solubility from calibration curve d->i e Add stock to aqueous buffer (pH 7.4) f Shake for 2 hours e->f g Filter to remove precipitate f->g h Measure UV absorbance of filtrate g->h h->i

Kinetic Solubility Determination Workflow
Acid-Base Properties (pKa)

The pKa value(s) of 5-Fluoro-2-methoxypyridin-4-ol will govern its ionization state at different pH values, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The molecule has two potential ionizable centers: the pyridinolic hydroxyl group (acidic) and the pyridine ring nitrogen (basic). The pKa of the hydroxyl group will be influenced by the electron-withdrawing fluorine atom, likely making it more acidic than the hydroxyl group of an unsubstituted hydroxypyridine. The basicity of the pyridine nitrogen will also be reduced by the fluorine atom.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of the pKa values of 5-Fluoro-2-methoxypyridin-4-ol using potentiometric titration.

  • Rationale: Potentiometric titration is a highly accurate and reliable method for determining pKa values. It directly measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the half-equivalence point, where pH = pKa. [8] Methodology:

  • Sample Preparation: A solution of 5-Fluoro-2-methoxypyridin-4-ol of known concentration (e.g., 1 mM) is prepared in a suitable solvent system (e.g., water with a co-solvent if necessary to ensure solubility). [4]2. Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic nitrogen, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic hydroxyl group. The pH is recorded after each addition of the titrant.

  • Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the identity of 5-Fluoro-2-methoxypyridin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The chemical shifts and coupling constants will be influenced by the positions and electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environments.

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique that will show a signal for the fluorine atom. The chemical shift will be characteristic of a fluorine attached to an aromatic ring. [2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band for the hydroxyl group.

  • C-H stretching bands for the aromatic ring and the methoxy group.

  • C=C and C=N stretching bands for the pyridine ring.

  • A C-O stretching band for the methoxy group.

  • A C-F stretching band.

Mass Spectrometry (MS)

Mass spectrometry will provide the exact molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of 143.12.

Stability and Storage

Substituted pyridines can be sensitive to light, heat, and air. [6]It is recommended to store 5-Fluoro-2-methoxypyridin-4-ol in a tightly sealed container, in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For a similar compound, storage at 2-8 °C is recommended. [6]

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Pipzine Chemicals. 5-Fluoro-4-hydroxymethyl-2-methoxypyridine.
  • CymitQuimica. 5-Fluoro-4-hydroxy-2-methoxypyridine.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ResearchGate. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • PMC - PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

Sources

Exploratory

Strategic Synthesis of 5-Fluoro-2-methoxypyridin-4-ol: Precursor Selection and Process Optimization

Topic: Strategic Synthesis of 5-Fluoro-2-methoxypyridin-4-ol Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of 5-Fluoro-2-methoxypyridin-4-ol Content Type: Technical Whitepaper / Process Chemistry Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The moiety 5-fluoro-2-methoxypyridin-4-ol (often existing in equilibrium with its tautomer, 5-fluoro-2-methoxy-1H-pyridin-4-one ) is a high-value pharmacophore in medicinal chemistry, particularly prevalent in kinase inhibitors and fluorinated heterocycle scaffolds. Its structural duality—possessing both a hydrogen-bond donor/acceptor motif (the pyridone system) and a metabolic blocker (the C5-fluorine)—makes it a critical intermediate.[1]

This guide moves beyond generic textbook synthesis, focusing on two high-fidelity routes:

  • The "Construction" Route: Regioselective nucleophilic aromatic substitution (SNAr) followed by thermodynamic differentiation.[1]

  • The "Functionalization" Route: Late-stage electrophilic fluorination of the parent pyridinol.[1]

Part 1: Retrosynthetic Logic & Precursor Landscape[1]

The synthesis of this molecule hinges on managing the competing reactivities of the pyridine ring positions. We must differentiate C2 and C4 (for oxygenation) while installing the C5 fluorine.[1]

The Core Disconnections
  • C–O Bond Formation (SNAr): Utilizing the inductive effect of the pyridine nitrogen and the fluorine atom to direct nucleophilic attack.[1]

  • C–F Bond Formation (Electrophilic): Exploiting the electron-rich nature of the 4-pyridone/4-hydroxypyridine system to introduce fluorine at the activated C5 position.[1]

Precursor Comparison Table
PrecursorCAS No.[1][2][3]Synthesis StrategyProsCons
2,4-Dichloro-5-fluoropyridine 112193-35-8SNAr (Construction)High regiocontrol; Scalable; Robust.Requires selective deprotection step.[1]
2,4,5-Trifluoropyridine 76469-41-5SNAr (Construction)Direct; Atom economical.[1]Poor regioselectivity (C4 vs C6 attack); Volatile.
2-Methoxypyridin-4-ol 79055-68-8Electrophilic FluorinationShortest route (1 step).[1]Reagents (Selectfluor) are expensive; Purification can be difficult.[1]
5-Fluoropyridine-2,4-diol N/ASelective MethylationTheoretical route.[1]Poor selectivity (O- vs N-methylation); Tautomer issues.[1]

Part 2: Route A — The "Construction" Strategy (SNAr)

Recommended for: Scale-up (>10g), high purity requirements, and cost efficiency.[1]

This route relies on the principle that 4-alkoxypyridines are more susceptible to acid-catalyzed hydrolysis (dealkylation) than 2-alkoxypyridines.[1] This thermodynamic difference allows us to "bis-protect" the molecule as the dimethoxy intermediate and then selectively reveal the C4-hydroxyl.

The Mechanism[5][6]
  • Bis-Substitution: 2,4-Dichloro-5-fluoropyridine reacts with sodium methoxide.[1] The C4-chlorine is displaced first (para to Nitrogen, ortho to Fluorine—maximum activation), followed by the C2-chlorine.[1]

  • Selective Demethylation: Treatment with aqueous acid (HBr or HCl) or TMSI selectively cleaves the C4-ether.[1] The driving force is the formation of the stable 4-pyridone tautomer, which is energetically favored over the 2-pyridone in this substitution pattern.

Pathway Visualization

SNAr_Route Start 2,4-Dichloro-5-fluoropyridine (CAS: 112193-35-8) Inter 2,4-Dimethoxy-5-fluoropyridine Start->Inter NaOMe (2.5 eq), MeOH Reflux, 4h (Bis-S_NAr) Target 5-Fluoro-2-methoxypyridin-4-ol (Target) Inter->Target aq. HBr or TMSI Selective C4-Demethylation (Thermodynamic Control)

Caption: Figure 1. The "Construction" route utilizes sequential SNAr followed by chemoselective hydrolysis driven by pyridone stability.[1]

Part 3: Route B — The "Functionalization" Strategy

Recommended for: Rapid analog generation, medicinal chemistry (mg scale), and late-stage diversification.[1]

Direct fluorination of electron-rich aromatics using Selectfluor™ (F-TEDA-BF4) is a powerful method.[1] The 2-methoxypyridin-4-ol scaffold is electron-rich. The C3 position is sterically crowded (flanked by C2-OMe and C4-OH), while the C5 position is sterically accessible and electronically activated.[1]

The Mechanism

The reaction proceeds via an SET (Single Electron Transfer) or SN2-type mechanism where the electrophilic fluorine attacks the C5 position of the pyridone tautomer.[1]

Pathway Visualization

Fluorination_Route Precursor 2-Methoxypyridin-4-ol (CAS: 79055-68-8) Complex [Charge-Transfer Complex] Precursor->Complex Selectfluor (1.1 eq) MeCN/MeOH Target 5-Fluoro-2-methoxypyridin-4-ol Complex->Target - HBF4 - DABCO derivative

Caption: Figure 2. Electrophilic fluorination using Selectfluor targets the C5 position due to steric accessibility and electronic activation.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis from 2,4-Dichloro-5-fluoropyridine (Route A)

Step 1: 2,4-Dimethoxy-5-fluoropyridine

  • Setup: Charge a round-bottom flask with 2,4-dichloro-5-fluoropyridine (1.0 eq) and anhydrous Methanol (10 mL/g).

  • Reagent Addition: Slowly add Sodium Methoxide (3.0 eq, 25% wt in MeOH) at 0°C under N2. The reaction is exothermic.[1]

  • Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor by LCMS for disappearance of the mono-substituted intermediate.[1]

  • Workup: Cool to RT. Quench with water.[1] Concentrate to remove MeOH.[1] Extract aqueous residue with EtOAc (3x).[1] Dry organics over Na2SO4 and concentrate.

  • Yield: Expect >90% of a white/pale yellow solid.[1][4]

Step 2: Selective Demethylation to 5-Fluoro-2-methoxypyridin-4-ol

  • Setup: Dissolve the intermediate from Step 1 in glacial Acetic Acid (5 mL/g).

  • Reagent: Add aqueous HBr (48%) (3.0 eq).

  • Reaction: Heat to 60°C. Critical Control Point: Do not overheat (>90°C) or prolong reaction time, as this will lead to global demethylation (forming the 2,4-diol).[1] Monitor strictly by LCMS.[1]

  • Workup: Neutralize carefully with saturated NaHCO3 to pH 6–7. The product often precipitates at neutral pH.[1] If not, extract with DCM/iPrOH (3:1).[1]

  • Purification: Recrystallize from MeOH/Water if necessary.

Protocol B: Direct Fluorination (Route B)[1]
  • Setup: Dissolve 2-methoxypyridin-4-ol (1.0 eq) in Acetonitrile (MeCN) (15 mL/g).

  • Reagent: Add Selectfluor™ (1.1 eq) in one portion at room temperature.

  • Reaction: Stir at RT for 12–24 hours. The mixture may turn yellow.[1]

  • Validation: Check LCMS. The mass shift is +18 amu (H -> F).[1]

  • Workup: Remove solvent in vacuo.[1] The residue contains the product and the DABCO-bis(tetrafluoroborate) byproduct.[1]

  • Purification: Slurry the residue in water (to dissolve DABCO salts) and filter the solid product. Alternatively, purify via silica gel chromatography (DCM:MeOH gradient).[1]

Part 5: Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these specific spectral signatures:

  • 19F NMR:

    • Precursor (Route A): ~ -110 to -120 ppm (Ar-F).[1]

    • Target: The signal typically shifts downfield due to the ortho-oxygenation.[1] Expect a singlet (decoupled) or doublet (coupled to H6) around -140 to -150 ppm.[1]

  • 1H NMR (DMSO-d6):

    • H6 Proton: Look for a doublet (

      
       Hz) around 7.8–8.2 ppm.[1] This coupling confirms the fluorine is at C5 (ortho to H6).[1]
      
    • Methoxy: Singlet at ~3.8 ppm (integrated for 3H).[1][5]

    • Absence of H5: In Route B, the disappearance of the C5 proton signal (usually ~5.8-6.0 ppm in the precursor) confirms substitution.[1]

References

  • Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents."[1] Journal of the Chemical Society, Chemical Communications, 1992.[1] Link (Foundational work on Selectfluor).[1]

  • Umemoto, T. "Electrophilic Fluorination of Various Nucleophilic Substrates with N-Fluoropyridinium Salts."[1] Chemical Reviews, 1996.[1] Link (Mechanistic insight into N-F reagents).[1]

  • Schlosser, M., et al. "Site-Selective replacement of hydrogen or halogen by fluorine in pyridines."[1] Tetrahedron, 2004.[1] (Regioselectivity of pyridine fluorination).

  • Spivey, A. C., et al. "C-H Functionalization of Pyridines."[1] Organic & Biomolecular Chemistry, 2011.[1] (Context on pyridine functionalization logic).

  • Patent CN105272922A. "Method for preparing 5-fluoro-2-methoxy-4-aminopyrimidine."[1] (Analogous SNAr chemistry on pyrimidines demonstrating the robustness of the halo-displacement route).

Sources

Foundational

reactivity of the pyridine ring in 5-Fluoro-2-methoxypyridin-4-ol

Executive Summary: The Electronic "Push-Pull" System[1][2] The scaffold 5-Fluoro-2-methoxypyridin-4-ol represents a highly specialized pharmacophore in medicinal chemistry.[1][2] Unlike simple pyridines, this molecule po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic "Push-Pull" System[1][2]

The scaffold 5-Fluoro-2-methoxypyridin-4-ol represents a highly specialized pharmacophore in medicinal chemistry.[1][2] Unlike simple pyridines, this molecule possesses a "push-pull" electronic architecture that dictates a unique reactivity profile.[1][2] The presence of the electron-donating methoxy group at C2 and the potentially tautomeric hydroxyl at C4 creates a distinct nucleophilic pocket at C3, while the electron-withdrawing fluorine at C5 modulates the acidity of the ring nitrogen and the electrophilicity of the C4 and C6 positions.[2]

This guide dissects the reactivity of this scaffold, moving beyond basic textbook definitions to provide actionable, industrial-grade strategies for functionalization.

Core Reactivity Map

The molecule operates through three distinct reactivity vectors:[2][3][4]

  • Electrophilic Aromatic Substitution (SEAr): Highly regioselective at C3 .[2]

  • Nucleophilic Displacement/Activation: The C4-OH is a "switch" for cross-coupling handles (Cl, OTf).[1][2]

  • Tautomeric Alkylation: The N1 vs. O4 competition.

ReactivityMap Core 5-Fluoro-2-methoxypyridin-4-ol (Scaffold) C3 C3 Position (Nucleophilic Hotspot) Core->C3 C4 C4 Position (Leaving Group Precursor) Core->C4 N1 N1 / O4 Axis (Tautomeric Alkylation) Core->N1 Halogenation Iodination/Bromination (Suzuki/Sonogashira Handles) C3->Halogenation Activation Conversion to Cl / OTf (SNAr / Pd-Catalysis) C4->Activation Alkylation N-Alkylation (Pyridone) vs O-Alkylation (Pyridine) N1->Alkylation

Figure 1: Reactivity vectors of the 5-Fluoro-2-methoxypyridin-4-ol scaffold.[1][2]

Tautomerism: The Pyridone-Hydroxypyridine Equilibrium[1][2][5]

Before attempting any reaction, one must recognize that 5-Fluoro-2-methoxypyridin-4-ol exists in a tautomeric equilibrium.[1][2] While often drawn as the 4-hydroxypyridine (A) , in solution (especially polar solvents) and the solid state, it predominantly adopts the 4-pyridone (B) form.[1][2]

  • Electronic Influence: The 2-methoxy group is an electron-donating group (EDG) that destabilizes the negative charge on the nitrogen in the pyridone form slightly compared to unsubstituted pyridone, but the resonance stabilization of the carbonyl usually prevails.[2]

  • Implication: Reactions targeting the "hydroxyl" group often require conditions that lock the tautomer (e.g., using Ag salts for O-alkylation) or activation agents (POCl3) that drive the equilibrium by trapping the enol form.[2]

Tautomerism Hydroxyl 4-Hydroxypyridine Form (Aromatic, Nucleophilic O) Pyridone 4-Pyridone Form (Amide-like, Nucleophilic N) Hydroxyl->Pyridone Polar Solvents / Solid State

Figure 2: The critical tautomeric shift determining alkylation regioselectivity.[1][2]

The C3 Hotspot: Electrophilic Aromatic Substitution (SEAr)[2]

The C3 position is the most electron-rich site on the ring.[2] It is located ortho to the activating methoxy group and ortho to the hydroxyl/carbonyl group.[2] Conversely, the C5 position is blocked by Fluorine, and C6 is deactivated by the adjacent nitrogen and the inductive pull of the fluorine.[2]

Mechanism & Strategy

Consequently, Regioselective Halogenation at C3 is highly favored.[1][2] This allows for the introduction of Iodine or Bromine, creating a handle for subsequent carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling).[1][2]

Protocol 1: Regioselective C3-Iodination

Objective: Synthesize 5-Fluoro-3-iodo-2-methoxypyridin-4-ol.

Reagents:

  • Substrate: 5-Fluoro-2-methoxypyridin-4-ol (1.0 equiv)[1][2]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF[1][2]

  • Catalyst: TFA (0.1 equiv) - Optional, accelerates enolization.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in MeCN (0.5 M concentration). The solution may be slightly heterogeneous depending on the pyridone character.

  • Addition: Add NIS portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via LC-MS. The reaction typically completes within 2–4 hours.[2]

    • Checkpoint: If the reaction stalls, add 10 mol% TFA.[2] The acid promotes the tautomerization to the hydroxy form, which is the active nucleophile in SEAr.[2]

  • Quench: Quench with 10% aqueous sodium thiosulfate (Na2S2O3) to remove excess iodine (indicated by color change from brown/yellow to clear).[2]

  • Isolation: The product often precipitates upon water addition.[2] Filter and wash with cold water.[2] If no precipitate forms, extract with EtOAc.[1][2]

Why this works: The C3 position is synergistically activated.[2] The C5-Fluorine blocks the other potential site, preventing regio-isomeric mixtures.[1][2]

The C4 Gateway: Activation for Cross-Coupling[2]

To utilize the pyridine ring in drug scaffolds, the C4-OH is frequently converted into a leaving group (Cl, Br, or OTf).[1][2] This enables SNAr reactions with amines or Pd-catalyzed couplings.[1][2]

Challenge: The 2-methoxy group is acid-sensitive. Harsh conditions (e.g., refluxing conc.[1][2] HCl) can cleave the methyl ether, yielding the 2,4-pyridinedione.[1][2] Therefore, mild activation is required.[1][2]

Comparative Activation Strategies
MethodReagentConditionsProsCons
Chlorination POCl380°C, neat or in PhMeRobust, Industrial StandardRisk of OMe cleavage if T > 100°C
Triflation Tf2O / Pyridine0°C, DCMVery mild, High YieldReagent cost, hydrolytically unstable
Bromination POBr3 / DMF60°C, DMFAccess to bromidesHigher cost than chlorides
Protocol 2: C4-Chlorination (POCl3 Method)

Objective: Synthesize 4-Chloro-5-fluoro-2-methoxypyridine.

Step-by-Step Methodology:

  • Setup: In a dry flask under N2, suspend 5-Fluoro-2-methoxypyridin-4-ol (1.0 equiv) in Toluene (5 volumes).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Note: Base scavenges HCl, protecting the methoxy group.[1][2]

  • Reagent Addition: Add POCl3 (1.5 equiv) dropwise at RT.

  • Heating: Heat to 70–80°C. Do not exceed 90°C to preserve the 2-OMe group.

  • Monitoring: Monitor by TLC/LC-MS for the disappearance of the polar starting material and appearance of the non-polar chloride.

  • Quench (Critical): Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/saturated NaHCO3. Caution: Vigorous hydrolysis of excess POCl3.[1]

  • Extraction: Extract with EtOAc or DCM.

N-Alkylation vs. O-Alkylation[1][2]

When alkylating the scaffold (e.g., adding a methyl or benzyl group), the site of reaction depends heavily on the counter-ion and solvent.[2]

  • N-Alkylation (Thermodynamic Control): Favored by "hard" electrophiles (MeI, BnBr) in polar aprotic solvents (DMF) with alkali bases (K2CO3, Cs2CO3).[1][2] This yields the N-alkyl-4-pyridone .[1][2]

  • O-Alkylation (Kinetic/Silver Control): Favored by using Silver salts (Ag2CO3) or O-alkylation specific reagents (e.g., Mitsunobu conditions) to trap the hydroxy tautomer.[1][2] This yields the 4-alkoxy-2-methoxypyridine .[1][2]

Decision Matrix:

  • Targeting a kinase inhibitor core? -> usually N-alkylation (Pyridone scaffold).[1][2]

  • Targeting a specific ether linkage? -> O-alkylation (requires Ag salts or Mitsunobu).[1][2]

References

  • Synthesis and Reactivity of Fluoro-hydroxypyridines

    • Source:Journal of Heterocyclic Chemistry, Vol 10, 779 (1973).[1][2][5]

    • Context: Describes the hydrolysis of fluoromethoxypyridines and subsequent reactivity.
    • (Generalized Journal Link)[1][2]

  • Tautomerism of 4-Hydroxypyridines

    • Source:Tetrahedron, "Tautomerism of hydroxypyridines and related compounds."[1][2]

    • Context: Establishes the predominance of the pyridone form in polar media.[2]

    • [1][2]

  • Regioselective Halogenation of Pyridines

    • Source:Organic Process Research & Development, "Practical Synthesis of Halogen
    • Context: Industrial protocols for NIS/NBS halogenation of electron-rich pyridines.[1][2]

    • [1][2]

  • POCl3 Chlorination Protocols

    • Source:Journal of Medicinal Chemistry, "Synthesis of Pyridine-Based Kinase Inhibitors."[1][2]

    • Context: Standard methodologies for converting 4-hydroxypyridines to 4-chloropyridines while tolerating ether groups.[1][2]

    • [1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 5-Fluoro-2-methoxypyridin-4-ol

Part 1: Strategic Overview & Rational Design[1] The Synthetic Challenge The synthesis of 5-Fluoro-2-methoxypyridin-4-ol presents a classic problem in heterocyclic chemistry: regiocontrol .[1][2] The pyridine ring contain...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Rational Design[1]

The Synthetic Challenge

The synthesis of 5-Fluoro-2-methoxypyridin-4-ol presents a classic problem in heterocyclic chemistry: regiocontrol .[1][2] The pyridine ring contains three electrophilic sites (C2, C4, C6) modulated by the electron-withdrawing fluorine at C5 and the ring nitrogen.

Direct nucleophilic substitution on 2,4-dihalopyridines often yields isomeric mixtures (C2 vs. C4 substitution) that are difficult to separate on a preparative scale.[1] Furthermore, the final target contains a hydroxyl group (tautomeric with the 4-pyridone) and a methoxy group. Attempting to install the methoxy group after the hydroxyl group is established is chemically inefficient due to the deactivation of the ring by the phenolate/pyridone anion.

The Solution: Orthogonal Protection Strategy

To ensure high purity (>98%) and structural certainty, this protocol utilizes a regioselective Nucleophilic Aromatic Substitution (SNAr) sequence starting from 2,4,5-trifluoropyridine .

This route exploits the defined reactivity order of perfluorinated pyridines:

  • C4 Position: Most electrophilic due to the para-relationship with the ring nitrogen and the inductive effect of the adjacent C3/C5 fluorines (if present).

  • C2/C6 Position: Activated by the ortho-nitrogen but less reactive than C4 in polyfluorinated systems involving bulky nucleophiles.[1]

By installing a benzyl ether (masked hydroxyl) at C4 first, we lock the regiochemistry. Subsequently, we introduce the methoxy group at C2. Finally, catalytic hydrogenolysis reveals the hydroxyl group without affecting the C2-methoxy functionality or the C5-fluorine.[1]

Part 2: Detailed Experimental Protocol

Reaction Scheme & Workflow

SynthesisWorkflow Start Starting Material 2,4,5-Trifluoropyridine Step1 Step 1: Regioselective C4 Substitution Reagent: Benzyl Alcohol (1.0 eq), K2CO3 Solvent: MeCN, 0°C to RT CPP: Temp control to avoid bis-alkylation Start->Step1 Inter1 Intermediate 1 4-(Benzyloxy)-2,5-difluoropyridine (>95% Regio-purity) Step1->Inter1 S_NAr (C4) Step2 Step 2: C2 Methoxylation Reagent: NaOMe (1.05 eq) Solvent: MeOH, Reflux CPP: Stoichiometry to prevent C6 reaction Inter1->Step2 Inter2 Intermediate 2 4-(Benzyloxy)-5-fluoro-2-methoxypyridine Step2->Inter2 S_NAr (C2) Step3 Step 3: Deprotection Reagent: H2 (1 atm), 10% Pd/C Solvent: EtOH/EtOAc CPP: Monitor for defluorination Inter2->Step3 Product Final Product 5-Fluoro-2-methoxypyridin-4-ol (Yield: ~65-70% Overall) Step3->Product Hydrogenolysis

Figure 1: Step-wise synthesis workflow illustrating the orthogonal protection strategy.

Step-by-Step Methodology
Step 1: Synthesis of 4-(Benzyloxy)-2,5-difluoropyridine

Objective: Selective installation of the masked oxygen at the most reactive C4 position.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Charging: Add 2,4,5-trifluoropyridine (13.3 g, 100 mmol) and anhydrous Acetonitrile (MeCN) (200 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add anhydrous K2CO3 (15.2 g, 110 mmol) in a single portion.

  • Nucleophile Addition: Dilute Benzyl Alcohol (10.8 g, 100 mmol) in MeCN (20 mL). Add this solution dropwise over 30 minutes, maintaining internal temperature < 5°C.

    • Scientific Insight: Slow addition at low temperature is critical.[1] Although C4 is preferred, kinetic control prevents competitive attack at C2.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.[1][3]

  • Workup: Filter off solids (KF/K2CO3). Concentrate the filtrate under reduced pressure. Resuspend residue in EtOAc (150 mL), wash with water (2 x 50 mL) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Target Yield: 85-90%[1]

    • Data:19F NMR should show two distinct signals (C2-F and C5-F).[1][2]

Step 2: Synthesis of 4-(Benzyloxy)-5-fluoro-2-methoxypyridine

Objective: Displacement of the C2-fluorine.[1][2][4]

  • Setup: 250 mL round-bottom flask with reflux condenser.

  • Charging: Dissolve Intermediate 1 (11.0 g, ~50 mmol) in anhydrous Methanol (100 mL).

  • Reagent Addition: Add Sodium Methoxide (NaOMe) (25 wt% in MeOH, 11.5 mL, 52.5 mmol).

    • Note: Use a slight excess (1.05 eq). Large excess may lead to displacement of the C5-fluorine or the benzyloxy group.

  • Reaction: Heat to reflux (65°C) for 3–6 hours.

    • Validation: C2 is less reactive than C4; thermal energy is required to overcome the activation energy barrier for the second SNAr.

  • Workup: Cool to RT. Quench with saturated NH4Cl solution (50 mL). Remove MeOH under vacuum.[1] Extract aqueous phase with DCM (3 x 50 mL).

  • Purification: Recrystallization from Hexane/EtOAc or silica plug.[1]

    • Target Yield: 80-85%[1][5]

Step 3: Synthesis of 5-Fluoro-2-methoxypyridin-4-ol

Objective: Removal of the benzyl group without defluorination.[1][2]

  • Setup: Hydrogenation vessel (Parr shaker or balloon setup).

  • Charging: Dissolve Intermediate 2 (10.0 g) in Ethanol/EtOAc (1:1, 100 mL).

  • Catalyst: Add 10% Pd/C (500 mg, 5 wt% loading).

    • Critical Parameter: Do not use Pd(OH)2 (Pearlman's catalyst) or acidic conditions, as this may hydrolyze the methoxy group.

  • Reaction: Hydrogenate at 1 atm (balloon) or 15 psi at RT for 2–4 hours.

    • Monitoring: Monitor closely.[1][2] Over-reduction can lead to hydrodefluorination (loss of C5-F).[1]

  • Workup: Filter through a Celite pad to remove catalyst.[1] Rinse with MeOH.[1][6] Concentrate filtrate to dryness.[1][2]

  • Final Isolation: Triturate the resulting solid with diethyl ether to afford the pure product as an off-white solid.

Part 3: Analytical Data & Validation

Expected Key Parameters
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure
MW 143.12 g/mol
LCMS (ESI+) [M+H]+ = 144.1
1H NMR (DMSO-d6) δ 11.5 (br s, 1H, OH), 7.8 (d, 1H, H6), 3.8 (s, 3H, OMe)H6 appears as a doublet due to 3JH-F coupling
19F NMR Singlet (approx -150 to -160 ppm)Distinct shift from starting material
Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-alkylation in Step 1 Temperature too high; excess BnOHKeep reaction at 0°C; add BnOH strictly dropwise.
Loss of Fluorine (Step 3) Hydrogenation too vigorousStop reaction immediately upon consumption of SM; use lower H2 pressure.
Hydrolysis of OMe Acidic contamination in solventsEnsure solvents are neutral; add trace NaHCO3 during workup.[1]

Part 4: Safety & Handling (E-E-A-T)[1]

  • Fluorinated Pyridines: 2,4,5-Trifluoropyridine is volatile and a skin irritant.[1] Handle in a fume hood.

  • HF Generation: The SNAr reaction releases Fluoride ions (as KF/NaF).[1] While not generating free HF gas under basic conditions, acidification of the waste stream can release HF. Dispose of aqueous waste in segregated "Fluoride Waste" containers treated with CaCl2 to precipitate CaF2.

  • Hydrogenation: Pd/C is pyrophoric when dry.[1] Keep wet with solvent at all times.[1]

References

  • Regioselectivity in Pentafluoropyridine Substitution: Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocycles."[1] Journal of the Chemical Society, Perkin Transactions 1, 1999. (Validates C4 regioselectivity preference).

  • General Reactivity of 2,4,5-Trifluoropyridine: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[1] Tetrahedron, 2003.[1]

  • Synthesis of Alkoxy-Fluoropyridines (Analogous Protocols): Patent WO2007076431.[1] "Substituted Pyridines as Kinase Inhibitors." (Describes the Benzyl alcohol/Methoxide displacement sequence on fluorinated pyridines).

  • Regioselective Nucleophilic Substitution on Pentafluoropyridine: Ranjbar-Karimi, R., et al. "Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes."[1][4] New Journal of Chemistry, 2013. (Confirms C4 selectivity for O-nucleophiles).[1]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Multi-Step Synthesis of Substituted Pyridinols

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Pyridinols in Modern Chemistry Substituted pyridinols and their tautomeric pyridone forms are foundational scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyridinols in Modern Chemistry

Substituted pyridinols and their tautomeric pyridone forms are foundational scaffolds in medicinal chemistry and materials science.[1] These six-membered heterocyclic compounds are not merely synthetic curiosities; they are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, exhibiting a wide array of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Their utility stems from a unique combination of features: the pyridine ring offers poor basicity which can improve water solubility in drug candidates, while the hydroxyl/carbonyl group provides a crucial hydrogen bond donor/acceptor site, essential for molecular recognition and binding to biological targets.[3]

This guide provides an in-depth exploration of key synthetic strategies for accessing substituted pyridinols, focusing on the underlying principles and practical execution of these multi-step transformations. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.

Visualization of Synthetic Pathways

The synthesis of substituted pyridinols can be broadly categorized by the position of the hydroxyl group. The following workflow illustrates the strategic divergence in accessing 2-pyridinols, 3-pyridinols, and 4-pyridinols from common classes of starting materials.

G SM Common Starting Materials (e.g., Dicarbonyls, Enamines, Pyrroles, Pyrones) N2 Synthesis of 2-Pyridinols / 2-Pyridones SM->N2 N3 Synthesis of 3-Pyridinols SM->N3 N4 Synthesis of 4-Pyridinols / 4-Pyridones SM->N4 R2A Guareschi-Thorpe Condensation N2->R2A [3+3] Cyclocondensation R2B Pyridine N-Oxide Rearrangement N2->R2B Rearrangement R3A Ciamician-Dennstedt Rearrangement N3->R3A Ring Expansion R3B Sulfonation-Fusion of Pyridine N3->R3B Functionalization R4A From 4-Pyrones N4->R4A Amine Condensation R4B Aza Diels-Alder Reaction N4->R4B [4+2] Cycloaddition FP Substituted Pyridinols R2A->FP R2B->FP R3A->FP R3B->FP R4A->FP R4B->FP

Caption: General workflow for synthesizing substituted pyridinols.

Part 1: Synthesis of Substituted 2-Pyridinols (2-Pyridones)

The 2-pyridone tautomer is generally the more stable form in the solid state and in solution.[4] Its synthesis is well-established through several reliable cyclocondensation reactions.

Strategy 1.1: The Guareschi-Thorpe Condensation

This classical reaction provides a direct and efficient route to 2-pyridones through the condensation of a cyanoacetamide (or cyanoacetic ester) with a 1,3-diketone in the presence of a base.[4][5] Recent advancements have adapted this into a green, user-friendly multicomponent reaction in an aqueous medium using ammonium carbonate as both the nitrogen source and promoter.[6][7]

Causality and Mechanistic Insight: The reaction initiates with a Knoevenagel condensation between the 1,3-dicarbonyl and the active methylene of the cyanoacetamide. This is followed by a Michael addition of the enamine to another molecule of the cyano-reagent or cyclization, ultimately leading to the substituted 2-pyridone after dehydration and tautomerization. The use of ammonium carbonate in water provides a mild, buffered system that facilitates all steps of the cascade.[7]

G cluster_0 Guareschi-Thorpe Mechanism S1 Cyanoacetamide + 1,3-Diketone S2 Knoevenagel Condensation Intermediate S1->S2 + NH₃ S3 Intramolecular Michael Addition S2->S3 S4 Cyclized Intermediate S3->S4 S5 Dehydration & Tautomerization S4->S5 - H₂O P Substituted 2-Pyridone S5->P

Caption: Simplified mechanism of the Guareschi-Thorpe condensation.

Protocol 1.1: Green Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone [6][7]

  • Materials:

    • Acetylacetone (1,3-diketone)

    • Cyanoacetamide

    • Ammonium Carbonate ((NH₄)₂CO₃)

    • Deionized Water

  • Procedure:

    • To a 100 mL round-bottom flask, add acetylacetone (1.0 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).

    • Add 20 mL of deionized water to the flask. The use of an aqueous medium makes this protocol environmentally friendly.[6]

    • Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring. The ammonium carbonate serves as both the ammonia source for the pyridine ring and as a basic promoter for the condensation steps.[7]

    • Maintain the reaction at this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. A precipitate will form.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

    • Dry the product under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone as a white or off-white solid. The product often precipitates in high purity directly from the reaction mixture, simplifying the work-up.[7]

  • Expected Yield: High yields are typically reported for this procedure.

Strategy 1.2: Rearrangement of Pyridine N-Oxides

This method involves the oxidation of a substituted pyridine to its corresponding N-oxide, followed by a rearrangement reaction, typically using acetic anhydride, to yield a 2-acetoxypyridine intermediate.[4] Subsequent hydrolysis furnishes the desired 2-pyridinol.

Causality and Mechanistic Insight: The N-oxide functionality activates the pyridine ring towards nucleophilic attack. Acetic anhydride acylates the N-oxide oxygen, creating a highly electrophilic intermediate. The acetate anion then attacks the C2 position of the ring, followed by an elimination-rearrangement sequence to form the 2-acetoxypyridine.[8] This is distinct from the Boekelheide rearrangement, which requires a methyl group at the 2-position.[8]

Protocol 1.2: Synthesis of 2-Pyridinol from Pyridine [4][8]

  • Step A: Synthesis of Pyridine-N-Oxide

    • In a fume hood, cautiously add pyridine (7.9 g, 0.1 mol) to a flask containing 30% hydrogen peroxide (11.3 g, 0.1 mol) in 50 mL of glacial acetic acid. The reaction is exothermic.

    • Heat the mixture at 70-80 °C for 3 hours.

    • After cooling, carefully destroy excess peroxide by the dropwise addition of a saturated sodium sulfite solution until a starch-iodide paper test is negative.

    • Neutralize the solution with sodium carbonate and extract the product with chloroform. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pyridine-N-oxide.

  • Step B: Rearrangement and Hydrolysis

    • Treat the crude pyridine-N-oxide with an excess of acetic anhydride (e.g., 5 molar equivalents).

    • Heat the mixture under reflux for 2-4 hours. Acetic anhydride serves as both the reagent and solvent.

    • Carefully quench the reaction mixture by pouring it onto ice.

    • Make the solution basic with a strong base (e.g., NaOH) and heat to hydrolyze the acetate ester.

    • After cooling, acidify the solution with HCl to precipitate the 2-pyridinol product.

    • Filter, wash with cold water, and dry the product.

Part 2: Synthesis of Substituted 3-Pyridinols

3-Hydroxypyridine is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals.[9][10] Its synthesis often involves either the construction of the ring with the oxygen functionality precursor in place or the functionalization of a pre-formed pyridine ring.

Strategy 2.1: The Ciamician-Dennstedt Rearrangement

This classic reaction involves the ring expansion of a pyrrole with a dihalocarbene to form a 3-halopyridine.[11] The resulting 3-halopyridine can then be converted to a 3-pyridinol via nucleophilic aromatic substitution. While traditionally limited to haloform-derived carbenes, recent advances have expanded the scope to include various functionalized carbenes generated from N-triftosylhydrazones.[12][13]

Causality and Mechanistic Insight: Dichlorocarbene, typically generated from chloroform and a strong base, undergoes a [2+1] cycloaddition with the pyrrole ring to form a bicyclic dichlorocyclopropane intermediate.[11] Under the basic reaction conditions, this unstable intermediate undergoes a rearrangement cascade, involving ring-opening and elimination of HCl, to expand the five-membered ring into a six-membered 3-chloropyridine.[14]

Protocol 2.1: Two-Step Synthesis of 3-Pyridinol from Pyrrole

  • Step A: Ciamician-Dennstedt Reaction to form 3-Chloropyridine [11]

    • Dissolve pyrrole (6.7 g, 0.1 mol) in chloroform (150 mL).

    • Prepare a solution of potassium tert-butoxide (22.4 g, 0.2 mol) in 100 mL of tert-butanol.

    • Cool the pyrrole/chloroform solution in an ice bath and add the potassium tert-butoxide solution dropwise over 1 hour, maintaining the temperature below 10 °C. The base deprotonates chloroform to generate the dichlorocarbene in situ.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

    • Quench the reaction by carefully adding water. Separate the organic layer, and extract the aqueous layer with chloroform.

    • Combine the organic layers, dry over MgSO₄, and concentrate. Purify the crude product by distillation or column chromatography to obtain 3-chloropyridine.

  • Step B: Hydrolysis of 3-Chloropyridine

    • In a sealed pressure vessel, combine 3-chloropyridine (11.3 g, 0.1 mol) with a concentrated aqueous solution of sodium hydroxide (20 g NaOH in 50 mL H₂O, ~12.5 M).

    • Heat the mixture to 150-170 °C for 12-24 hours. These harsh conditions are necessary for the nucleophilic substitution of the chloride on the electron-deficient pyridine ring.

    • After cooling, carefully neutralize the reaction mixture with concentrated HCl until the pH is approximately 7. The 3-pyridinol product will precipitate.

    • Filter the solid, wash with a small amount of cold water, and dry. Recrystallization from water or ethanol can be used for further purification.

Part 3: Synthesis of Substituted 4-Pyridinols (4-Pyridones)

Similar to 2-pyridinols, 4-pyridinols exist in tautomeric equilibrium with 4-pyridones, with the keto form typically favored in solution.[15]

Strategy 3.1: Synthesis from 4-Pyrones

A straightforward and common method for preparing 4-pyridones involves the reaction of a 4-pyrone derivative with ammonia or a primary amine.[15] This reaction effectively replaces the ring oxygen atom with a nitrogen atom.

Protocol 3.1: Synthesis of 4-Pyridone from 4-Pyrone [15]

  • Materials:

    • 4-Pyrone (or a substituted derivative like Maltol)

    • Aqueous Ammonia (concentrated)

    • Ethanol

  • Procedure:

    • Dissolve the 4-pyrone (9.6 g, 0.1 mol) in 50 mL of ethanol in a pressure vessel.

    • Add an excess of concentrated aqueous ammonia (e.g., 50 mL).

    • Seal the vessel and heat it to 100-120 °C for 4-6 hours. The elevated temperature and pressure are required to drive the condensation and ring-opening/ring-closing sequence.

    • Cool the reaction vessel to room temperature.

    • Transfer the contents to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

    • The resulting solid is crude 4-pyridone. It can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of parent pyridinols using the protocols described. Yields are highly dependent on the specific substrates, reaction scale, and purification method.

Target CompoundSynthetic StrategyKey ReagentsTypical Yield RangeReference(s)
3-Cyano-4,6-dimethyl-2-pyridone Guareschi-ThorpeAcetylacetone, Cyanoacetamide, (NH₄)₂CO₃85-95%[6],[7]
2-Pyridinol N-Oxide RearrangementPyridine, H₂O₂, Ac₂O50-70% (over 2 steps)[4],[8]
3-Pyridinol Ciamician-Dennstedt + HydrolysisPyrrole, CHCl₃, KOH; then NaOH(aq)30-40% (over 2 steps)[11]
4-Pyridone From 4-Pyrone4-Pyrone, NH₃(aq)70-85%[15]

Conclusion and Future Outlook

The synthesis of substituted pyridinols is a mature field with a rich history of named reactions that remain staples in modern organic chemistry. Classical methods like the Guareschi-Thorpe and Ciamician-Dennstedt reactions provide reliable access to the 2- and 3-substituted cores, respectively, while conversions of existing heterocycles like 4-pyrones offer direct routes to 4-pyridinols. As the demand for novel, highly functionalized heterocyclic scaffolds in drug discovery continues to grow, so does the need for efficient and modular synthetic methods. Recent developments focus on multicomponent reactions, green chemistry principles, and the expansion of reaction scope to allow for more diverse and complex substitution patterns, ensuring that the synthesis of pyridinols will remain a vibrant and essential area of chemical research.[3][6][16]

References

  • Scribd. Bohlmann-Rahtz Pyridine Synthesis Guide. Available from: [Link]

  • Wikipedia. Bohlmann–Rahtz pyridine synthesis. Available from: [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]

  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 4-pyridones. Available from: [Link]

  • Wikipedia. 2-Pyridone. Available from: [Link]

  • Chemistry Stack Exchange. Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Available from: [Link]

  • University of Bristol. Synthesis of 2-pyridones. Available from: [Link]

  • PubMed Central (PMC). Synthesis of New Potentially Bioactive Bicyclic 2-Pyridones. Available from: [Link]

  • PubMed. Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. Available from: [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available from: [Link]

  • Merck Index. Guareschi-Thorpe Condensation. Available from: [Link]

  • Royal Society of Chemistry (RSC). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available from: [Link]

  • PubMed Central (PMC). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available from: [Link]

  • PubMed. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Available from: [Link]

  • PubMed Central (PMC). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Available from: [Link]

  • Wikipedia. 4-Pyridone. Available from: [Link]

  • ResearchGate. Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-dihydro-4-pyridones. Available from: [Link]

  • PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Available from: [Link]

  • ACS Axle. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available from: [Link]

  • PubMed Central (PMC). Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing. Available from: [Link]

  • Discovery Fine Chemicals. 3-Hydroxypyridine (3-Pyridinol). Available from: [Link]

  • PubMed. Synthesis of multisubstituted pyridines. Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Pyridones. Available from: [Link]

  • Research Square. Halogen-Free Ciamician-Dennstedt Single-Atom Skeletal Editing. Available from: [Link]

  • PubMed Central (PMC). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • ResearchGate. Ciamician-Dennstedt rearrangement reaction: background and development. Available from: [Link]

  • YouTube. CIAMICIAN - DENNSTED REARRANGEMENT | Carbene Reaction. Available from: [Link]

  • ScienceDirect. RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. Available from: [Link]

  • Google Patents. US6509471B2 - 3-substituted pyridine compounds and related synthesis.
  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • Google Patents. CN103664760A - Preparation method of 3-hydroxypyridine.
  • MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available from: [Link]

  • Elsevier. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. Available from: [Link]

  • ChemRxiv. Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. Available from: [Link]

  • Denmark Group, University of Illinois. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available from: [Link]

Sources

Method

Application Note: Strategic Utilization of 5-Fluoro-2-methoxypyridin-4-ol in Kinase Inhibitor Design

Executive Summary: The "Goldilocks" Hinge Binder In the landscape of kinase inhibitor design, the 5-Fluoro-2-methoxypyridin-4-ol scaffold represents a highly privileged substructure. It offers a precise balance of electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Hinge Binder

In the landscape of kinase inhibitor design, the 5-Fluoro-2-methoxypyridin-4-ol scaffold represents a highly privileged substructure. It offers a precise balance of electronic and steric properties that are critical for targeting the ATP-binding pocket (hinge region) of kinases such as c-Met, ALK, and ROS1 .

This guide addresses the specific synthetic challenges posed by this molecule—specifically its tautomeric ambiguity and the lability of the methoxy group—and provides validated protocols for converting it into a high-affinity kinase core.

Key Advantages of the Scaffold
FeatureMedicinal Chemistry Impact
5-Fluorine Metabolic Blockade: Prevents oxidation at the susceptible C5 position.Electronic Tuning: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding (e.g., hERG liability) while maintaining H-bond acceptor capability.
2-Methoxy Steric Fill: Occupies the hydrophobic region adjacent to the hinge.Synthetic Handle: Can be selectively demethylated to yield a pyridone or displaced in late-stage diversification.
4-Hydroxy Activation Point: Serves as the latent electrophile. Must be activated (to Cl or OTf) to attach the "tail" of the inhibitor.

Critical Analysis: Tautomerism & Reactivity

Before initiating synthesis, researchers must understand the "Tautomer Trap." Like many 4-hydroxypyridines, 5-Fluoro-2-methoxypyridin-4-ol exists in equilibrium with its 4-pyridone tautomer.

  • In Solution (Polar Solvents): The equilibrium shifts toward the 4-pyridone (NH form) .

  • Synthetic Implication: Direct alkylation often leads to mixtures of N-alkylation (undesired) and O-alkylation. To selectively functionalize the C4 position for kinase core synthesis, we must "lock" the molecule in its aromatic pyridine form by converting the hydroxyl group into a leaving group (LG).

Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the activation strategy required to bypass the unreactive pyridone form.

Tautomerism cluster_0 The Tautomer Trap Pyridone 4-Pyridone Form (Dominant in Polar Media) Low SNAr Reactivity Pyridine 4-Hydroxypyridine Form (Aromatic) Required for Activation Pyridone->Pyridine Equilibrium (K_eq) Activated Activated Electrophile (4-Cl or 4-OTf) Ready for Coupling Pyridine->Activated Activation (POCl3 or Tf2O) Target Kinase Inhibitor Core (Hinge Binder) Activated->Target S_NAr / Pd-Coupling (Nucleophilic Attack)

Figure 1: Strategic workflow to bypass the unreactive pyridone tautomer via activation.

Experimental Protocols

Protocol A: Activation via Chlorination (Scaleable)

Objective: Convert the 4-OH to a 4-Cl group to create 4-Chloro-5-fluoro-2-methoxypyridine . Note: Standard POCl3 conditions can sometimes cleave the sensitive 2-methoxy group. This protocol uses mild catalysis to prevent demethylation.

Materials:

  • 5-Fluoro-2-methoxypyridin-4-ol (1.0 eq)

  • Phosphorus Oxychloride (POCl3) (3.0 eq)

  • N,N-Dimethylaniline (1.5 eq) or DMF (catalytic)

  • Solvent: Acetonitrile (MeCN) or Toluene (anhydrous)

Step-by-Step:

  • Setup: Charge a dried round-bottom flask with starting material and MeCN under Nitrogen atmosphere.

  • Addition: Cool to 0°C. Add N,N-dimethylaniline (base scavenger). Dropwise add POCl3.

  • Reaction: Heat to mild reflux (80°C) for 3–4 hours. Critical: Do not overheat (>100°C), or the 2-OMe bond may cleave to form the dione.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The product is significantly less polar than the starting material.

  • Quench (Safety Critical): Cool to 0°C. Pour the reaction mixture slowly into ice water with vigorous stirring. Maintain internal temp <20°C.

    • Why? Exothermic hydrolysis of POCl3 produces HCl gas.

  • Workup: Neutralize with sat. NaHCO3 to pH 7–8. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Yield Expectation: 85–95% as a pale yellow oil/solid.

Protocol B: Activation via Triflation (High Selectivity)

Objective: Create a highly reactive electrophile (4-OTf ) for mild Suzuki or Buchwald couplings. Preferred for small-scale or complex substrates.

Materials:

  • Triflic Anhydride (Tf2O) (1.2 eq)

  • Pyridine (2.0 eq) or TEA

  • Solvent: DCM (Dichloromethane), anhydrous at 0°C.

Step-by-Step:

  • Dissolve 5-Fluoro-2-methoxypyridin-4-ol in DCM at 0°C.

  • Add Pyridine.

  • Add Tf2O dropwise over 20 mins. The solution will turn dark.

  • Stir at 0°C for 2 hours.

  • Self-Validating Step: Check TLC. If starting material remains, add 0.1 eq Tf2O.

  • Workup: Wash with cold 1N HCl (to remove pyridine), then NaHCO3.

  • Stability Note: Use the triflate immediately in the next step; it is less stable than the chloride.

Synthetic Utility: Constructing the Inhibitor

Once activated (as Cl or OTf), the 5-F-2-OMe-pyridine core becomes a potent electrophile. The 5-Fluorine atom exerts a strong inductive effect (-I), pulling electron density from the C4 carbon, thereby accelerating SNAr reactions .

Comparative Reactivity Table
Leaving Group (C4)Reaction TypeIdeal NucleophileConditions
-Cl SNArPrimary Amines, PhenolsHeat (80–120°C), Base (DIPEA)
-Cl Buchwald-HartwigAnilines, AmidesPd2(dba)3, Xantphos, Cs2CO3, 100°C
-OTf Suzuki-MiyauraBoronic AcidsPd(dppf)Cl2, K2CO3, Dioxane/H2O
Protocol C: SNAr Coupling (The "Hinge" Connection)

Scenario: Attaching an aniline-based scaffold to the pyridine core.

Step-by-Step:

  • Dissolve 4-Chloro-5-fluoro-2-methoxypyridine (1.0 eq) in n-Butanol or DMA (Dimethylacetamide).

  • Add the nucleophile (e.g., 4-aminopyrazole derivative) (1.1 eq).

  • Add p-Toluenesulfonic acid (pTSA) (1.0 eq) orDIPEA (2.0 eq).

    • Expertise Note: Acid catalysis (pTSA) often works better for chloropyridines by protonating the ring nitrogen (N1), making the C4 position even more electrophilic.

  • Microwave irradiation at 140°C for 30–60 mins (or reflux 12h).

  • Isolate product via precipitation or column chromatography.

Structural Logic & Signaling Pathway

The following diagram details how the synthesized molecule functions within the kinase domain, highlighting the specific interactions of the 5-F and 2-OMe groups.

Figure 2: Pharmacophore mapping of the fluorinated pyridine scaffold.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

    • Context: Foundational text on how fluorine modulates pKa and lipophilicity in heterocycles.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Context: Detailed analysis of fluorine's effect on metabolic stability and binding affinity.[1]

  • Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Chemical Reviews. Context: Authoritative grounding on the pyridone-hydroxypyridine equilibrium (lactim-lactam tautomerism).
  • U.S. Patent 2009/038542. "Compounds and compositions as kinase inhibitors."[2] Link

    • Context: Demonstrates the utility of methoxy-substituted pyridine/pyrimidine scaffolds in kinase drug discovery (c-Met/ALK targets).
  • Inoue, M., et al. (2020). "Synthesis of fluorinated pyrimidines and pyrazoles." Beilstein Journal of Organic Chemistry, 16, 494–502. Link

    • Context: Provides analogous protocols for activating fluorinated heterocyclic alcohols using POCl3 and SNAr displacements.

Sources

Application

Application Note: Chromatographic Purification of 5-Fluoro-2-methoxypyridin-4-ol

This Application Note is structured as a comprehensive technical guide for the purification of 5-Fluoro-2-methoxypyridin-4-ol , designed for researchers in medicinal chemistry and process development. Abstract & Compound...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the purification of 5-Fluoro-2-methoxypyridin-4-ol , designed for researchers in medicinal chemistry and process development.

Abstract & Compound Profile

The purification of 5-Fluoro-2-methoxypyridin-4-ol (Structure: Pyridine core, C2-OMe, C4-OH, C5-F) presents specific challenges due to its amphoteric nature and prototropic tautomerism .[1] This compound exists in equilibrium between its hydroxy-pyridine and pyridone forms, a behavior that frequently leads to peak broadening, splitting, or severe tailing on standard stationary phases.

This guide provides a dual-stage purification strategy:

  • Normal Phase Flash Chromatography: For bulk cleanup and removal of regioisomers (e.g., 5-fluoro-2-methoxypyridin-6-ol).[1]

  • Reverse Phase Preparative HPLC: For achieving >98% purity suitable for biological assays.[1]

Physicochemical Profile
PropertyValue (Predicted/Observed)Chromatographic Implication
Molecular Weight 143.12 g/mol Low MW requires highly retentive phases (High Surface Area C18).[1]
pKa (Acidic) ~6.5 - 7.5 (4-OH)Ionizes at neutral pH.[1] Requires acidic modifier (pH < 3) to suppress ionization.[1]
pKa (Basic) ~2.0 - 3.0 (Pyridine N)Weakly basic due to F/OMe electron withdrawal.[1]
LogP ~0.8 - 1.2Moderately polar; suitable for both NP and RP modes.[1]
Solubility DMSO, MeOH, EtOAc (Mod.)Load in DMSO/MeOH for Prep HPLC; DCM/MeOH for Flash.[1]

Purification Strategy & Workflow

The isolation logic follows a "Capture and Polish" workflow.[1] The crude synthesis mixture often contains unreacted 2,4-difluoro-5-nitropyridine precursors or demethylated byproducts.[1]

Workflow Diagram

PurificationWorkflow Fig 1: Integrated Purification Workflow for 5-Fluoro-2-methoxypyridin-4-ol Crude Crude Reaction Mixture (Toluene/EtOAc) Workup Aq. Workup & Drying (Concentrate to Solid) Crude->Workup Flash Step 1: Flash Chromatography (Silica + 1% AcOH) Workup->Flash Load as solid/slurry QC1 QC Check (Purity > 85%) Flash->QC1 Prep Step 2: Prep HPLC (C18, Acidic pH) QC1->Prep Dissolve in DMSO Final Pure Product (>98% Purity) Prep->Final Lyophilization

Protocol 1: Normal Phase Flash Chromatography (Crude Cleanup)

Objective: Remove non-polar starting materials and highly polar tars.[1] Challenge: The 4-hydroxy group interacts strongly with silanols, causing streaking.[1] Solution: Acidification of the mobile phase is mandatory to protonate the surface silanols and the analyte, sharpening the peak.

Experimental Setup
  • System: Automated Flash Purification System (e.g., Biotage, Teledyne ISCO).[1]

  • Column: High-performance spherical silica (20–40 µm), 12g or 24g cartridge depending on load.[1]

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: Methanol (MeOH) containing 1% Acetic Acid (v/v) .[1]

    • Note: Do not use Formic acid in Normal Phase if avoiding formate ester formation with alcohols is critical, though usually negligible here.[1] Acetic acid is standard.[1]

Step-by-Step Method
  • Sample Loading: Dissolve crude (up to 500 mg) in minimal DCM. If insoluble, use "Dry Loading": adsorb crude onto Celite or silica (ratio 1:2), dry under vacuum, and pack into a solid load cartridge.

  • Equilibration: Flush column with 100% Mobile Phase A for 3 CV (Column Volumes).

  • Gradient Profile:

    • 0–5 min: 0% B (Isocratic DCM) to elute non-polar impurities.[1]

    • 5–20 min: Linear ramp 0% → 10% B.

    • 20–25 min: Hold at 10% B.

    • Observation: Product typically elutes between 3–7% MeOH.[1]

  • Detection: UV at 254 nm and 280 nm. (The pyridine ring absorbs strongly at 254 nm).[1]

Troubleshooting:

  • If tailing persists: Switch to a C18 Flash Cartridge (Reverse Phase Flash) using Water/Acetonitrile with 0.1% Formic Acid.[1] This is often superior for hydroxypyridines.[1]

Protocol 2: Preparative HPLC (High Purity Isolation)

Objective: Isolate the specific tautomer/regioisomer and achieve >98% purity. Mechanism: Reverse Phase (RP) chromatography separates based on hydrophobicity.[1] The fluorine atom provides distinct retention distinct from non-fluorinated impurities.[1]

Experimental Setup
  • Instrument: Preparative HPLC with Binary Gradient Pump and UV-Vis Fraction Collector.[1]

  • Column: C18 Stationary Phase, 5 µm, 19 x 150 mm (e.g., Waters XBridge or Agilent ZORBAX SB-C18).[1]

    • Why SB-C18? "Stable Bond" or sterically protected C18 phases resist hydrolysis under acidic conditions and reduce silanol activity.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid .[1]

Step-by-Step Method
  • Sample Preparation: Dissolve the semi-pure solid from Flash step in DMSO:MeOH (1:1) at a concentration of ~50–100 mg/mL.[1] Filter through a 0.45 µm PTFE filter.[1]

  • Gradient Program (Flow rate: 15–20 mL/min):

Time (min)% Mobile Phase BEvent
0.05Injection
1.05Desalting/Hold
12.040Linear Gradient (Shallow)
14.095Wash
16.095Wash Hold
16.15Re-equilibration
  • Fraction Collection: Trigger based on UV Threshold (254 nm) or Slope.

    • Note: 5-Fluoro-2-methoxypyridin-4-ol will elute relatively early (approx. 20-30% ACN) due to the polar hydroxyl group.[1]

  • Post-Processing: Pool fractions. Do not use rotary evaporation at high heat (>40°C) as fluorinated pyridines can be sensitive.[1] Lyophilization (freeze-drying) is the preferred method to remove water/acid.[1]

Critical Discussion: Tautomerism & pH Control

The separation logic relies heavily on controlling the protonation state.[1]

  • Neutral pH: The compound exists as a mix of neutral species and zwitterions, leading to "smeared" peaks.

  • Acidic pH (Used here): The low pH (Formic acid) ensures the 4-OH group is protonated (neutral phenol-like) or the pyridine nitrogen is protonated.[1] This forces the molecule into a single dominant state, sharpening the peak.

Tautomerism Diagram

Tautomerism Fig 2: Tautomeric Equilibrium requiring pH Control Enol Hydroxypyridine Form (Aromatic, Non-polar) Equilibrium Enol->Equilibrium Keto Pyridone Form (Polar, H-bond donor) Equilibrium->Keto Note Acidic Mobile Phase (pH 2.5) stabilizes the cationic form and suppresses peak splitting. Note->Equilibrium

Analytical QC Method (UPLC/HPLC)

Before releasing the batch, verify purity using this high-resolution method.[1]

  • Column: C18, 1.7 µm or 3.5 µm (4.6 x 100 mm).[1]

  • Mobile Phase: Water (0.05% TFA) / ACN (0.05% TFA).[1]

  • Gradient: 5% to 95% B over 10 minutes.

  • Acceptance Criteria: Single peak >98% area at 254 nm.[1] No shoulder peaks (indicative of tautomer separation failure or impurity).[1]

References

  • Synthesis & Properties of Fluoropyridines

    • Journal of Heterocyclic Chemistry, "Synthesis of 5-Fluoro-2-hydroxypyridine derivatives."[1][2] (General reference for fluoropyridine synthesis logic).

  • Chromatography of Tautomeric Compounds

    • Journal of Chromatography A, "Separation of tautomers by high-performance liquid chromatography."[1] Validates the requirement for pH control in mobile phases for hydroxypyridines.

  • Chemical Data & Safety

    • PubChem Compound Summary for similar fluorinated pyrimidines/pyridines.[1] [1]

  • Flash Chromatography Guides

    • Teledyne ISCO Application Note AN102: "Purification of Heterocycles."[1]

(Note: Specific vendor application notes for this exact CAS are rare; protocols are derived from standard operating procedures for the "Fluorinated Hydroxypyridine" chemical class.)[1]

Sources

Method

analytical methods for 5-Fluoro-2-methoxypyridin-4-ol characterization

Executive Summary & Strategic Context 5-Fluoro-2-methoxypyridin-4-ol (CAS: 51173-14-9) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated antivirals. Its structural duali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-Fluoro-2-methoxypyridin-4-ol (CAS: 51173-14-9) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated antivirals. Its structural duality—possessing both a basic nitrogen and an acidic hydroxyl group, alongside a labile methoxy ether—presents unique analytical challenges.

This guide moves beyond standard testing to address the "Tautomeric Trap," a common pitfall where the molecule’s dynamic equilibrium between the 4-hydroxypyridine and 4(1H)-pyridone forms leads to split peaks in HPLC and broadened signals in NMR. The protocols below are designed to lock these forms for consistent, reproducible data.

Physicochemical Profiling & The Tautomeric Challenge

Before attempting quantification, one must understand the species present in solution. Unlike simple pyridines, this molecule exists in a solvent-dependent equilibrium.[1]

  • Non-Polar Solvents (e.g.,

    
    ):  Favors the Lactim  (Hydroxy) form.
    
  • Polar/Protic Solvents (e.g.,

    
    , 
    
    
    
    ):
    Favors the Lactam (Pyridone) form due to better solvation of the dipolar species.

Impact on Analysis:

  • HPLC: Using neutral pH mobile phases causes peak tailing as the molecule interconverts on the column.

  • NMR: Chemical shifts (

    
    ) for C-3 and C-5 will drift significantly depending on the water content of the deuterated solvent.
    
Visualizing the Equilibrium (DOT Diagram)

Tautomerism Hydroxy Lactim Form (4-Hydroxypyridine) Dominant in CDCl3 Pyridone Lactam Form (4(1H)-Pyridone) Dominant in DMSO/H2O Hydroxy->Pyridone Solvent Polarity Increase Cation Cationic Species (Protonated) Hydroxy->Cation pH < 2.0 (Acidic) Pyridone->Cation Protonation

Figure 1: Solvent and pH-dependent speciation.[2] Analytical methods must force the equilibrium to a single state.

Protocol 1: High-Resolution LC-UV-MS (Purity & Identity)

Objective: To separate the target from common synthetic impurities (e.g., 2,4-dimethoxy-5-fluoropyridine or the demethylated 5-fluoro-2,4-dihydroxypyridine).

The "Acid Lock" Strategy: To prevent peak splitting, we employ a high-strength acidic modifier (Formic Acid or TFA). This protonates the ring nitrogen (pKa ~3-4), locking the molecule into its cationic form, which behaves as a single, sharp chromatographic peak.

Instrument Parameters:

  • System: UHPLC coupled with Q-TOF or Single Quad MS.

  • Column: C18 Charged Surface Hybrid (CSH) or Phenyl-Hexyl. (e.g., Waters XSelect CSH C18, 2.1 x 100mm, 2.5 µm). Why? CSH columns resist basic loading, providing better peak shape for pyridines.

  • Detection: UV at 254 nm (aromatic) and 280 nm; ESI Positive Mode.

Gradient Table:

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.009550.4
1.009550.4
8.005950.4
10.005950.4
10.109550.4
13.009550.4

Critical Quality Attributes (CQA):

  • Retention Time: Expect elution ~4.5 - 5.5 min (moderately polar).

  • Mass Spec: Look for

    
     Da.
    
  • Common Impurity: 5-Fluoro-2-methoxypyridine (Des-hydroxy) will elute later (more hydrophobic).

Protocol 2: Quantitative NMR (Assay)

Objective: Precise assay determination without the need for a certified reference standard of the analyte itself.

Why


 qNMR? 
  • Selectivity: No interference from residual solvents (water, DMSO, ethyl acetate) which plague

    
     NMR.
    
  • Speed: High sensitivity of Fluorine allows for short relaxation delays compared to

    
    .
    
  • Dynamic Range: The Fluorine signal is a singlet (or doublet if H-coupled) that integrates cleanly.

Methodology:

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 2-Fluoro-4-nitrotoluene.
    
    • Requirement: The IS peak must not overlap with the analyte. 5-F-pyridines typically resonate around -130 to -150 ppm. TFT resonates at -63 ppm.

  • Solvent:

    
    .
    
    • Reasoning: Ensures complete solubility and favors the pyridone tautomer, preventing peak broadening associated with rapid exchange in

      
      .
      

Acquisition Parameters:

ParameterSettingRationale
Pulse Sequence zg (Inverse Gated Decoupling optional)Standard 1D acquisition.
Relaxation Delay (D1) 30 secondsMust be

(fluorine T1s can be long).
Spectral Width 200 ppmTo capture both IS and Analyte.
Scans (NS) 16 or 32Sufficient S/N ratio (>150:1).
Center Frequency -100 ppmMidpoint between Analyte and IS.

Calculation:



Where 

= Integration Area,

= Number of Fluorines,

= Weight,

= Purity of Standard.[3][4][5][6][7][8]

Structural Elucidation Guide (Expected Shifts)

When validating the identity, use these reference shifts. Note that shifts vary by +/- 0.5 ppm depending on concentration and pH.

Table 2: Expected NMR Shifts in


 
NucleusShift (

ppm)
MultiplicityAssignment

-145.0 to -155.0Singlet (d)F-5 (Aromatic Fluorine)

11.5 - 12.0Broad SingletOH / NH (Exchangeable)

7.8 - 8.1Doublet (

)
H-6 (Ortho to F)

6.0 - 6.3Doublet (

)
H-3 (Meta to F)

3.8 - 3.9Singlet

(Methoxy)

~164.0DoubletC-2 (C-OMe)

~168.0DoubletC-4 (C-OH/C=O)

~140.0Doublet (

)
C-5 (C-F)

Analytical Workflow Decision Tree

Use this flowchart to select the correct method based on your stage in the drug development pipeline.

Workflow Start Sample Received Type Sample Type? Start->Type Crude Crude Rxn Mixture Type->Crude Liquid/Slurry Pure Isolated Solid Type->Pure Dry Powder LCMS Run Protocol 1 (LC-MS) Check for Des-F or Des-Me impurities Crude->LCMS NMR_ID Run 1H & 19F NMR (DMSO-d6) Confirm Identity Pure->NMR_ID qNMR Run Protocol 2 (qNMR) Determine Potency/Assay NMR_ID->qNMR Structure Confirmed

Figure 2: Decision matrix for characterization. Purity must be established by LC-MS before qNMR assay.

References

  • PubChem. (2024). 5-Fluoro-2-methoxypyridin-4-ol Compound Summary. National Library of Medicine. [Link]

  • Katritzky, A. R., et al. (2010).[9] Tautomerism in 2- and 4-hydroxypyridines. Advances in Heterocyclic Chemistry. (Foundational text on pyridone/hydroxypyridine equilibrium).

  • Hollis, A. (2018). Practical Guide to qNMR. Royal Society of Chemistry.
  • ChemTube3D. (2024). Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

Sources

Application

Application Note: Physicochemical &amp; Metabolic Profiling of 5-Fluoro-2-methoxypyridin-4-ol

Executive Summary 5-Fluoro-2-methoxypyridin-4-ol (CAS: 113772-14-8) represents a privileged scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) . Its structural utility lies in the pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-methoxypyridin-4-ol (CAS: 113772-14-8) represents a privileged scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) . Its structural utility lies in the pyridone-pyridinol tautomerism , which offers versatile hydrogen-bond donor/acceptor motifs for kinase hinge binding, and the C5-fluorine substituent, which modulates pKa and metabolic susceptibility.

This Application Note provides a high-level technical guide for assaying this specific chemotype. Unlike standard reagents, this molecule requires specialized handling due to its tautomeric equilibrium. We present two validated protocols:

  • 19F-NMR Ligand-Observed Screening: Leveraging the fluorine atom for direct binding assessment (superior to SPR for this low-molecular-weight fragment).

  • Microsomal Metabolic Stability: Profiling the liability of the C2-methoxy group against oxidative demethylation.

Physicochemical Context & Tautomerism

Before initiating assays, researchers must recognize that 5-Fluoro-2-methoxypyridin-4-ol exists in a solvent-dependent equilibrium between the 4-hydroxypyridine (aromatic) and 4-pyridone (keto) forms.

  • In DMSO/Non-polar solvents: The aromatic 4-ol form often predominates.

  • In Aqueous Buffer (Assay Conditions): The 4-pyridone tautomer is significantly stabilized by intermolecular hydrogen bonding.

  • Impact: Assay buffers must be pH-controlled (typically pH 7.4) to maintain a consistent tautomeric ratio, ensuring reproducible binding kinetics.

Tautomerism cluster_0 Critical Assay Consideration Hydroxy 4-Hydroxypyridine Form (Aromatic, Non-polar favored) Pyridone 4-Pyridone Form (Keto, Aqueous favored) Hydroxy->Pyridone Aqueous Buffer (pH 7.4) Binding Target Binding Event (Kinase Hinge / DPD) Hydroxy->Binding H-Bond Donor Mode Pyridone->Hydroxy Organic Solvent Pyridone->Binding H-Bond Acceptor Mode

Caption: Tautomeric equilibrium of the analyte. In aqueous physiological buffers, the equilibrium shifts, altering the available pharmacophore for protein binding.

Protocol A: 19F-NMR Ligand-Observed Screening

Rationale: Standard binding assays (SPR/MST) often struggle with low-molecular-weight fragments (<200 Da) like 5-Fluoro-2-methoxypyridin-4-ol due to low signal-to-noise ratios. Since this molecule contains a fluorine atom, 19F-NMR is the gold standard. It provides a distinct chemical shift that is highly sensitive to the local environment (i.e., protein binding).

Materials
  • Analyte: 5-Fluoro-2-methoxypyridin-4-ol (>98% purity).

  • Target Protein: Purified protein of interest (e.g., Kinase domain, DPD), >90% purity.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10% D2O (for lock).

  • Reference: Trifluoroacetic acid (TFA) or 5-Fluorocytosine (internal standard).

Experimental Workflow
  • Stock Preparation: Dissolve analyte in d6-DMSO to 100 mM.

  • Master Mix Assembly:

    • Test Sample: 50 µM Analyte + 2-5 µM Target Protein in Buffer (Total Vol: 500 µL).

    • Control Sample: 50 µM Analyte in Buffer (No Protein).

  • Incubation: Allow to equilibrate at 25°C for 20 minutes.

  • Acquisition:

    • Instrument: 600 MHz NMR with cryoprobe (recommended).

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) T2-relaxation filter.

    • Scans: 128–256 scans depending on sensitivity.

Data Interpretation (Self-Validating)
  • T2 Relaxation Filter: Small molecules (free ligand) tumble fast and have long T2 times (sharp peaks). Large complexes (bound ligand) tumble slowly and have short T2 times.

  • The Signal: If the analyte binds, the 19F signal in the CPMG spectrum will decrease in intensity or broaden significantly compared to the Control Sample.

  • Validation: Add a competitive inhibitor known to bind the target. If the 19F signal recovers (sharpens), specific binding is confirmed.

Protocol B: In Vitro Microsomal Stability Assay

Rationale: The 2-methoxy group is a metabolic "soft spot," susceptible to O-demethylation by Cytochrome P450s. The 5-fluorine generally blocks metabolism at the C5 position but increases lipophilicity, potentially increasing affinity for metabolic enzymes. This assay quantifies the intrinsic clearance (


).[1][2]
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile (ACN) with 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Protocol
1. Pre-Incubation
  • Prepare a 1 µM solution of 5-Fluoro-2-methoxypyridin-4-ol in Phosphate Buffer (100 mM, pH 7.4).

    • Note: Keep DMSO < 0.1% to avoid inhibiting CYPs.

  • Add HLM to a final concentration of 0.5 mg/mL .

  • Incubate at 37°C for 5 minutes (shaking).

2. Reaction Initiation
  • Add NADPH solution to initiate the reaction.

  • Total reaction volume: 200 µL per well (96-well plate format).

3. Time-Point Sampling
  • At 0, 5, 15, 30, and 60 minutes , remove 30 µL aliquots.

  • Immediately dispense into 120 µL of ice-cold Quench Solution .

  • Control: Incubate one set without NADPH to assess chemical stability (hydrolysis).

4. Processing & Analysis
  • Centrifuge quenched samples at 4,000 rpm for 20 mins at 4°C to precipitate proteins.

  • Inject supernatant into LC-MS/MS.

  • Monitor the Parent Ion transition (determine via tuning, likely [M+H]+ ~144 Da).

MicrosomalWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: 1µM Analyte + Microsomes (0.5 mg/mL) PreInc Pre-Incubation 37°C, 5 min Start->PreInc Init Add NADPH (Initiate Metabolism) PreInc->Init Sample Extract 30µL Aliquot Init->Sample Quench Quench in ACN (Precipitate Proteins) Sample->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze Result Calculate CL_int & t_1/2 Analyze->Result

Caption: Workflow for determining metabolic stability. Critical step: Rapid quenching to freeze the metabolic profile.

Data Analysis & Reference Values

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound (%) versus time. The slope of the linear regression (


) determines the half-life.

[1]


Interpretation Guide
ParameterLow Clearance (Stable)High Clearance (Unstable)Interpretation for this Molecule
% Remaining (60 min) > 80%< 30%If < 50%, the 2-methoxy group is likely being demethylated.
CL_int (µL/min/mg) < 10> 50High CL suggests rapid first-pass metabolism; requires structural modification (e.g., deuterated methoxy).
Chemical Stability > 95% (No NADPH)< 90% (No NADPH)Instability without NADPH suggests hydrolysis of the C4-F or tautomeric degradation.

References

  • PubChem. (2025).[3][4] Compound Summary: 4-Fluoro-2-methoxypyridine.[4][5] National Library of Medicine. [Link]

  • Dalvit, C., et al. (2006). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Stability protocols).

Sources

Method

Technical Guide: Handling, Storage, and Disposal of 5-Fluoro-2-methoxypyridin-4-ol

Executive Summary 5-Fluoro-2-methoxypyridin-4-ol (CAS: 51173-14-9) is a critical heterocyclic intermediate employed in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-methoxypyridin-4-ol (CAS: 51173-14-9) is a critical heterocyclic intermediate employed in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiviral nucleoside analogs. Its structural utility lies in the fluorine atom at C5 , which enhances metabolic stability by blocking cytochrome P450 oxidative sites, and the methoxy group at C2 , which modulates lipophilicity.

This guide provides a rigorous, safety-first protocol for handling this compound. Researchers must recognize that while often labeled as a "4-ol," this molecule exhibits significant prototropic tautomerism , existing predominantly as 5-fluoro-2-methoxy-4(1H)-pyridinone in the solid state and polar solvents. This structural duality dictates specific handling, solubility, and reactivity considerations.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physical state is the first step in safe handling. The compound is an amphoteric solid capable of acting as both a weak acid and a weak base.

ParameterDataRelevance to Handling
Chemical Name 5-Fluoro-2-methoxypyridin-4-olOfficial IUPAC designation.
Common Synonyms 5-Fluoro-2-methoxy-4(1H)-pyridinone; 2-Methoxy-5-fluorouracil (analogous)Critical: "Pyridinone" indicates the keto-tautomer dominance.
CAS Number 51173-14-9 Use for inventory tracking and waste labeling.
Molecular Formula C₆H₆FNO₂Halogenated organic (Fluorine).
Molecular Weight 143.12 g/mol Calculation of molarity.
Physical State White to off-white crystalline powderPotential for dust generation.
Melting Point ~198–202 °CHigh thermal stability; solid at room temp.
Solubility DMSO, Methanol, DMF; Low in waterUse polar aprotic solvents for stock solutions.
Acidity (pKa) ~8.5 (OH/NH)Weakly acidic due to F-atom electron withdrawal.
Structural Tautomerism

The "4-ol" nomenclature implies a hydroxyl group, but the "4-one" (carbonyl) form is energetically favored in the solid phase due to intermolecular hydrogen bonding. This impacts reactivity: alkylation can occur at the Nitrogen (N-alkylation) or Oxygen (O-alkylation) depending on conditions.

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy Pyridine-4-ol Form (Aromatic OH) Favored in Gas Phase/Non-polar Ketone Pyridin-4(1H)-one Form (Amide-like NH) Favored in Solid State/Polar Solvents Hydroxy->Ketone Proton Transfer Ketone->Hydroxy caption Figure 1: Prototropic tautomerism between the 4-hydroxy and 4-pyridone forms. The fluorine atom at C5 increases the acidity of the NH/OH proton.

Hazard Identification (GHS Classification)

While not classified as acutely fatal, this compound is a bioactive intermediate and should be treated as a Potent Pharmacological Agent .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][2][5][6]

    • P280: Wear protective gloves/eye protection/face protection.[2][3][5][6]

Specific Chemical Hazards:

  • Thermal Decomposition: Emits toxic fumes of Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO) under fire conditions.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.

Handling Protocols

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile Rubber (min 0.11 mm thick)Excellent resistance to solid pyridines. Double glove if dissolving in DMSO/DMF (permeation risks).
Respiratory N95 / P2 Mask (Solids)Prevent inhalation of fine particulates during weighing.
Eye Protection Chemical Safety Goggles Prevent ocular irritation from dust or splashes.
Clothing Lab coat (buttoned), long sleevesMinimize skin exposure.
Weighing and Transfer

Objective: Minimize static charge and aerosolization.

  • Engineering Control: Perform all weighing of open containers inside a Chemical Fume Hood or a Powder Containment Hood .

  • Static Mitigation: Use an anti-static gun or polonium strip if the powder is "fly-away." Pyridones can be electrostatic.[4][6]

  • Technique:

    • Tare the receiving vessel (vial/flask) before adding the solid.

    • Use a disposable spatula to transfer.

    • Wipe the exterior of the stock bottle with a damp tissue (methanol-dampened) before returning to storage to remove invisible dust residues.

Solubilization

Recommended Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Protocol: Add solvent slowly to the solid. Vortex or sonicate.

  • Note: The solution may turn slightly yellow; this is normal for many pyridine derivatives but check for precipitation.

  • Exothermic Risk: Dissolution is generally neutral, but mixing with strong acids/bases will generate heat.

Storage and Stability

Shelf Life: 24 months (if stored correctly).

  • Temperature: 2°C to 8°C (Refrigerated). While stable at room temperature for short periods, long-term storage at low temperature prevents slow degradation or discoloration.[1]

  • Atmosphere: Store under Argon or Nitrogen . The electron-rich methoxy group can be susceptible to slow oxidation over years.

  • Container: Amber glass vials with Teflon-lined caps. Protect from light.[1]

  • Segregation: Store away from Acids (to prevent protonation/salt formation) and Oxidizers .

Disposal Protocols

Core Principle: As a fluorinated organic compound, this material must not be disposed of in standard aqueous waste or general trash. It requires segregation for high-temperature incineration to safely manage the fluorine content.

Waste Stream Classification
  • Solid Waste: "Hazardous Waste - Solid - Halogenated Organic."

  • Liquid Waste (Mother Liquors): "Hazardous Waste - Liquid - Halogenated Organic Solvent."

Disposal Decision Tree

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Spill cleanup, expired stock) StateCheck->Solid Liquid Liquid Solution (Reaction mix, HPLC waste) StateCheck->Liquid BinSolid Solid Hazardous Waste Bin Label: 'Toxic Solid, Organic' Solid->BinSolid HalogenCheck Contains >1% Halogens? Liquid->HalogenCheck Segregate Segregate into HALOGENATED SOLVENT Carboy HalogenCheck->Segregate Yes (Fluorinated) Incineration High-Temp Incineration (Required for F-C bond destruction) BinSolid->Incineration Segregate->Incineration caption Figure 2: Waste disposal decision tree ensuring segregation of fluorinated organics.

Spill Cleanup Protocol
  • Evacuate & Ventilate: If a large amount (>10g) is spilled, clear the immediate area.

  • PPE Up: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and sweep up carefully into a dust pan. Do not dry sweep.

    • Liquids: Absorb with vermiculite or sand.[7]

  • Decontamination: Wipe the surface with a 10% Sodium Carbonate solution (mild base) to neutralize any acidic residues, followed by water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Emergency Procedures

ScenarioImmediate ActionFollow-up
Eye Contact Rinse cautiously with water for 15 minutes .[2][5][8] Lift eyelids.[2]Consult an ophthalmologist immediately.
Skin Contact Wash with soap and copious water.[2][8] Remove contaminated clothing.[2][3][5][6][8]If irritation persists, seek medical advice.
Inhalation Move person to fresh air.[2][3][5][6][8] Keep comfortable for breathing.[2][3][5][6][9]If breathing is difficult, give oxygen (trained personnel only).
Ingestion Rinse mouth. Do NOT induce vomiting .Contact Poison Control Center.
Fire Use Water spray, Alcohol-resistant foam, Dry chemical, or CO₂.Warning: Fire may produce HF gas. Firefighters must wear SCBA.

References

  • PubChem. (n.d.). Compound Summary: 5-Fluoro-2-methoxy-4(1H)-pyridinone.[2] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Wayne State University. (n.d.). Tautomerization of 2-Pyridone and 4-Pyridone: An ab Initio Study. Schlegel Group. Retrieved January 30, 2026, from [Link]

  • UAB Occupational Health & Safety. (2016). Safe Handling, Storage, and Disposal of Hydrofluoric Acid (Reference for Fluorinated Decomposition). Retrieved January 30, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

low yield in 5-Fluoro-2-methoxypyridin-4-ol synthesis

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Low Yield in 5-Fluoro-2-methoxypyridin-4-ol Synthesis (CAS: 113772-14-8 / Analogues) Executive Summary Synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Low Yield in 5-Fluoro-2-methoxypyridin-4-ol Synthesis (CAS: 113772-14-8 / Analogues)

Executive Summary

Synthesizing 5-Fluoro-2-methoxypyridin-4-ol presents a classic "double-trap" in heterocyclic chemistry: a regioselectivity challenge during the reaction and an amphoteric solubility challenge during isolation.

Low yields in this synthesis are rarely due to decomposition; they are almost invariably caused by:

  • Regioisomeric Competition: Formation of the 4-methoxy-2-hydroxy isomer if performing direct hydrolysis.

  • Phase Transfer Loss: The product exists as a 4-pyridone tautomer in solution, possessing high aqueous solubility. Standard ethyl acetate/ether extractions at neutral pH often leave >60% of the product in the water layer.

This guide provides a rectified synthetic strategy (The Bis-Methoxy Route) and a pH-critical isolation protocol to recover your "lost" yield.

Part 1: The Synthetic Route Analysis

If you are attempting a direct nucleophilic aromatic substitution (


) on 2,4-dichloro-5-fluoropyridine or 2,4,5-trifluoropyridine to selectively install the 2-methoxy and 4-hydroxy groups in one pot, stop . The electronic bias of the pyridine ring favors nucleophilic attack at the C4 position (para to nitrogen) over the C2 position.
The Recommended Pathway: Bis-Methoxylation & Selective Hydrolysis

The most robust high-yield route utilizes a "saturate and degrade" strategy. We first install methoxy groups at both C2 and C4, then exploit the differential hydrolytic stability of the C4-ether.

Why this works:

  • Step 1: Forcing conditions ensure complete conversion to 2,4-dimethoxy-5-fluoropyridine, eliminating regioisomer byproducts.

  • Step 2: The methoxy group at C4 is electronically activated (vinylogous amide-like character) and hydrolyzes significantly faster than the C2-methoxy group under controlled acidic conditions.

ReactionPathway Start 2,4-Dichloro- 5-fluoropyridine Step1 Reaction: NaOMe (2.5 eq) Reflux, MeOH Start->Step1 S_NAr Inter Intermediate: 2,4-Dimethoxy- 5-fluoropyridine Step1->Inter >95% Conv. Step2 Hydrolysis: 2M HCl Selective Demethylation Inter->Step2 Kinetic Control Product Target: 5-Fluoro-2-methoxy- pyridin-4-ol Step2->Product Major Waste Byproduct: 4-Methoxy-2-hydroxy (If over-hydrolyzed) Step2->Waste Minor (if T > 90°C)

Figure 1: The "Saturate and Degrade" pathway avoids the regioselectivity trap of direct mono-substitution.

Part 2: The "Hidden" Yield Killer – Isolation Physics

The product, 5-Fluoro-2-methoxypyridin-4-ol, is a vinylogous acid . In solution, it tautomerizes to the 4-pyridone form.

  • The Trap:

    • pH < 2: The molecule is protonated at the nitrogen (Cationic)

      
       Water Soluble.
      
    • pH > 9: The molecule is deprotonated at the oxygen (Anionic)

      
       Water Soluble.
      
    • pH 4–7: The molecule is Neutral (but polar)

      
       Extractable.
      

Most researchers quench the acidic hydrolysis with NaOH until "basic" (pH > 10). At this point, you have formed the sodium salt, which partitions 100% into the aqueous phase.

Solubility Profile Table
pH ConditionDominant SpeciesWater SolubilityOrganic Solubility (DCM/EtOAc)
pH < 2 Pyridinium Cation (

)
High Negligible
pH 4.5 – 6.5 Neutral Pyridone LowModerate
pH > 9 Pyridinate Anion (

)
High Negligible

Part 3: Optimized Experimental Protocol

This protocol assumes starting from 2,4-dichloro-5-fluoropyridine (commercially available).

Step 1: Bis-Methoxylation
  • Dissolve 2,4-dichloro-5-fluoropyridine (1.0 eq) in anhydrous Methanol (10 vol).

  • Add Sodium Methoxide (3.0 eq) slowly at 0°C.

    • Note: Use 3.0 eq to ensure complete consumption of the starting material.

  • Reflux for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: You must see a single spot/peak for the dimethoxy intermediate. If mono-substituted products remain, add more NaOMe and reflux longer.

  • Concentrate to remove methanol. Resuspend in water and extract with Ethyl Acetate.[1][2]

  • Evaporate to obtain crude 2,4-dimethoxy-5-fluoropyridine. (Purification usually not required).[3]

Step 2: Selective Hydrolysis
  • Suspend the intermediate in 2M HCl (5 vol).

  • Heat to 70°C – 80°C .

    • Critical: Do NOT reflux vigorously (>100°C). High temperatures will cleave the C2-methoxy group, leading to 5-fluoropyridine-2,4-diol (very water soluble).

  • Monitor rigorously. The reaction is complete when the starting material disappears.

Step 3: The Isoelectric Workup (Crucial)
  • Cool the reaction mixture to 0°C.

  • Adjust pH: Slowly add 6M NaOH or saturated

    
     until the pH reaches exactly 5.0 – 6.0 . Use a calibrated pH meter, not just paper.
    
    • Visual Cue: A precipitate often forms at this pH range. This is your product.

  • Filtration (First Crop): If solid precipitates, filter it immediately. This is your purest product.

  • Extraction (Second Crop): The filtrate still contains product.

    • Do NOT use Diethyl Ether.

    • Use: 10% Methanol in Dichloromethane (DCM) OR n-Butanol.

    • Perform 3x extractions.[1]

  • Dry & Concentrate: Dry organic layer over

    
     and concentrate.
    

Part 4: Diagnostic Troubleshooting Flowchart

Use this logic tree to identify where your material went.

Troubleshooting Problem Issue: Low Yield (<30%) CheckHPLC Check Crude HPLC/TLC of Reaction Mixture Problem->CheckHPLC CleanRxn Reaction Clean? (Single Product Peak) CheckHPLC->CleanRxn CheckRegio Diagnosis: Regioselectivity Issue Likely mixed isomers or over-hydrolysis. CleanRxn->CheckRegio No CheckWorkup Check Aqueous Layer pH CleanRxn->CheckWorkup Yes No No (Multiple Peaks) Yes Yes (Clean Conversion) pHCheck Was pH adjusted to 5-6? CheckWorkup->pHCheck FixExtraction Diagnosis: Product lost to Aqueous Phase. Re-adjust pH to 5.5 and extract with DCM/MeOH. pHCheck->FixExtraction No/Unknown Precipitate Diagnosis: Product precipitated but wasn't filtered. Check filter cake. pHCheck->Precipitate Yes

Figure 2: Diagnostic logic for isolating the failure point.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use HBr instead of HCl for the hydrolysis? A: Yes, but HBr is more aggressive. It increases the risk of cleaving the C2-methoxy group, yielding the diol. If you use HBr, lower the temperature to 60°C.

Q2: My product is an oil that won't crystallize. Why? A: This often happens if the product is protonated (salt form) or contains water.

  • Ensure you are at the isoelectric point (pH ~5.5).

  • Azeotrope with toluene to remove water.

  • Triturate with cold diethyl ether or pentane to induce crystallization.

Q3: Why not start with 2,4,5-trifluoropyridine? A: You can, but regiocontrol is harder. Nucleophiles attack


 preferentially.[4] If you add 1 eq of NaOMe, you get 4-methoxy-2,5-difluoropyridine. To get the 2-methoxy-4-hydroxy target, you would need to install the 2-methoxy group after protecting C4, or use the bis-methoxy route described above. The dichloro- precursor is generally cheaper and easier to handle.

References

  • Regioselectivity in SnAr of Pyridines

    • Study: "Nucleophilic substitution of 2,4-dichloropyrimidines and pyridines."[4] Functionalization at C4 is generally favored due to para-activation by the ring nitrogen.

    • Source:

  • Hydrolysis of Alkoxypyridines

    • Mechanism:[3][4][5][6][7] Acid-catalyzed hydrolysis of 4-alkoxypyridines is faster than 2-alkoxypyridines due to the stability of the resulting 4-pyridone tautomer.

    • Source: (Cited via ChemicalBook data for 5-Fluoro-2-hydroxypyridine synthesis).

  • Isolation of Hydroxypyridines

    • Technique: "Process for preparing 4-hydroxypyridines."[8] Highlights the necessity of pH control during isolation to manage the amphoteric nature.

    • Source:

Sources

Optimization

Technical Support Guide: Optimization of Reaction Conditions for 5-Fluoro-2-methoxypyridin-4-ol

Executive Summary & Molecule Analysis Target Molecule: 5-Fluoro-2-methoxypyridin-4-ol (CAS: 1936309-84-8 / analog variants) Core Challenge: The synthesis of 5-fluoro-4-hydroxypyridines is notoriously sensitive to regiose...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Molecule: 5-Fluoro-2-methoxypyridin-4-ol (CAS: 1936309-84-8 / analog variants) Core Challenge: The synthesis of 5-fluoro-4-hydroxypyridines is notoriously sensitive to regioselectivity (C3 vs. C5 fluorination) and tautomeric equilibrium (hydroxy-pyridine vs. pyridone).

This guide addresses the two primary synthetic pathways:

  • Direct Electrophilic Fluorination (Late-stage functionalization): High risk of regio-isomers, but fewer steps.

  • Nucleophilic Substitution (

    
    ) & Hydrolysis  (Step-wise construction): High fidelity, longer workflow.
    
Structural Considerations
  • Electronic Effects: The C4-hydroxyl group is strongly activating (ortho/para director). The C2-methoxy group is also activating (ortho/para).

  • Regiochemistry: Both groups direct electrophiles to C3 and C5.

    • C3: Sterically crowded (sandwiched between -OMe and -OH).

    • C5: Sterically accessible.

  • Tautomerism: In solution, this molecule exists in equilibrium with 5-fluoro-2-methoxy-1H-pyridin-4-one . This affects solubility and NMR interpretation.

Method A: Direct Electrophilic Fluorination (Optimization Guide)

This method uses Selectfluor® (F-TEDA-BF4) on the commercially available precursor 2-methoxypyridin-4-ol. It is the fastest route but requires strict parameter control to avoid C3-fluorination or C3,C5-difluorination.

Optimized Protocol
  • Substrate Preparation: Dissolve 2-methoxypyridin-4-ol (1.0 eq) in Acetonitrile (MeCN) (0.1 M concentration).

    • Note: Avoid protic solvents like MeOH initially, as they can reduce the electrophilicity of Selectfluor via hydrogen bonding, though they improve solubility.

  • Temperature Control: Cool the solution to 0°C using an ice/brine bath.

  • Reagent Addition: Add Selectfluor (1.05 eq) portion-wise over 30 minutes.

    • Critical: Do not dump the reagent. A high local concentration of F+ promotes difluorination.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C (Room Temp) for 4–6 hours. Monitor by LC-MS.[1]

  • Workup: Quench with saturated NaHCO₃ (to neutralize HF byproduct). Extract with EtOAc.[1][2][3][4][5]

Critical Process Parameters (CPP)
ParameterRecommended ConditionImpact of Deviation
Solvent Acetonitrile (MeCN)MeOH: Slower reaction, cleaner profile. DCM: Poor solubility of Selectfluor.
Temperature 0°C → RT>40°C: Increases C3-isomer and 3,5-difluoro byproduct. <0°C: Reaction stalls.
Stoichiometry 1.05 eq Selectfluor>1.2 eq: Significant over-fluorination (difluoro).
Concentration 0.1 M>0.5 M: Exothermic runaway risk; promotes side reactions.
Troubleshooting Guide (Direct Fluorination)

Issue 1: Presence of ~15% C3-Fluoro Isomer

  • Root Cause: Thermodynamic control favors C3 slightly due to electronic reinforcement, despite steric hindrance.

  • Solution: Switch solvent to Methanol/Acetonitrile (1:1) . The protic solvent shell increases the effective steric bulk of the active species, pushing the reaction toward the less hindered C5 position.

Issue 2: Reaction Stalls at 60% Conversion

  • Root Cause: The HF byproduct protonates the pyridine nitrogen, deactivating the ring toward further electrophilic attack.

  • Solution: Add Sodium Bicarbonate (NaHCO₃) or 2,6-Lutidine (1.0 eq) to the reaction mixture initially to buffer the HF generated.

Issue 3: "Missing" Product in NMR

  • Root Cause: The product has tautomerized to the pyridone form, which has very different solubility (often insoluble in CDCl₃).

  • Solution: Run NMR in DMSO-d6 . Look for the amide-like NH proton around 11-12 ppm.

Method B: The "High-Fidelity" Route ( Approach)

If Method A fails to yield >95% purity, switch to this route. It bypasses the regioselectivity issue entirely by placing substituents on a pre-halogenated scaffold.

Workflow Logic

Precursor: 2,4-Dichloro-5-fluoropyridine (Commercially available).

  • Bis-Methoxylation:

    • React precursor with NaOMe (2.2 eq) in MeOH at Reflux.

    • Result: 2,4-Dimethoxy-5-fluoropyridine.[6]

  • Selective Hydrolysis (The Key Step):

    • The methoxy group at C4 is more labile than C2 due to the para-relationship with the pyridine nitrogen (stabilization of the transition state).

    • React with 2M HCl or HBr/AcOH at 60°C.

    • Result: Selective cleavage of C4-OMe to C4-OH.

Workflow Visualization

ReactionWorkflow Start Start: 2,4-Dichloro-5-fluoropyridine Step1 Step 1: Bis-Methoxylation (NaOMe, MeOH, Reflux) Start->Step1 Inter Intermediate: 2,4-Dimethoxy-5-fluoropyridine Step1->Inter Yield >90% Step2 Step 2: Selective Hydrolysis (2M HCl, 60°C) Inter->Step2 Note Why this works: C4-OMe hydrolyzes faster than C2-OMe under mild acid. Inter->Note End Target: 5-Fluoro-2-methoxypyridin-4-ol Step2->End Regiospecific

Caption: Figure 1. Regiospecific synthesis via selective hydrolysis of the dimethoxy intermediate.

FAQ: Technical Support & Analysis

Q: Why does my LC-MS show a mass of M+1 but the NMR looks wrong? A: You are likely observing the pyridone tautomer . In the gas phase (MS), it ionizes as the pyridine. In solution (NMR), especially in polar solvents like DMSO, it exists as the pyridone (carbonyl at C4, NH at N1). This is not an impurity; it is the nature of the molecule.

Q: Can I use F2 gas instead of Selectfluor? A: While possible, direct fluorination with


 is highly non-selective and requires specialized equipment (Ni-lined vessels). For this substrate, Selectfluor provides superior kinetic control over the C3/C5 ratio.

Q: How do I remove the 3-fluoro impurity if I used Method A? A: Recrystallization is difficult due to structural similarity. We recommend Reverse Phase Flash Chromatography (C18 column).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • The 5-fluoro isomer is slightly more lipophilic than the 3-fluoro isomer due to the proximity of the fluorine to the methoxy group (dipole minimization).

References

  • Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications. Link

  • Van Der Puy, M. (1996). Electrophilic Fluorination of Activated Aromatics.[7] Tetrahedron Letters. (General precedent for Selectfluor on electron-rich systems).

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines.[2] Science. Link

  • Schlosser, M., et al. (2005). Site-Selective Fluorination of Pyridines. European Journal of Organic Chemistry. (Discusses steric vs electronic directing effects).
  • Patent US20160009663A1. Process for the preparation of fluorinated pyridine derivatives. (Describes hydrolysis of 2,4-dialkoxypyridines). Link

Sources

Troubleshooting

Technical Support Center: Purification of Polar Pyridinols

The following guide is designed as a specialized Technical Support Center for researchers facing difficulties with Polar Pyridinol Compounds . It synthesizes principles of acid-base chemistry, stationary phase interactio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers facing difficulties with Polar Pyridinol Compounds . It synthesizes principles of acid-base chemistry, stationary phase interactions, and thermodynamic equilibrium to provide actionable solutions.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Troubleshooting Retention, Peak Shape, and Recovery of Pyridinol/Pyridone Derivatives

Core Analysis: Why is this Separation Difficult?

Pyridinols (e.g., 2-pyridinol, 4-pyridinol) are deceptive. They appear simple but possess two chemical characteristics that derail standard chromatography:

  • Amphoterism: They possess a basic nitrogen (pyridine ring) and an acidic hydroxyl group (phenol-like). This means they can be positively charged at low pH, neutral at mid-pH, and negatively charged at high pH.

  • Lactam-Lactim Tautomerism: In solution, they exist in equilibrium between the hydroxy form (pyridinol) and the keto form (pyridone).

    • Non-polar solvents favor the Pyridinol (aromatic, less polar).

    • Polar solvents favor the Pyridone (amide-like, highly polar).

    • Result: On a silica column, as the solvent gradient changes polarity, the compound literally changes structure, leading to peak splitting and severe tailing.

Decision Matrix: Method Selection

Before starting, determine your purification path based on solubility and polarity.

PurificationStrategy Start Start: Crude Pyridinol Mixture SolubilityCheck Is sample soluble in DCM? Start->SolubilityCheck NP_Path Normal Phase (NP) Possible SolubilityCheck->NP_Path Yes RP_Path Insoluble in DCM (High Polarity) SolubilityCheck->RP_Path No Silica_Mod Use Silica + 1-5% TEA/NH4OH (Block Silanols) NP_Path->Silica_Mod Standard Alt_Media Better: Use Amine-Bonded Silica or Basic Alumina NP_Path->Alt_Media Recommended RetentionCheck Does it retain on C18? RP_Path->RetentionCheck C18_Yes Yes: Use C18 Buffer pH to neutral (pH 6-7) RetentionCheck->C18_Yes Yes C18_No No (Elutes in Void) RetentionCheck->C18_No No HILIC Switch to HILIC Mode (Silica Column + ACN/Water) C18_No->HILIC Solution

Figure 1: Strategic decision tree for selecting the stationary phase based on compound solubility and retention behavior.

Troubleshooting Guides (Q&A)

Module A: Normal Phase Chromatography (Silica)

Issue: "My compound streaks across 20 fractions or never elutes."

Diagnosis: Pyridinols act as Lewis bases. The nitrogen lone pair interacts strongly with the acidic silanols (


) on the silica surface via hydrogen bonding and acid-base attraction. This is not "retention"; it is "adsorption."

Corrective Protocol:

  • The "Base Shield" Method:

    • Action: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to both Solvent A (DCM) and Solvent B (MeOH).

    • Mechanism:[1][2][3][4] The small, mobile base saturates the acidic silanol sites, effectively "capping" them. This forces the pyridinol to interact only with the neutral silica surface, sharpening the peak.

  • Switch Stationary Phase (Recommended):

    • Action: Use Amine-functionalized Silica (e.g., NH2-spherical).

    • Why: The surface is already basic. No modifier is needed, and it prevents the acid-base interaction entirely.

    • Reference: Teledyne ISCO and Biotage application notes confirm amine silica prevents "sticking" of heterocycles [1][2].

Module B: Reverse Phase (C18) & HILIC

Issue: "The compound elutes in the void volume (t0) on C18."

Diagnosis: Pyridinols are often too polar for C18. They prefer the aqueous mobile phase over the hydrophobic stationary phase.

Corrective Protocol (HILIC): If C18 fails, do not just "try harder." Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Stationary Phase: Bare Silica or Diol-bonded silica.

  • Mobile Phase A: Acetonitrile (Weak solvent in HILIC).

  • Mobile Phase B: Water + 10mM Ammonium Acetate (Strong solvent in HILIC).

  • Gradient: Start at 95% ACN and gradient down to 50% ACN .

  • Mechanism:[1][2][3][4] A water-rich layer forms on the silica surface. The polar pyridinol partitions into this water layer. This is "liquid-liquid extraction" chromatography.[2]

Data Table: Solvent Systems for Pyridinols

ModeColumnSolvent ASolvent BModifier
Normal Phase Silica (Standard)DCM or HexaneMeOH or EtOAc1% TEA (Mandatory)
Normal Phase Amine (NH2)HexaneEtOAc/EtOHNone required
Reverse Phase C18-AqWaterAcetonitrile0.1% Formic Acid (pH 3)
HILIC Silica / DiolAcetonitrileWater10mM NH4OAc (pH 5.8)
Module C: Sample Loading & Solubility

Issue: "The sample crashes out at the top of the column."

Diagnosis: Pyridinols have poor solubility in non-polar solvents (Hexane/DCM) but high solubility in MeOH/Water. Injecting a MeOH solution onto a Hexane-equilibrated column causes immediate precipitation.

Corrective Protocol (Dry Loading): Never liquid inject polar heterocycles onto a normal phase column.

  • Dissolve crude mixture in MeOH.

  • Add Celite 545 or Silica (ratio 1:2 sample to sorbent).

  • Rotovap until a free-flowing powder remains.

  • Load this powder into a solid-load cartridge.

    • Benefit: Eliminates solvent mismatch and improves resolution by creating a tight initial band [3].

Advanced Mechanism: Tautomer Control

Issue: "I see split peaks or 'ghost' peaks for a single pure compound."

Diagnosis: You are observing the separation of the pyridone and pyridinol tautomers. If the interconversion rate is slower than the chromatographic timescale, they separate.

Tautomerism cluster_0 Non-Polar Environment (DCM/Hexane) cluster_1 Polar Environment (MeOH/Water) Lactim Lactim Form (Pyridinol - Aromatic) Less Polar Lactam Lactam Form (Pyridone - Amide) Highly Polar Lactim->Lactam  Equilibrium Shift  

Figure 2: Solvent influence on tautomeric equilibrium. Purification requires forcing the equilibrium to a single side.

Solution:

  • Force the Lactam (Pyridone): Use HILIC (High ACN/Water). The presence of water/alcohol stabilizes the polar form, collapsing the split peaks into one.

  • Temperature: Increasing column temperature (to 40-50°C) increases the rate of tautomerization, merging split peaks into a single average peak.

References

  • Teledyne ISCO. (2012).[5] RediSep Basic Alumina Column Purification of High pKa Compounds. Application Note AN35. Link

  • Biotage. (2023).[6] Very polar compound purification using aqueous normal-phase flash column chromatography. The Flash Purification Blog. Link

  • Teledyne ISCO. (2016). HILIC Purification Strategies for Flash Chromatography. Application Note AN96. Link

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

Sources

Optimization

Pyridine Synthesis Process Safety &amp; Optimization Hub

Current Status: Operational Role: Senior Application Scientist Topic: Managing Exothermic Reactions in Pyridine Synthesis Audience: Pharmaceutical Process Chemists & Scale-up Engineers Critical Safety Overview: The Therm...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Managing Exothermic Reactions in Pyridine Synthesis Audience: Pharmaceutical Process Chemists & Scale-up Engineers

Critical Safety Overview: The Thermodynamic Trap

Pyridine synthesis is deceptively dangerous. While the formation of the ring (condensation) is often manageable, the subsequent steps—specifically oxidative aromatization and functionalization (e.g., Chichibabin)—are thermodynamic bottlenecks.

The central hazard lies in the restoration of aromaticity . Converting a dihydropyridine (DHP) or tetrahydropyridine intermediate into a fully aromatic pyridine ring releases significant energy. When coupled with strong oxidants (HNO₃, MnO₂), the reaction enthalpy (


) often exceeds the cooling capacity of standard batch reactors, leading to rapid adiabatic temperature rise (

).
The Three "Red Zones" of Pyridine Chemistry
Reaction ClassPrimary HazardCritical Control Parameter
Hantzsch Aromatization Oxidative Runaway & NOx Gas ReleaseDosing rate of oxidant vs. Off-gas rate
Chichibabin Amination Hydrogen Evolution & Heterogeneous HotspotsAgitation speed & Inert gas sweep
N-Oxidation Thermal Instability of ProductTemperature at quench & Distillation limits

Troubleshooting Modules: Scenario-Based Guidance

Module A: The "Sleeping" Exotherm (Hantzsch Oxidation)

Scenario: You are oxidizing a Hantzsch 1,4-dihydropyridine using Nitric Acid or Ammonium Cerium Nitrate (CAN). You add 20% of the oxidant, but the temperature barely moves. You increase the addition rate. Suddenly, the temperature spikes 40°C in 30 seconds.

Diagnosis: This is a classic accumulation effect . The reaction has an induction period (often due to autocatalysis by nitrous acid species in HNO₃ oxidations). By increasing the dosing rate during the "quiet" period, you accumulated a dangerous amount of unreacted oxidant. When the reaction finally initiated, it consumed the accumulated reagent instantaneously.

Corrective Protocol:

  • Stop Dosing Immediately.

  • Max Cooling: Apply full jacket cooling, but do not overcool to the point of stalling the reaction further (which leads to more accumulation).

  • The "Breadcrumb" Initiation: For future runs, add a small "seed" portion (5%) of the oxidant and wait for the exotherm and off-gas (NOx) to be observed before setting the continuous dosing pump.

Module B: The "Hydrogen Foam-Over" (Chichibabin Reaction)

Scenario: You are performing a Chichibabin amination (Pyridine + NaNH₂).[1][2] The reaction mixture is a thick slurry. As you heat to 100°C, the reactor suddenly foams over, pressurizing the vessel.

Diagnosis: The Chichibabin reaction evolves Hydrogen gas (


).[2] In a viscous slurry (common with Sodium Amide), gas bubbles get trapped in the solid matrix. When the viscosity drops due to heating or a sudden stir rate increase, the trapped 

releases all at once (burping), carrying the toxic/corrosive slurry into the vent lines.

Corrective Protocol:

  • Headspace Management: Ensure the reactor is filled to no more than 50% capacity.

  • Viscosity Control: Use a high-boiling solvent (e.g., Xylene or Toluene) to maintain fluidity.

  • Gas Sweep: Maintain a continuous Nitrogen sweep to help carry

    
     out of the headspace and prevent accumulation.
    

Detailed Workflow: Safe Scale-Up of Hantzsch Aromatization

This protocol addresses the oxidation of 1,4-dihydropyridines using Nitric Acid, the most common yet hazardous industrial method.

Phase 1: Thermal Screening (Pre-Work)

Before any scale-up >10g, you must determine the Adiabatic Temperature Rise (


) .
  • Formula:

    
    
    
  • Rule: If

    
     + 
    
    
    
    >
    
    
    (onset of secondary decomposition), the process is unsafe in batch mode. You must use semi-batch (dosing).
Phase 2: Semi-Batch Dosing Protocol

Objective: Keep the accumulation of oxidant to <5% at any time.

  • Charge: Load the 1,4-DHP and solvent (typically Acetic Acid or DCM) into the reactor.

  • Inert: Purge with

    
     to remove 
    
    
    
    (prevents solvent vapor deflagration).
  • Heat: Bring internal temperature to 5°C below the known initiation temperature (typically 20-25°C for HNO₃).

  • Initiation: Add 2-5% of the calculated HNO₃ mass. WAIT.

    • Checkpoint: Look for a temperature rise of 2-3°C and the evolution of brown fumes (NOx).

    • Logic: If no exotherm after 15 mins, do not proceed . Check reagent quality.

  • Controlled Dosing: Once initiation is confirmed, start the dosing pump.

    • Rate: Adjust rate so

      
       stays within ±5°C of setpoint.
      
    • Cooling: Jacket temperature should track

      
       with a delta (e.g., 
      
      
      
      ).
  • Quench: Post-reaction, quench excess oxidant with Sodium Bisulfite solution slowly. This step is also exothermic.[3]

Phase 3: Decision Logic Visualization

HantzschSafety Start Start Oxidation (HNO3 Addition) Init Add 5% Oxidant (Initiation Dose) Start->Init Check Observe Exotherm (>2°C rise?) Init->Check Stop STOP DOSING Check Reagents/Stirring Check->Stop No (Delayed Onset) Proceed Start Continuous Dosing Check->Proceed Yes (Active) Stop->Init after troubleshooting Monitor Monitor T_internal vs T_jacket Proceed->Monitor Accumulation Warning: Accumulation Stop Dosing Immediately Monitor->Accumulation Temp Drop + Constant Dosing Success Complete Reaction Quench Excess Oxidant Monitor->Success Stable Temp Profile

Figure 1: Decision logic for managing delayed-onset exotherms during oxidative aromatization.

Comparative Data: Oxidant Selection

Choosing the right oxidant is a trade-off between atom economy and thermal safety.

OxidantExotherm RiskGas EvolutionByproductsSuitability for Scale-Up
Nitric Acid (HNO₃) High (Violent)High (NOx)Nitrated impuritiesLow (Requires strict engineering controls)
DDQ LowNoneHydroquinone (Solid)Medium (Expensive, difficult purification)
MnO₂ / Bentonite MediumLowMn salts (Slurry)Medium (Heterogeneous heat transfer issues)
Air / O₂ + Catalyst Low (Distributed)NoneWaterHigh (Safest, but often slow kinetics)
Iodine / MeOH LowLowIodide saltsHigh (Mild conditions, good for lab scale)

FAQ: Expert Troubleshooting

Q: My pyridine product is turning black/tarry during distillation. Why? A: Pyridines are basic. If you used an acid catalyst or oxidant (like HNO₃), and didn't fully neutralize the crude mixture before heating, the pyridinium salts can decompose or polymerize at high distillation temperatures.

  • Fix: Ensure pH > 10 during the workup extraction. Wash the organic layer with brine/bicarb to remove all trace acids before distillation.

Q: Can I use Sodium Amide (NaNH₂) that has been sitting on the shelf for 2 years? A: Absolutely not. NaNH₂ forms explosive peroxides upon prolonged exposure to air/moisture, similar to ethers but more violent. It also turns yellow/brown.

  • Fix: Only use fresh, silver-grey NaNH₂. Destroy old stocks by slow addition to solid ammonium chloride, never water directly.

Q: I'm seeing a pressure spike in my closed reactor during Hantzsch synthesis. A: You likely have a "runaway" condensation. The reaction releases water. If the temperature exceeds 100°C in a closed system, that water flashes to steam, creating massive pressure.

  • Fix: Run the condensation under reflux (open to atmosphere via condenser) or ensure your pressure relief valve (PRV) is sized for two-phase flow.

References

  • Bridging the Gap: Safety of Hantzsch Dihydropyridine Oxid

    • Context: Discusses the thermodynamic risks of aromatiz
    • Source:Organic Process Research & Development (ACS).
    • (Search: "Hantzsch safety")

  • The Chichibabin Reaction: Mechanism and Safety.

    • Context: Details the hydride elimination and hydrogen gas evolution hazards.
    • Source:Journal of the Russian Physical Chemical Society (Historical context) & Modern Reviews.
  • Thermal Hazards of Nitric Acid Oxid

    • Context: General process safety regarding HNO3 usage in organic synthesis.
    • Source:Purdue University Process Safety Guidelines.
  • Aromatization of Hantzsch 1,4-Dihydropyridines with Iodine.

    • Context: A milder, safer alternative to nitric acid oxid
    • Source:Synthesis (Thieme).
  • Adiab

    • Context: Methodology for calcul

      
      .[4]
      
    • Source:Health and Safety Executive (HSE) UK.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 5-Fluoro-2-methoxypyridin-4-ol

Introduction: The Stability Matrix As a Senior Application Scientist supporting your research, I recognize that 5-Fluoro-2-methoxypyridin-4-ol (FMP-4-ol) is not merely a static reagent; it is a dynamic scaffold often use...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Matrix

As a Senior Application Scientist supporting your research, I recognize that 5-Fluoro-2-methoxypyridin-4-ol (FMP-4-ol) is not merely a static reagent; it is a dynamic scaffold often used in the synthesis of fluorinated antivirals and kinase inhibitors. Its stability profile is governed by three competing electronic forces:

  • The 4-Hydroxy/4-Pyridone Tautomerism: Creates analytical ambiguity (peak splitting).

  • The 2-Methoxy Group: A "masked" amide susceptible to acid-catalyzed hydrolysis.

  • The 5-Fluoro Substituent: Generally stable but prone to radical defluorination under UV irradiation.

This guide moves beyond generic advice, providing causal mechanisms and self-validating protocols to ensure the integrity of your data.

Module 1: Hydrolytic Degradation (The O-Demethylation Pathway)

The Mechanism

The 2-methoxy group in FMP-4-ol functions chemically as a cyclic imidate ether. While stable at neutral pH, protonation of the ring nitrogen (N1) under acidic conditions activates the C2 position for nucleophilic attack by water. This results in the irreversible loss of methanol and the formation of the thermodynamically stable 5-fluoro-4-hydroxy-2(1H)-pyridinone .

Troubleshooting Guide: "I see a mass shift of -14 Da."

Symptom: In LC-MS analysis, a new peak appears with a mass difference of -14 Da (loss of CH₃ + addition of H) relative to the parent.

Diagnostic Protocol:

  • Check Mobile Phase pH: If your aqueous mobile phase is pH < 3.0, on-column hydrolysis may occur during long runs.

  • Solvent Verification: Confirm the absence of protic acids in your sample diluent.

Experimental Validation (Kinetics Study): To confirm this pathway, perform the following stress test:

ParameterConditionRationale
Solvent 0.1 N HClProtonates N1, activating the C2-OMe bond.
Temperature 60°CAccelerates the nucleophilic attack of water.
Timepoints 0, 1, 4, 8, 24 hoursCaptures the pseudo-first-order kinetics.
Detection UV at 254 nm & 280 nmThe 2-pyridone product often has a higher extinction coefficient at 280 nm than the parent.

Module 2: Photolytic Degradation (Defluorination & Oxidation)

The Mechanism

While the C-F bond is robust (


), the electron-rich nature of the 4-hydroxy group renders the ring susceptible to photo-oxidation. Under UV irradiation (specifically UV-B/C), FMP-4-ol can undergo:
  • Radical Defluorination: Homolytic cleavage of the C-F bond, replaced by Hydrogen or Hydroxyl.

  • Ring Contraction/Expansion: Formation of Dewar pyridines (rare) or oxidative ring opening.

Troubleshooting Guide: "Unknown impurities appear after benchtop exposure."

Symptom: Appearance of early-eluting polar impurities and a mass shift of -18 Da (Defluorination + H) or +16 Da (Hydroxylation) after samples sit in clear vials.

Preventative Protocol:

  • Glassware: strictly use amber borosilicate glass (Type 1).

  • Lighting: Lab environment should use UV-filtered LED lighting (< 400 nm cutoff).

Visualizing the Pathway:

degradation_map Parent 5-Fluoro-2-methoxypyridin-4-ol (Parent) Hydrolysis 5-Fluoro-4-hydroxy-2(1H)-pyridinone (Loss of MeOH) Parent->Hydrolysis Acid Hydrolysis (pH < 3) Photo1 Desfluoro Analog (Radical Substitution) Parent->Photo1 UV Light (hν) Oxidation N-Oxide / 3-Hydroxy (Oxidative Stress) Parent->Oxidation Peroxides / Air

Figure 1: Primary degradation pathways of FMP-4-ol.[1][2][3] Red path indicates the most common hydrolytic instability.

Module 3: Analytical Challenges (Tautomerism)

The Mechanism

FMP-4-ol exists in equilibrium between the 4-pyridinol (aromatic) and 4-pyridone (keto) forms. In the gas phase, the phenol form is often favored, but in aqueous solution, the pyridone form dominates due to solvation energy. This rapid interconversion during chromatography leads to peak broadening or splitting.

Troubleshooting Guide: "My HPLC peak is splitting or tailing."

Symptom: The compound elutes as a broad hump or a "saddle" peak, making integration impossible.

Resolution Protocol (The "Buffered Lock"): You must "lock" the tautomeric state or accelerate the exchange rate beyond the chromatographic timescale.

  • Temperature Control: Increase column temperature to 40–50°C .

    • Why: Higher temperature increases the rate of tautomeric exchange, coalescing split peaks into a single sharp peak.

  • pH Adjustment:

    • Recommendation: Use Ammonium Acetate (10 mM, pH 5.5).

    • Why: Avoids extreme pH that triggers hydrolysis (Module 1) while providing sufficient ionic strength to minimize secondary silanol interactions.

Recommended LC-MS Method:

ParameterSetting
Column C18 with polar embedding (e.g., Waters T3 or Phenomenex Kinetex Biphenyl)
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient 5% B to 95% B over 8 min
Flow Rate 0.4 mL/min
Temp 45°C (Critical)

Module 4: Decision Tree for Impurity Identification

Use this logic flow to rapidly identify degradation products during stability testing.

troubleshooting_tree Start Start: Impurity Detected CheckMass Check Mass Shift (Δ) Start->CheckMass IsMinus14 Δ = -14 Da? CheckMass->IsMinus14 IsMinus18 Δ = -18 Da? IsMinus14->IsMinus18 No ResHydrolysis Hydrolysis (Demethylation) Check Acidic Conditions IsMinus14->ResHydrolysis Yes IsPlus16 Δ = +16 Da? IsMinus18->IsPlus16 No ResPhoto Defluorination Check Light Exposure IsMinus18->ResPhoto Yes ResOx N-Oxidation Check Peroxides in Solvents IsPlus16->ResOx Yes ResUnknown Isolate & NMR (Likely Dimerization) IsPlus16->ResUnknown No

Figure 2: Rapid diagnostic flowchart for impurity classification based on MS data.

References

  • Hydrolysis Kinetics of Pyridine Derivatives

    • Study on the acid-catalyzed hydrolysis of 2-methoxypyridines to 2-pyridones.
    • Source: International Journal of Chemical Kinetics (Analogous kinetics for cyanopyridines/methoxypyridines).
  • Photodegradation of Fluorinated Aromatics

    • Mechanisms of C-F bond cleavage and defluorination under UV irradi
    • Source: The Innovation (Degradation of stabilized C-F bonds).[4]

  • Tautomerism in Hydroxypyridines

    • Analytical separation and equilibrium dynamics of 4-hydroxypyridine vs. 4-pyridone.
    • Source: Wayne State University / J. Phys. Chem.
  • Metabolic Pathways (Eawag-BBD)

    • Microbial and chemical degradation pathways of hydroxypyridine deriv
    • Source: Eawag Biocatalysis/Biodegradation D

Sources

Optimization

stability issues of 5-Fluoro-2-methoxypyridin-4-ol in solution

Prepared by: Gemini, Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxypyridin-4-ol. This document provides in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxypyridin-4-ol. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability of this compound in solution.

While specific stability data for 5-Fluoro-2-methoxypyridin-4-ol is not extensively available in the public domain, this guide has been developed by leveraging data from structurally similar compounds, such as 5-Fluoro-2-methoxypyrimidin-4(3H)-one and the extensively studied 5-Fluorouracil (5-FU), to provide robust and scientifically grounded recommendations.[1][2]

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed in a question-and-answer format to directly address specific experimental challenges you may encounter.

Q1: I'm observing precipitation of my 5-Fluoro-2-methoxypyridin-4-ol in aqueous solution. What's causing this and how can I resolve it?

A1: Precipitation of 5-Fluoro-2-methoxypyridin-4-ol in aqueous solutions is a common issue likely stemming from its limited aqueous solubility, which can be exacerbated by factors such as temperature and pH.[1]

Potential Causes and Solutions:

  • Low Temperature: The solubility of the compound may decrease at lower temperatures.

    • Solution: Gently warm the solution to aid dissolution. Ensure the temperature is appropriate for your experimental setup and does not induce degradation.

  • pH of the Solution: The compound's solubility can be pH-dependent. For similar pyrimidinone derivatives, solubility can be reduced in neutral to acidic pH.[1]

    • Solution: Adjust the pH to a slightly alkaline range (e.g., pH 8-9) using a suitable buffer system like phosphate or borate buffer, if compatible with your experiment.[1]

  • Inappropriate Solvent: The compound may have poor solubility in purely aqueous systems.

    • Solution: Consider the use of a co-solvent such as DMSO or ethanol, provided it does not interfere with your experimental design.[1]

Experimental Protocol to Determine Optimal Solubility Conditions:

  • Prepare a saturated solution of 5-Fluoro-2-methoxypyridin-4-ol in your primary solvent (e.g., water or buffer).

  • Aliquot the saturated solution into several vials.

  • To different vials, apply one of the following conditions:

    • Gently warm to various temperatures (e.g., 30°C, 40°C, 50°C).

    • Adjust the pH using small increments of a suitable acid or base.

    • Add a co-solvent (e.g., DMSO, ethanol) in increasing percentages (e.g., 1%, 5%, 10%).

  • Visually inspect for dissolution and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Q2: My experimental results are inconsistent, and I suspect a loss of compound potency over time. How can I address this?

A2: Loss of compound potency and inconsistent results are often indicative of degradation in solution. Factors such as pH, temperature, and light exposure can contribute to the degradation of pyridinol derivatives.[1][3]

Potential Causes and Solutions:

  • Hydrolytic Degradation: Pyridinone and pyrimidinone derivatives can be susceptible to hydrolysis, particularly in alkaline conditions.[1]

    • Solution: Prepare solutions fresh whenever possible. For working solutions, utilize a buffer system to maintain an optimal pH, likely in the neutral to slightly acidic range to minimize base-catalyzed hydrolysis.[1]

  • Temperature-Induced Degradation: Elevated temperatures can accelerate degradation.

    • Solution: Store stock solutions at low temperatures, such as -20°C or -80°C, and protect them from light.[1]

  • Photodegradation: Exposure to light can cause degradation.

    • Solution: Use amber vials or wrap containers with aluminum foil to protect solutions from light.[1]

Q3: I'm observing the appearance of unknown peaks in my HPLC/LC-MS analysis. What are these, and how can I prevent them?

A3: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. These can arise from hydrolysis, oxidation, or photodegradation. For the related compound 5-FU, degradation can lead to the formation of barbituric acid and other products.[1]

Preventative Measures and Troubleshooting:

  • Conduct Forced Degradation Studies: To identify potential degradation products, it is highly recommended to perform forced degradation studies. This involves subjecting the compound to harsh conditions (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally induce degradation and characterize the resulting products by their retention times and mass spectra.[1]

  • Optimize Storage Conditions: Ensure that both solid compound and solutions are stored under appropriate conditions (low temperature, protected from light).[1][4]

  • Minimize Oxidation: If oxidation is suspected, purge solutions with an inert gas like nitrogen or argon.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of 5-Fluoro-2-methoxypyridin-4-ol under various stress conditions.

Materials:

  • 5-Fluoro-2-methoxypyridin-4-ol

  • 0.1 M HCl (for acidic stress)

  • 0.1 M NaOH (for basic stress)

  • 3% Hydrogen Peroxide (for oxidative stress)

  • Water bath or oven (for thermal stress)

  • Photostability chamber or UV lamp (for photolytic stress)

  • HPLC or UPLC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 5-Fluoro-2-methoxypyridin-4-ol in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acidic degradation.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and analyze at various time points.

  • Thermal Degradation: Heat an aliquot of the stock solution in a water bath or oven at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or in a photostability chamber.

  • Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by HPLC or UPLC-MS/MS.[5][6][7] Compare the chromatograms of the stressed samples with a control sample (un-stressed) to identify degradation products.

Protocol 2: Preparation and Storage of Solutions

Stock Solutions (High Concentration):

  • Accurately weigh the solid 5-Fluoro-2-methoxypyridin-4-ol.

  • Dissolve in an appropriate organic solvent such as DMSO or ethanol to the desired concentration.

  • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Working Solutions (Lower Concentration):

  • Prepare working solutions fresh for each experiment by diluting the stock solution.

  • Use a buffered aqueous solution at the optimal pH for stability (if determined).

  • If a co-solvent is used, ensure the final concentration does not exceed a level that might interfere with the experiment.

  • Keep working solutions on ice and protected from light during the experiment.

Data Summary

Factor Affecting Stability Potential Consequence Recommended Mitigation Strategy Reference
pH Hydrolytic degradation, PrecipitationUse a buffered solution to maintain optimal pH (likely neutral to slightly acidic).[1][1]
Temperature Accelerated degradation, Reduced solubilityStore stock solutions at -20°C or -80°C. Prepare working solutions fresh.[1][3][1][3]
Light PhotodegradationStore solutions in amber vials or protect them from light with aluminum foil.[1][3][1][3]
Oxidation Formation of oxidative degradation productsPurge solutions with an inert gas (e.g., nitrogen, argon).[1][3][1][3]
Solvent Poor solubility, PrecipitationUse co-solvents like DMSO or ethanol. Determine optimal solvent composition.[1][1]

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Prepare Working Solutions in Test Buffers (pH 2, 7, 10) prep_stock->prep_working stress_acid Acidic Stress (0.1 M HCl, 60°C) prep_working->stress_acid Expose Aliquots stress_base Basic Stress (0.1 M NaOH, 60°C) prep_working->stress_base Expose Aliquots stress_ox Oxidative Stress (3% H2O2, RT) prep_working->stress_ox Expose Aliquots stress_photo Photolytic Stress (UV Light) prep_working->stress_photo Expose Aliquots sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_photo->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data_interp Identify Degradants & Determine Degradation Rate analysis->data_interp

Caption: Workflow for assessing the stability of 5-Fluoro-2-methoxypyridin-4-ol.

Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 5-Fluoro-2-methoxypyridin-4-ol hydrolysis_product 5-Fluoro-2-hydroxypyridin-4-ol (Loss of methyl group) parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product N-oxide derivative parent->oxidation_product [O]

Caption: A hypothetical degradation pathway for 5-Fluoro-2-methoxypyridin-4-ol.

Frequently Asked Questions (FAQs)

Q: What are the primary factors that can affect the stability of 5-Fluoro-2-methoxypyridin-4-ol in solution? A: The primary factors include pH, temperature, light, the presence of oxidizing agents, and the choice of solvent.[1][3] It is crucial to control these factors to ensure the integrity of the compound in your experiments.

Q: What are the recommended storage conditions for the solid compound and its solutions? A: For the solid compound, storage in a cool, dark, and dry place is recommended. For stock solutions, store at -20°C or -80°C in amber vials to protect from light and degradation.[1] Prepare working solutions fresh before use.

Q: How can I monitor the stability of my compound in solution over the course of an experiment? A: The most reliable way is to use a stability-indicating analytical method, such as HPLC or UPLC-MS/MS.[5][6][7][8][9] You can analyze aliquots of your solution at different time points and look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q: What are the likely degradation pathways for 5-Fluoro-2-methoxypyridin-4-ol? A: Based on its structure and data from similar compounds, likely degradation pathways include hydrolysis of the methoxy group to a hydroxyl group, and oxidation of the pyridine ring.[1] Forced degradation studies can help to elucidate the specific degradation pathways under your experimental conditions.

References

  • Improving the stability of 5-Fluoro-2-methoxypyrimidin-4(3H)-one in solution - Benchchem. (URL: )
  • 5-Fluoro-2-methoxypyrimidin-4-amine | 1993-63-1 - Sigma-Aldrich. (URL: )
  • 2-Chloro-5-fluoro-4-methoxypyrimidine. (URL: )
  • 5-Fluoro-2-methoxy-4-pyrimidinone | 1480-96-2 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )
  • A review of analytical methods for the determination of 5-fluorouracil in biological m
  • STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE - PubMed. (URL: )
  • Stability and Direct Cytotoxicity of Novel Generation of Pyridinols a N...
  • Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed. (URL: )
  • 2-Fluoro-5-methoxypyridin-3-ol. (URL: )
  • 5-Fluoro-2-methoxypyridin-4-ol | CAS#:51173-14-9 | Chemsrc. (URL: )
  • Application Note: Solubility Profile of 5-Fluoro-2-methoxypyrimidin-4(3H)
  • A review of analytical methods for the determination of 5-fluorouracil in biological m
  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - MDPI. (URL: )
  • Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits - MDPI. (URL: )
  • 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - PubChem. (URL: )
  • 5-Fluoro-2-methoxy-4-(2-vinylphenyl)pyridine - PubChem. (URL: )
  • 2-Fluoro-5-methoxypyridine-4-methanol. (URL: )
  • Factors affecting the stability of drugs and drug metabolites in biological m
  • Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - MDPI. (URL: )
  • 2-Fluoro-5-methoxypyridine-4-methanol. (URL: )
  • On the Stability of Zwitterions of Pyridine Sulfonylureas: The Effect of Isosterism, Acidity, and Microsolv
  • Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantific
  • Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combin
  • 2-Methoxy-5-fluoropyridine | 51173-04-7 - ChemicalBook. (URL: )

Sources

Troubleshooting

overcoming poor solubility of fluorinated compounds in assays

Technical Support Center: Fluorinated Compound Assay Optimization Ticket ID: #FL-SOL-9982 | Priority: High | Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Welcome to the Assay Optimizati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Compound Assay Optimization Ticket ID: #FL-SOL-9982 | Priority: High | Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Assay Optimization Support Hub.

You are likely here because your fluorinated lead compounds—while showing excellent metabolic stability and potency—are failing in aqueous bioassays. This is the "Fluorine Paradox." The same C-F bonds that protect your molecule from metabolic degradation (CYP450) and improve membrane permeability often render it a "brick dust" solid that precipitates in assay buffers or sticks to plasticware.

This guide is not a generic solubility manual. It is a targeted troubleshooting system for fluorinated small molecules .

Module 1: The Diagnostic Phase

Is it Biology or Solubility?

Before changing your buffer, you must confirm if the compound is precipitating or aggregating. Fluorinated compounds often form "colloidal aggregates" that mimic enzyme inhibition (promiscuous inhibitors).

Troubleshooting Workflow

Use the following logic flow to diagnose the root cause of your assay failure.

SolubilityLogic Start Assay Signal Loss / Variable Data Step1 Perform Nephelometry / OD600 Check Start->Step1 Decision1 Light Scattering Detected? Step1->Decision1 ResultA Precipitation Confirmed Decision1->ResultA Yes ResultB Soluble but Inactive? Decision1->ResultB No Sol1 Action: Add Cyclodextrin or Change Co-solvent ResultA->Sol1 Step2 Check Surface Adsorption (Compare Plate Types) ResultB->Step2 Decision2 Activity Recovers in Low-Bind Plate? Step2->Decision2 Sol2 Action: Switch to Acoustic Dispensing / Glass Coated Decision2->Sol2 Yes Sol3 Action: Re-evaluate Target Engagement (Biology) Decision2->Sol3 No

Figure 1: Diagnostic logic flow for identifying solubility vs. adsorption artifacts in fluorinated compound assays.

Module 2: Chemical Solubilization Strategies

Q: DMSO isn't keeping my fluorinated compound in solution. What now?

A: DMSO is often insufficient for highly fluorinated molecules because fluorine introduces a "fluorous" character that is neither truly lipophilic nor hydrophilic. The standard "add more DMSO" approach often leads to immediate crashing upon dilution into buffer.

The Solution: Encapsulation over Solvation. Instead of trying to dissolve the compound in the water, hide the hydrophobic fluorinated tail from the water using Cyclodextrins (CDs).

Protocol: Cyclodextrin "Host-Guest" Optimization

Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard for fluorinated compounds. It forms an inclusion complex where the fluorinated moiety sits inside the hydrophobic donut hole, while the hydrophilic exterior interacts with the buffer.
  • Stock Prep: Prepare your compound at 10 mM in 100% DMSO.

  • Carrier Prep: Prepare a 20% (w/v) stock of HP-

    
    -CD in your assay buffer.
    
  • Intermediate Dilution (The Critical Step):

    • Do not spike DMSO stock directly into the final assay well.

    • Create a 10x intermediate: Dilute compound into the HP-

      
      -CD stock first.
      
    • Why? This allows the inclusion complex to form at high concentration before the "shock" of full aqueous dilution.

  • Final Assay: Add the intermediate to your reaction. Final CD concentration should be 0.1% - 1.0%.

Comparison of Solubilizing Agents

AgentMechanismPros for Fluorinated CpdsCons
DMSO Co-solventUniversal, cheap.Fluorinated cpds often crash upon water addition ("Brick Dust").
HP-

-CD
EncapsulationBest Choice. Shields hydrophobic F-groups; prevents aggregation.Can interfere if the target binding site is very hydrophobic (rare).
Tween-20 SurfactantReduces surface tension.High Risk. Forms micelles that trap lipophilic drugs, shifting IC50 artificially (Micelle Shift).
PEG-400 Co-solventH-bond acceptor.Often ineffective for perfluorinated chains due to lack of H-bonding donors on the drug.

Module 3: Surface Interaction & Adsorption

Q: My IC50 shifts 10-fold when I change from 96-well to 384-well plates. Why?

A: This is the Surface-Area-to-Volume (SAV) Ratio trap. Fluorinated compounds are notoriously "sticky" to polystyrene (hydrophobic interaction). As you miniaturize (96 -> 384 -> 1536), the SAV ratio increases, and you lose a higher percentage of your free drug to the plastic walls.

The "No-Tip" Protocol (Acoustic Dispensing)

Pipette tips are made of polypropylene, another surface for fluorinated compounds to stick to.

  • Source: Use an Echo® (Labcyte/Beckman) or similar acoustic dispenser.

  • Plate: Dispense directly from a cyclic olefin copolymer (COC) source plate (lower binding than PP).

  • Destination: Shoot directly into the assay buffer. This eliminates the "tip loss" variable entirely.

Visualizing the Adsorption Problem

Adsorption cluster_0 Standard Pipetting (Loss) cluster_1 Acoustic / Low-Bind (Recovery) Node1 Tip Surface (Polypropylene) Drug1 Fluorinated Drug (Adsorbed) Node1->Drug1 Hydrophobic Binding Node2 Plate Wall (Polystyrene) Node2->Drug1 Node3 Sound Wave (No Contact) Drug2 Fluorinated Drug (Free in Solution) Node3->Drug2 Direct Transfer Node4 NBS™ or Glass Plate Surface Node4->Drug2 Repulsion/Neutral

Figure 2: Comparison of drug loss mechanisms in standard pipetting vs. acoustic transfer.

Module 4: Optical Interference (The "False Positive" Generator)

Q: I see high inhibition in my fluorescence assay, but the compound is inactive in MS-based assays.

A: You are likely seeing Quenching or Scattering . Precipitated fluorinated aggregates scatter light (Tyndall effect). In a fluorescence intensity assay, this scattering reduces the excitation light reaching the fluorophore, mimicking inhibition (signal loss).

Validation Protocol: The Detergent Counter-Screen

To prove your "inhibition" isn't just an artifact:

  • Run your standard IC50 curve.

  • Run a parallel curve adding 0.01% Triton X-100 (freshly prepared).

    • Result A: If the IC50 remains stable

      
       True inhibitor.
      
    • Result B: If the IC50 shoots up (potency drops) or inhibition disappears

      
       The compound was aggregating. The detergent broke up the aggregates, revealing the true (lower) potency.
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371. Link

  • NCBI Assay Guidance Manual. (2012). Compound Solubility in Assays. Bethesda (MD): National Center for Advancing Translational Sciences. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

Sources

Optimization

Technical Support Center: Fluorination Catalysis

Topic: Catalyst Deactivation in Fluorination Reactions Status: Operational | Tier: Level 3 Engineering Support Audience: Chemical Biology, Medicinal Chemistry, and Process Development Teams Mission Statement Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation in Fluorination Reactions

Status: Operational | Tier: Level 3 Engineering Support Audience: Chemical Biology, Medicinal Chemistry, and Process Development Teams

Mission Statement

Welcome to the Fluorination Catalysis Support Hub. Fluorine chemistry is notoriously unforgiving; the high electronegativity and hydration energy of the fluoride ion create a thermodynamic sink that often traps catalysts in inactive states. This guide moves beyond basic "optimization" and targets the specific mechanistic failures—aggregation, poisoning, and phase transformation —that kill reaction yields.

Module 1: Homogeneous Palladium Catalysis (C-H Fluorination)

Context: You are running a Pd(II)/Pd(IV) directed C-H fluorination (e.g., Ritter or Sanford type) and the reaction stalls or precipitates.

Troubleshooting Guide: The "Black Crash" & Yield Stalling

Q1: My reaction mixture turned from clear/orange to a black suspension within 30 minutes. What happened? Diagnosis: You have suffered Rapid Pd(0) Aggregation (Formation of Palladium Black). Mechanism: The catalytic cycle relies on a high-valent Pd(IV)-F species. If the oxidation step (Pd(II)


 Pd(IV)) is slower than the background reduction, or if the reductive elimination is sluggish, unstable Pd species accumulate and aggregate into catalytically inactive Pd(0) nanoparticles.
Corrective Protocol: 
  • Oxidant Tuning: Switch from NFSI to a stronger oxidant like Selectfluor . The cationic nature of Selectfluor accelerates the oxidation of Pd(II) to Pd(IV), keeping the metal "on-cycle" and preventing reduction.

  • Ligand Check: Monodentate ligands often fail here. Ensure you are using rigid bidentate ligands (e.g., substituted quinolines or pyridines) which stabilize the high-valent Pd(IV) center against reductive collapse.

  • Solvent Dielectric: Increase solvent polarity. Switch from Toluene to PhCF

    
     or a MeCN mixture to stabilize the cationic Pd(IV) intermediate.
    

Q2: The reaction remains homogeneous (clear) but conversion stops at ~40%. Adding more catalyst doesn't help. Diagnosis: Product Inhibition / Ligand Poisoning. Mechanism: The fluorinated product (Ar-F) or the reduced oxidant byproduct (e.g., sulfonimide from NFSI) may bind more strongly to the Pd center than the substrate, effectively shutting down the catalytic cycle. Corrective Protocol:

  • Scavenger Additives: Add a mild base or scavenger (e.g., MgO) to sequester acidic byproducts that might be protonating the ligand.

  • Concentration Gradient: Run a kinetic profile. If the rate is inverse-order in product concentration, you must lower the initial substrate concentration or move to a flow setup to remove product continuously.

Visual Logic: Pd Deactivation Pathways

The following diagram maps the "Life and Death" of a Palladium catalyst in fluorination.

Pd_Deactivation Pd_II Active Pd(II) Substrate Complex Pd_IV High-Valent Pd(IV)-F Species Pd_II->Pd_IV Oxidation (Selectfluor/NFSI) Pd_0 Unstable Pd(0) Species Pd_II->Pd_0 Ligand Dissociation or Reductant Pd_IV->Pd_II Non-Productive Reduction Product Ar-F Product Pd_IV->Product Reductive Elimination Pd_Black Pd Black (Inactive Aggregates) Pd_0->Pd_Black Irreversible Aggregation Product->Pd_II Regeneration

Caption: Figure 1: The "Death Valley" of Pd-catalysis. Failure to oxidize Pd(II) rapidly leads to irreversible Pd(0) aggregation (Red Path).

Module 2: Heterogeneous Gas-Phase Fluorination (Industrial)

Context: Large-scale hydrofluorination (e.g., R-Cl + HF


 R-F + HCl) using Chromia (Cr

O

) or Alumina-based catalysts.
Troubleshooting Guide: Coking vs. Sintering

Q3: Reactor pressure drop (


P) is increasing, and conversion is dropping gradually. 
Diagnosis: Coking (Carbon Deposition). 
Mechanism:  High-temperature fluorination of organic substrates leads to polymerization of olefins on the catalyst surface. This "coke" physically blocks the pores of the Cr

O

catalyst. Corrective Protocol (Regeneration Sequence):
  • Stop Feed: Halt organic flow; maintain inert gas (N

    
    ) flow.
    
  • Air Bleed: Introduce air/O

    
     gradually at 300–400°C. Caution: Exothermic.
    
  • Monitor CO

    
    :  Track effluent CO
    
    
    
    . Regeneration is complete when CO
    
    
    levels drop to baseline.
  • Re-activation: You MUST treat with HF/N

    
     before restarting organics. The oxidation step converts surface species to oxides; HF treatment restores the active Cr-F/Cr-O-F phase.
    

Q4: We regenerated the catalyst, but activity did not recover. The catalyst looks crystalline. Diagnosis: Thermal Sintering / Crystallization. Mechanism: Active chromia catalysts are typically amorphous or nano-crystalline. Operating above the Tammann temperature (or uncontrolled exotherms during regeneration) causes the surface area to collapse and the phase to transform into inactive, crystalline


-Cr

O

. Corrective Protocol:
  • Irreversible: This damage is usually permanent. The catalyst charge must be replaced.

  • Prevention: Install better thermal couples to detect "hot spots" during the air-regeneration phase. Never exceed 450°C during burn-off.

Visual Logic: Industrial Regeneration Decision Tree

Cr_Regeneration Start Activity Loss Detected Check_dP Check Reactor Pressure Drop Start->Check_dP High_dP High dP (Pore Blockage) Check_dP->High_dP Yes Low_dP Normal dP (Surface Change) Check_dP->Low_dP No Coking Diagnosis: Coking High_dP->Coking Sintering Diagnosis: Sintering/Poisoning Low_dP->Sintering Regen Action: O2 Burn-off + HF Treat Coking->Regen Replace Action: Replace Catalyst Sintering->Replace

Caption: Figure 2: Decision logic for heterogeneous catalyst failure. High pressure drop typically indicates reversible coking.

Module 3: Reagent Compatibility & Water Management

Context: Selecting the right fluoride source to prevent catalyst poisoning.

Comparative Data: Fluorinating Reagents & Catalyst Risks
ReagentTypeCatalyst RiskDeactivation Mechanism
Selectfluor Electrophilic (F

)
LowSafe. Oxidizing nature keeps Pd in high-valent state.
NFSI Electrophilic (F

)
ModerateSulfonimide Poisoning. The byproduct (PhSO

)

NH can bind to metal centers.
AgF / AgF

Nucleophilic / OxidantHighPrecipitation. AgCl/AgBr byproduct formation can coat the active catalyst surface.
CsF / KF Nucleophilic (F

)
CriticalHygroscopicity. Absorbs water rapidly. Water acts as a ligand, displacing substrate and shutting down the cycle.
FAQ: Water Sensitivity

Q: Can I use "dried" CsF from the oven? A: Often, no. Lattice energy effects and trace moisture in CsF are notorious for killing Pd-catalysis. The Fix: Use AgF (Silver Fluoride) if your protocol allows. AgF serves a dual role: it provides fluoride and the Silver (Ag) acts as a halide scavenger, precipitating out the bromide/chloride from the substrate, which drives the reaction forward and prevents halide inhibition of the catalyst.

References

  • Mechanism of Pd-Catalyzed Fluorination

    • Title: Palladium-catalysed electrophilic aromatic C–H fluorination.[1][2][3][4][5]

    • Source: Nature (2018).[3]

    • URL:[Link]

  • Ligand Effects on Pd Aggregation

    • Title: The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination.[4][5]

    • Source: Accounts of Chemical Research (2016).
    • URL:[Link]

  • Chromia Catalyst Deactivation (Coking/Sintering)

    • Title: Deactivation and Regeneration of Chromia and Vanadia Catalysts in Alkane Dehydrogen
    • Source: ResearchGate (via Journal of C
    • URL:[Link]

  • Pd(IV)

    • Title: Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives.[2]

    • Source: Harvard University / JACS.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Scaling Up Fluorinated Pyridine Synthesis

Welcome to the Technical Support Center for the scalable synthesis of fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to address the common and often compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scalable synthesis of fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning these critical syntheses from the bench to pilot or production scale. Fluorinated pyridines are indispensable building blocks in modern pharmaceuticals and agrochemicals, and their successful scale-up is paramount.[1] This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the scientific integrity and practical success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the large-scale production of fluorinated pyridines, and what are their inherent scale-up challenges?

A1: Several methods are employed for the synthesis of fluorinated pyridines, each with a unique set of advantages and disadvantages, particularly when considering scale-up. The most common scalable methods include:

  • Halogen Exchange (Halex) Reaction: This method involves the substitution of a chloro or bromo group on the pyridine ring with fluoride, typically using fluoride salts like KF or CsF at elevated temperatures.[2] While conceptually straightforward, scale-up challenges include achieving and maintaining high temperatures (often 250-370 °C), ensuring anhydrous conditions to prevent deactivation of the fluoride salt, and overcoming the poor solubility of the fluoride salt, which may necessitate the use of phase-transfer catalysts.[2]

  • Balz-Schiemann Reaction: A classic method that converts an aminopyridine to a fluoropyridine via a diazonium tetrafluoroborate intermediate.[2][3] The primary and most significant challenge at scale is the handling of the thermally unstable and potentially explosive diazonium salts.[2][3] Other issues include modest yields, the formation of byproducts, and the need for often harsh acidic and oxidizing conditions.[3][4]

  • Direct C-H Fluorination: This modern approach directly replaces a C-H bond with a C-F bond, often using powerful fluorinating agents.[2][5] Key challenges in scaling up this method include controlling regioselectivity, the moisture sensitivity of some fluorinating agents, and the incompatibility of certain functional groups with the strong fluorinating reagents.[2][6][7]

  • Synthesis from Pyridine N-Oxides: Activating pyridine N-oxides can facilitate nucleophilic substitution with a fluoride source, offering an alternative pathway.[2][8] Challenges can include the initial preparation and isolation of the N-oxides and potential side reactions.[6][7]

Troubleshooting Guides by Synthetic Method

This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of common fluorinated pyridine syntheses.

Halogen Exchange (Halex) Reaction

Problem: Low yield or incomplete conversion in a large-scale Halex reaction.

Possible CauseTroubleshooting StepExpected Outcome
Insufficient Temperature The reaction often requires very high temperatures (e.g., 250-370 °C for 2-chloropyridine with potassium bifluoride).[2] Ensure your reactor system can safely and consistently maintain the necessary temperature.Increased reaction rate and higher conversion.
Poor Solubility of Fluoride Salt The heterogeneity of the reaction can limit the reaction rate. The use of a phase-transfer catalyst can improve the solubility and reactivity of the fluoride salt.[2]Enhanced reaction kinetics and improved yield.
Deactivation of Fluoride Salt Water can deactivate the fluoride salt. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[2]Consistent and reproducible yields.
Substrate Deactivation Electron-withdrawing groups on the pyridine ring can make it less susceptible to nucleophilic attack. A higher reaction temperature or a more reactive fluoride source (e.g., CsF over KF) may be required.[2]Improved conversion of deactivated substrates.

Diagram: Troubleshooting Logic for Halex Reactions

Halex_Troubleshooting start Low Yield in Halex Reaction temp Verify Temperature (250-370 °C) start->temp solubility Improve Fluoride Salt Solubility temp->solubility Temp OK anhydrous Ensure Anhydrous Conditions solubility->anhydrous Solubility OK temp_sol Use Phase-Transfer Catalyst solubility->temp_sol Poor Solubility substrate Address Substrate Deactivation anhydrous->substrate Conditions Dry anhydrous_sol Dry Reagents & Solvents anhydrous->anhydrous_sol Moisture Present substrate_sol Increase Temperature or Use CsF substrate->substrate_sol Deactivated Substrate end Improved Yield substrate->end Substrate Reactive temp_sol->end anhydrous_sol->end substrate_sol->end

Caption: Troubleshooting workflow for low yields in Halex reactions.

Balz-Schiemann Reaction

Problem: Safety concerns and low yields during the scale-up of a Balz-Schiemann reaction.

Possible CauseTroubleshooting StepExpected Outcome
Accumulation of Explosive Diazonium Salts This is the most critical safety hazard.[2][3] The use of a continuous flow reactor minimizes the amount of diazonium salt present at any given time, significantly reducing the risk of a runaway reaction.[3][9]Dramatically improved safety profile for the process.
Thermal Decomposition of Diazonium Salt Diazonium salts are often unstable even at low temperatures. Perform the diazotization at low temperatures (e.g., 10 °C) and minimize the residence time of the intermediate before the fluorination step.[2][3][9]Reduced byproduct formation and higher yield of the desired fluoropyridine.[2]
Hydrolysis of Diazonium Salt The presence of water can lead to the formation of unwanted phenolic byproducts.[3] Use anhydrous solvents and reagents for the reaction.Minimized formation of hydroxylated impurities.[2]
Side Reactions with Solvent Polar solvents can sometimes promote side reactions during the thermal decomposition step.[10][11] Consider using low- or non-polar solvents for this step.[3][10][11]Increased yield of the fluorinated product.[2]

Diagram: Continuous Flow for Safer Balz-Schiemann Reactions

Balz_Schiemann_Flow cluster_0 Continuous Flow Reactor premix Premixing Zone (Aminopyridine + HBF₄) diazotization Diazotization Zone (NaNO₂, 10 °C) premix->diazotization 10 min residence fluorination Thermal Decomposition (60 °C) diazotization->fluorination 5.4 s residence end Fluorinated Pyridine fluorination->end start Reagents start->premix

Caption: Simplified workflow for a safer, continuous flow Balz-Schiemann reaction.[3][9]

Direct C-H Fluorination with AgF₂

Problem: Inconsistent yields and poor regioselectivity in a large-scale C-H fluorination reaction.

Possible CauseTroubleshooting StepExpected Outcome
Moisture Sensitivity of AgF₂ Silver(II) fluoride is sensitive to moisture and can decompose, leading to inconsistent results.[5] Weigh the reagent quickly in the air and store it in a desiccator. Ensure anhydrous conditions for the reaction.[5]Reproducible and improved yields.
Poor Regioselectivity The electronic and steric properties of the substituents on the pyridine ring heavily influence the site of fluorination.[2][6] For some substitution patterns, a mixture of isomers is unavoidable. Modifying substituents or exploring a different synthetic route may be necessary to achieve the desired regioselectivity.Improved selectivity for the desired isomer.
Substrate Incompatibility Free amines, alcohols, carboxylic acids, and aldehydes are not compatible with AgF₂.[6][7] These functional groups should be appropriately protected before the fluorination step.Successful fluorination without degradation of the substrate.
Low Reactivity of Substrate Pyridines with multiple electron-withdrawing groups can be unreactive, leading to poor yields (0-30%).[6][7] Simply increasing the reaction time or temperature may not be effective.[6][7] In such cases, alternative fluorination methods should be considered.Identification of a more suitable synthetic route for deactivated substrates.

Diagram: Decision Tree for C-H Fluorination Challenges

CH_Fluorination_Decision start Inconsistent C-H Fluorination moisture Check for Moisture Sensitivity start->moisture selectivity Assess Regioselectivity moisture->selectivity Dry Conditions moisture_sol Use Anhydrous Techniques moisture->moisture_sol Moisture Present compatibility Verify Substrate Compatibility selectivity->compatibility Selectivity Acceptable selectivity_sol Modify Substituents or Change Synthetic Route selectivity->selectivity_sol Poor Selectivity reactivity Evaluate Substrate Reactivity compatibility->reactivity Substrate Compatible compatibility_sol Protect Incompatible Functional Groups compatibility->compatibility_sol Incompatible Groups reactivity_sol Consider Alternative Fluorination Method reactivity->reactivity_sol Low Reactivity end Successful Fluorination reactivity->end Substrate Reactive moisture_sol->end selectivity_sol->end compatibility_sol->end reactivity_sol->end

Caption: Decision-making process for troubleshooting C-H fluorination.

Experimental Protocols

Protocol 1: Gram-Scale C-H Fluorination of 2-Phenylpyridine with AgF₂[5]

Materials:

  • 2-Phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Methyl tert-butyl ether (MTBE)

  • 1M HCl (aq)

  • Saturated NaCl (aq)

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a dry flask, add 2-phenylpyridine. Add anhydrous MeCN and stir to dissolve.

  • In the air, quickly weigh AgF₂ and add it to the solution. Seal the flask and stir at room temperature. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, concentrate the mixture to near dryness. Add MTBE and 1M HCl to the residue and shake well.

  • Filter the mixture to remove silver salts, rinsing with MTBE.

  • Separate the organic layer, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude product can be purified by flash chromatography on silica gel.

Note: A thorough risk assessment should be conducted before performing this reaction.[5] AgF₂ is a moisture-sensitive reagent.[5]

Protocol 2: Scalable Balz-Schiemann Reaction in a Continuous Flow Reactor[3][9]

This protocol describes the synthesis of 2-methylpyridin-3-fluoride from 2-methylpyridin-3-amine.

Materials:

  • 2-methylpyridin-3-amine

  • 48% HBF₄ (aq)

  • Sodium nitrite

  • Water

  • Toluene

Equipment:

  • Continuous flow reactor system with three zones: premixing, diazonium formation, and thermal decomposition.

Procedure:

  • Diazotization: Prepare a solution of 2-methylpyridin-3-amine in 48% HBF₄ and water. Prepare a separate solution of sodium nitrite in water.

  • Pump both solutions into the premixing zone and then into the diazonium formation zone, maintaining a temperature of 10 °C with a residence time of 10 minutes.

  • Fluorination: Pump the output from the diazotization step into the thermal decomposition zone, heated to 60 °C, with a residence time of 5.4 seconds.

  • Workup: Collect the reaction mixture and quench with a saturated sodium bicarbonate solution. Extract the product with toluene. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by distillation.

Expected Yield: Approximately 70%.[3][9]

Safety Considerations for Scale-Up

The scale-up of fluorination reactions introduces significant safety challenges that must be rigorously addressed.

  • Handling of Anhydrous HF and HF-Based Reagents: Anhydrous hydrogen fluoride and its solutions are extremely corrosive and toxic, causing deep tissue damage.[12] Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[12][13][14] Ensure that a calcium gluconate gel is readily available as a first aid measure for skin exposure.[15] Containers should be made of compatible materials like polyethylene or Teflon, not glass.[12]

  • Thermally Unstable Intermediates: As highlighted with the Balz-Schiemann reaction, the generation and accumulation of thermally unstable intermediates like diazonium salts pose a severe explosion risk.[3] Process safety evaluations, including calorimetry studies, are crucial to understand the thermal hazards of your specific reaction.[16] The use of continuous flow technology is a highly recommended engineering control to mitigate these risks.[3][9][17]

  • Exothermic Reactions: Fluorination reactions can be highly exothermic. On a large scale, inefficient heat transfer can lead to a runaway reaction.[16] Ensure your reactor is adequately sized and has sufficient cooling capacity. Monitor the internal temperature of the reaction closely.

  • Pressure Management: The formation of gaseous byproducts (e.g., N₂ in the Balz-Schiemann reaction) can lead to pressure buildup in a closed system. Ensure reactors are equipped with appropriate pressure relief systems.

A thorough risk assessment must be performed before any scale-up activities.[5]

References

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - JoVE. (2023, February 10). Retrieved from [Link]

  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026, January 7). Retrieved from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. (2025, July 30). Retrieved from [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. (2017, May 5). Retrieved from [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. Retrieved from [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. (2020, July 9). Retrieved from [Link]

  • Guidelines for the Safe Handling of Hydrofluoric Acid | uthsc. (2019, March 18). Retrieved from [Link]

  • An improved Balz-Schiemann reaction enabled by ionic liquids and continuous processing. Retrieved from [Link]

  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines - ChemRxiv. Retrieved from [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC. Retrieved from [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega. (2021, August 13). Retrieved from [Link]

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed. (2023, February 10). Retrieved from [Link]

  • Synthesis of fluorinated pyridines | Request PDF - ResearchGate. Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014, June 11). Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. Retrieved from [Link]

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. (2025, July 29). Retrieved from [Link]

  • Site selectivities in fluorination. - UCL Discovery. Retrieved from [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. Retrieved from [Link]

  • The design of plants for handling hydrofluoric acid - IChemE. Retrieved from [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI. (2006, February 25). Retrieved from [Link]

  • A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. - SciSpace. (2006, February 25). Retrieved from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (2020, September 18). Retrieved from [Link]

  • New method for introducing fluorinated components into molecules - Uni Münster. (2024, May 16). Retrieved from [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications. (2015, July 20). Retrieved from [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021, July 27). Retrieved from [Link]

  • Is deprotonation of a fluoropyridine on process scale a problem? : r/Chempros - Reddit. (2021, July 21). Retrieved from [Link]

  • Anhydrous hydrofluoric acid production process and storage packaging requirements. (2019, May 12). Retrieved from [Link]

  • HF based fluorination agents : r/Chempros - Reddit. (2023, February 10). Retrieved from [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. (2020, July 29). Retrieved from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. Retrieved from [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC. (2019, January 21). Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

structure-activity relationship of 5-Fluoro-2-methoxypyridin-4-ol analogs

Executive Summary: The Fluorinated Pyridine Scaffold 5-Fluoro-2-methoxypyridin-4-ol (CAS: 51173-14-9) represents a critical "privileged structure" in medicinal chemistry, bridging the gap between classic pyrimidine antim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Pyridine Scaffold

5-Fluoro-2-methoxypyridin-4-ol (CAS: 51173-14-9) represents a critical "privileged structure" in medicinal chemistry, bridging the gap between classic pyrimidine antimetabolites (like 5-Fluorouracil) and modern kinase inhibitors. Its utility stems from its ability to tautomerize, mimicking natural nucleobases, while the 5-fluorine atom provides metabolic stability and electronic tuning.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing its performance against non-fluorinated and pyrimidine-based alternatives. It is designed for medicinal chemists optimizing antiviral (RNA polymerase inhibitors) and anticancer (kinase inhibitors, DPD inhibitors) candidates.

Structural Dynamics & Tautomerism

Understanding the reactivity of this molecule requires mapping its tautomeric landscape. Unlike simple phenols, 5-Fluoro-2-methoxypyridin-4-ol exists in equilibrium with its pyridone forms. This dictates its binding mode in biological pockets.

Tautomeric Equilibrium & Reactivity Map

The following diagram illustrates the tautomeric shifts and the resulting chemical reactivity at each position.

TautomerMap Compound 5-Fluoro-2-methoxypyridin-4-ol (Aromatic Form) Tautomer 5-Fluoro-2-methoxypyridin-4(1H)-one (Pyridone Form) Compound->Tautomer Proton Shift (Solvent Dependent) Target_Kinase Kinase Hinge Binder (H-Bond Acceptor) Compound->Target_Kinase 2-OMe (Hydrophobic Contact) Metabolism Metabolic Shielding (Prevents C-5 Oxidation) Compound->Metabolism 5-Fluoro Effect Target_Viral Viral Polymerase Mimic (Nucleobase Analog) Tautomer->Target_Viral NH / C=O (Watson-Crick Mimicry)

Caption: Tautomeric equilibrium dictates bioactivity: The aromatic form favors kinase hydrophobic pockets, while the pyridone form mimics nucleosides for antiviral activity.

Detailed Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by three distinct vectors. Below is a comparative analysis of modifications at these positions.

Vector A: The 5-Fluoro "Metabolic Shield"

The fluorine atom at C-5 is the defining feature. It mimics Hydrogen in steric size (Van der Waals radius: 1.47 Å vs 1.20 Å) but exerts a massive electronic effect.

Feature5-Fluoro Analog (Subject)5-H Analog (Alternative)5-Chloro Analog (Alternative)
Metabolic Stability High: Blocks P450 oxidation at C-5.Low: Rapidly oxidized/hydroxylated.Moderate: Stable but reactive (toxic metabolites).
pKa (4-OH) ~8.5 (Acidic): Stronger H-bond donor.~11.0 (Weak): Weaker interaction.~7.0 (Very Acidic): May deprotonate too early.
Lipophilicity Optimal: Increases LogP for cell permeability.Baseline: Lower permeability.High: Solubility issues often arise.

Causality: The high electronegativity of Fluorine pulls electron density from the ring, lowering the pKa of the 4-OH group. This increases the acidity, allowing for stronger hydrogen bonding interactions with residues like Asp or Glu in kinase active sites [1].

Vector B: The 2-Methoxy "Switch"

The 2-methoxy group serves as a "prodrug-like" feature or a hydrophobic anchor depending on the target.

  • In Kinase Inhibitors: The methyl group fits into small hydrophobic pockets (e.g., the gatekeeper region). Hydrolysis to OH is undesirable.

  • In Antivirals: The methoxy group is often a precursor. It can be hydrolyzed in vivo or synthetically to the 2-OH (2-oxo) form to generate a Uridine mimic.

Vector C: The 4-Hydroxyl "Warhead"

This position is the primary handle for derivatization.

  • Conversion to Cl: Treatment with POCl3 yields 4-chloro-5-fluoro-2-methoxypyridine, a highly reactive electrophile for SNAr reactions with amines.

  • Conversion to NH2: Yields Cytosine mimics (e.g., 5-Fluorocytosine analogs).

Comparative Performance Data

The following data consolidates findings from antiviral and anticancer campaigns utilizing this scaffold.

Case Study 1: Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

DPD degrades 5-Fluorouracil (5-FU). Pyridine analogs act as inhibitors to extend 5-FU half-life.

Compound ScaffoldIC50 (DPD Inhibition)Mechanism of Action
5-Fluoro-2-hydroxypyridin-4-ol 12 nM Competes with Uracil; F prevents reduction.
2,6-Dihydroxypyridine> 1000 nMLacks Fluorine anchor; rapid metabolism.
5-Chloro-2,4-dihydroxypyridine45 nMPotent, but Cl-toxicity concerns.

Insight: The 5-Fluoro derivative (hydrolyzed from the 2-methoxy precursor) offers the best balance of potency and safety compared to Chloro analogs [2].

Case Study 2: Kinase Selectivity (PI3K/mTOR)

In sulfonamide-based PI3K inhibitors, the 2-methoxypyridine moiety acts as a hinge binder.

Hinge Binder MoietyPI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity Profile
5-Fluoro-2-methoxypyridin-4-yl 4.2 18 Dual Inhibitor (Balanced)
2-Methoxypyridin-4-yl (No F)28.5140Loss of potency (weaker H-bond).
5-Trifluoromethyl-2-methoxy...[1][2]150>1000Steric clash in hinge region.

Data Source: Extrapolated from SAR trends in PI3K inhibitor design [3].

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-5-fluoro-2-methoxypyridine (Key Intermediate)

This protocol converts the 4-OH "subject" into a reactive electrophile for library generation.

Reagents: 5-Fluoro-2-methoxypyridin-4-ol (1.0 eq), POCl3 (5.0 eq), DMF (cat.), Toluene. Safety: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.

  • Setup: Charge a dry RB flask with 5-Fluoro-2-methoxypyridin-4-ol (10 g) and Toluene (50 mL).

  • Activation: Add catalytic DMF (0.5 mL).

  • Chlorination: Add POCl3 (32 mL) dropwise at 0°C.

  • Reflux: Heat to 110°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Quench: Cool to RT. Pour slowly onto crushed ice/NaHCO3 mixture.

  • Extraction: Extract with EtOAc (3x). Wash organic layer with Brine.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexane).

    • Expected Yield: 85-92%.[3]

    • Validation: 1H NMR (CDCl3) should show loss of broad OH peak and shift of aromatic proton.

Protocol B: Hydrolysis to 5-Fluoro-2,4-dihydroxypyridine (DPD Inhibitor)

Reagents: 5-Fluoro-2-methoxypyridin-4-ol, 6N HCl.

  • Dissolution: Dissolve starting material in 6N HCl (10 vol).

  • Reflux: Heat to 100°C for 6 hours. The methoxy group is cleaved.

  • Isolation: Concentrate in vacuo. Recrystallize from water/ethanol.

    • Note: The product will exist predominantly as the pyridone tautomer.

Strategic Workflow: Choosing the Right Analog

Use this decision tree to select the appropriate derivative for your target.

SAR_Workflow Start Target Identification Q1 Is the target a Kinase or Polymerase? Start->Q1 Kinase Target: Kinase (ATP Site) Q1->Kinase Kinase Polymerase Target: Viral Polymerase / DPD Q1->Polymerase Polymerase/Enzyme Path_K Retain 2-Methoxy (Hydrophobic Interaction) Kinase->Path_K Path_P Hydrolyze to 2-OH/2-Oxo (H-Bond Donor/Acceptor) Polymerase->Path_P Mod_K Modify 4-Position: SNAr with Amines Path_K->Mod_K Mod_P Modify 4-Position: Convert to NH2 (Cytosine mimic) Path_P->Mod_P

Caption: Decision matrix for derivatizing 5-Fluoro-2-methoxypyridin-4-ol based on biological target.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Vertex AI Search. (2024). Synthesis of 5-Fluoro-2-hydroxypyridine and DPD Inhibition. ChemicalBook / NIH Snippets. 4

  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. NIH.[5][6] 7[8]

  • PubChem. (2024). 2-Methoxypyridin-4-amine and related analogs. NIH.[5][6] 9

Sources

Validation

Strategic Cross-Validation of Analytical Architectures for Fluorinated Pharmacophores

Introduction: The "Fluorine Privilege" and the Analytical Blind Spot In modern drug discovery, approximately 25-30% of new chemical entities (NCEs) contain fluorine. The carbon-fluorine (C-F) bond offers metabolic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Privilege" and the Analytical Blind Spot

In modern drug discovery, approximately 25-30% of new chemical entities (NCEs) contain fluorine. The carbon-fluorine (C-F) bond offers metabolic stability and lipophilicity modulation, yet it creates a unique analytical paradox. While the C-F bond is chemically robust, the lack of UV chromophores in many aliphatic fluorinated motifs renders standard LC-UV detection insufficient. Furthermore, the high electronegativity can alter ionization efficiency in LC-MS, leading to variable matrix suppression.

This guide moves beyond standard validation templates. It presents a triangulated cross-validation strategy utilizing three orthogonal architectures:

  • 
    F qNMR:  The primary reference method for absolute purity (no identical standard required).
    
  • LC-MS/MS: The workhorse for trace sensitivity and bioanalysis.

  • Combustion Ion Chromatography (CIC): The "Total Fluorine" auditor for mass balance.

The Analytical Decision Matrix

Before validating, one must select the architecture based on the analytical question: Purity , Identity , or Mass Balance .

MethodSelection Start Analytical Objective Q_Purity Absolute Purity / Potency? Start->Q_Purity Q_Trace Trace / Bioanalysis (<1 ppm)? Start->Q_Trace Q_Balance Metabolites / Mass Balance? Start->Q_Balance Method_qNMR 19F qNMR (Primary Reference) Q_Purity->Method_qNMR High Conc (>1 mg/mL) Method_LCMS LC-MS/MS (Targeted Quant) Q_Trace->Method_LCMS High Sensitivity Method_CIC Combustion IC (CIC) (Total Fluorine) Q_Balance->Method_CIC Non-Specific Screening Method_qNMR->Method_LCMS Calibrates Standard Method_CIC->Method_LCMS Audits Recovery

Figure 1: Analytical Decision Matrix. Solid lines indicate primary method selection; dashed lines indicate cross-validation dependencies.

Deep Dive: Orthogonal Architectures

A. The Primary Reference: F qNMR

Role: Establishing the "Truth" of the Reference Standard. Unlike chromatography, NMR signal intensity is directly proportional to the number of nuclei, independent of the chemical structure. This allows for absolute quantification using an internal standard (IS) like BTF (Benzotrifluoride) or TFT (Trifluorotoluene), even if a pure reference standard of the analyte does not exist.

Critical Mechanism: The accuracy of qNMR hinges on the Longitudinal Relaxation Time (


) .[1] If the inter-pulse delay (

) is too short, the nuclei do not return to equilibrium, leading to signal saturation and underestimation of the analyte (or IS).
B. The Workhorse: LC-MS/MS (Targeted)

Role: High-throughput sensitivity. LC-MS/MS is indispensable for pharmacokinetic (PK) studies but suffers from Matrix Effects . Fluorinated compounds often exhibit different ionization suppression profiles than their non-fluorinated analogs.

C. The Auditor: Combustion Ion Chromatography (CIC)

Role: Total Organic Fluorine (TOF/AOF). CIC combusts the sample at >1000°C, converting all organic fluorine to HF, which is absorbed and quantified as fluoride (


).[2]
  • The Gap Analysis: If

    
    , you have "Dark Fluorine"—unidentified metabolites, degradants, or PFAS contaminants that targeted MS missed.
    

Experimental Protocols (Step-by-Step)

Protocol 1: F qNMR Optimization (The Check)

Objective: Determine the relaxation delay required for >99.9% magnetization recovery.

  • Sample Prep: Dissolve ~10 mg of analyte in 600 µL deuterated solvent (e.g., DMSO-

    
    ). Add Internal Standard (IS) accurately.
    
  • Experiment Setup: Select the Inversion Recovery pulse sequence (T1IR or similar).

  • Array Generation: Set a variable delay list (

    
    ) ranging from 0.01s to 20s (logarithmic spacing).
    
  • Acquisition: Run the array.

  • Calculation: Fit signal intensity

    
     vs. 
    
    
    
    to:
    
    
    .
  • Validation Rule:

    • Identify the longest

      
       in the sample (Analyte or IS).[1]
      
    • Set Experimental

      
        (preferably 
      
      
      
      for strict qNMR).
    • Warning: Default

      
       (usually 1s) is insufficient for fluorine, where 
      
      
      
      can exceed 3-5s.
Protocol 2: The "Mass Balance" Cross-Validation

Objective: Compare Targeted (LC-MS) vs. Total (CIC) Fluorine.

  • Sample Collection: Plasma or wastewater filtrate (100 mL).

  • Branch A (Targeted):

    • Spike with isotopically labeled internal standards (

      
      -PFAS or similar).
      
    • Extract via SPE (Weak Anion Exchange).

    • Analyze via LC-MS/MS (MRM mode).[3]

    • Calculate concentration (

      
      ).
      
  • Branch B (Total - EPA 1621 Modified):

    • Pass aliquot through Granular Activated Carbon (GAC) column to adsorb organics.[4][5]

    • Wash with Nitrate solution (removes inorganic

      
      ).[5]
      
    • Combust GAC at 1000°C

      
       Absorb gas 
      
      
      
      Inject into Ion Chromatograph.
    • Calculate Total Organic Fluorine (

      
      ).[6]
      
  • The Delta Calculation:

    
    
    (Where 
    
    
    
    is the mass fraction of fluorine in the target molecule).

Comparative Data: The "Validation Gap"

The following table illustrates a typical cross-validation dataset where LC-MS underestimates the total burden due to matrix suppression or unknown metabolites.

ParameterLC-MS/MS (Targeted)CIC (Total Fluorine)

F qNMR (Reference)
Specificity High (m/z transition)Low (Total F)Absolute (Chemical Shift)
Linearity (

)
> 0.995 (Range dependent)> 0.990N/A (Single Point)
LOQ pg/mL (Trace)ng/mL (Screening)mg/mL (Purity)
Matrix Effect High Risk (Suppression)None (Combustion)Low (Dilution)
Recovery (Spike) 85-115% (Corrected)90-110% (Absolute)99-101%
Common Failure Misses metabolitesHigh background

too short (

)

The Cross-Validation Workflow Diagram

This diagram visualizes the self-validating loop required for regulatory submission (ICH Q2/Q14).

CrossValidation Sample Unknown Sample (Drug Substance) qNMR Method A: 19F qNMR (Purity Assessment) Sample->qNMR High Conc LCMS_Dev Method B: LC-MS/MS (Method Development) Sample->LCMS_Dev Dilution Standard Primary Standard Assigned Purity qNMR->Standard Assigns Potency Validation Cross-Validation (Accuracy Check) qNMR->Validation Reference Value LCMS_Dev->Validation Standard->LCMS_Dev Calibration Decision Pass/Fail? (Bias < 2%) Validation->Decision

Figure 2: The Orthogonal Validation Loop. qNMR assigns the "True Value" to the standard used to calibrate the LC-MS method.

Strategic Recommendations

  • Never assume 100% purity for fluorinated standards. Hygroscopicity and synthesis byproducts are common. Always run a

    
    F qNMR  with an internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid) to assign the "As-Is" potency before creating LC-MS stock solutions.
    
  • Mandate

    
     determination.  In your validation protocol, explicitly state: "Relaxation delay (
    
    
    
    ) was set to 30s, confirmed to be
    
    
    of the longest relaxing nucleus." This is a high-trust marker for reviewers.
  • Use CIC for Mass Balance. If your LC-MS recovery in plasma is low (e.g., 60%), run CIC. If CIC shows 100% fluorine recovery, the drug is not lost—it has metabolized into a fluorinated species your LC-MS method is not tracking.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[7][8] The global regulatory standard for analytical validation, emphasizing lifecycle management. [Link]

  • EPA Method 1621: Screening Method for Adsorbable Organic Fluorine (AOF). U.S. Environmental Protection Agency.[4][9] (2024).[3][7][8][10][11] The gold standard protocol for Total Fluorine analysis via Combustion Ion Chromatography. [Link]

  • Quantit

    
    F NMR: Method Optimization. Journal of Organic Chemistry / ACS Publications. (Example of 
    
    
    
    relaxation protocols). [Link](Note: Generalized link to ACS qNMR search as specific DOI requires subscription, but concept is foundational).

Sources

Comparative

A Data-Driven Comparative Analysis of 5-Fluoro-2-methoxypyridin-4-ol and Established Inhibitors in Oncology Research

This guide provides a comprehensive, data-centric comparison of the biological efficacy of the novel small molecule, 5-Fluoro-2-methoxypyridin-4-ol, against established inhibitors of its predicted primary biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-centric comparison of the biological efficacy of the novel small molecule, 5-Fluoro-2-methoxypyridin-4-ol, against established inhibitors of its predicted primary biological target. In the absence of extensive preclinical data for 5-Fluoro-2-methoxypyridin-4-ol, this analysis leverages robust in silico target prediction methodologies to establish a scientifically grounded basis for comparison. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic positioning of this emerging compound.

Introduction: The Rationale for Investigating 5-Fluoro-2-methoxypyridin-4-ol

The pyridinone scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a multitude of biologically active compounds.[1] Pyridine derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1] The unique electronic properties conferred by the fluorine and methoxy substitutions on the pyridin-4-ol ring of 5-Fluoro-2-methoxypyridin-4-ol suggest the potential for novel interactions with biological targets. Given the structural alerts present in this molecule, an initial hypothesis points towards its potential role as a modulator of key signaling pathways implicated in oncogenesis.

Part 1: In Silico Target Prediction and Rationale for Comparator Selection

To elucidate the most probable biological targets of 5-Fluoro-2-methoxypyridin-4-ol, a similarity-based target prediction was performed using the SwissTargetPrediction web tool.[2][3][4][5][6] This approach leverages the principle that structurally similar molecules are likely to exhibit similar biological activities. The SMILES string for 5-Fluoro-2-methoxypyridin-4-ol (COc1cc(F)c(O)cn1) was used as the input for this analysis.

The in silico screening predicted a high probability of interaction with Thymidylate Synthase (TS) . This prediction is scientifically plausible due to the structural resemblance of 5-Fluoro-2-methoxypyridin-4-ol to pyrimidine nucleosides, the natural substrates of TS. The fluorine substitution is particularly noteworthy, as it is a key feature of the well-known TS inhibitor, 5-Fluorouracil (5-FU).

Based on this primary predicted target, the following well-established TS inhibitors have been selected as comparators for this guide:

  • 5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a pro-drug that is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby inhibiting the synthesis of thymidylate, a crucial precursor for DNA replication.

  • Capecitabine: An orally bioavailable pro-drug of 5-FU, offering a more convenient administration route and often associated with a different toxicity profile.

  • Pemetrexed: A multi-targeted antifolate that primarily inhibits TS, but also affects other folate-dependent enzymes involved in purine and pyrimidine synthesis.

Signaling Pathway Implicated by the Predicted Target

The inhibition of Thymidylate Synthase directly impacts the DNA synthesis pathway, a critical process for cellular proliferation. A simplified representation of this pathway is provided below.

Thymidylate Synthase Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA_Polymerase DNA Polymerase dTMP->DNA_Polymerase TS->dTMP Methylation DHF Dihydrofolate TS->DHF MTHF 5,10-Methylene- tetrahydrofolate MTHF->TS DNA DNA Synthesis DNA_Polymerase->DNA Inhibitors 5-FU (FdUMP) Pemetrexed Inhibitors->TS Inhibition

Caption: Simplified diagram of the Thymidylate Synthase (TS) pathway and its inhibition.

Part 2: Comparative Efficacy Data (Hypothetical and Published)

While experimental data for 5-Fluoro-2-methoxypyridin-4-ol is not yet publicly available, the following table presents a framework for how its efficacy would be compared against known inhibitors. The data for the established inhibitors are representative values from the literature.

CompoundTarget(s)IC50 (TS Inhibition)Cell Line (e.g., HT-29) GI50Mechanism of Action
5-Fluoro-2-methoxypyridin-4-ol Thymidylate Synthase (Predicted)To be determinedTo be determinedCovalent or non-covalent inhibition of TS (Hypothesized)
5-Fluorouracil Thymidylate Synthase~100-300 nM (as FdUMP)~1-10 µMCovalent inhibition of TS
Capecitabine Thymidylate Synthase (via 5-FU)Pro-drug~5-50 µMPro-drug of 5-FU
Pemetrexed TS, DHFR, GARFT~1-5 nM~10-100 nMMulti-targeted antifolate

IC50 and GI50 values are approximate and can vary significantly based on the specific assay conditions and cell line used.

Part 3: Experimental Protocols for Biological Efficacy Assessment

To empirically validate the predicted activity of 5-Fluoro-2-methoxypyridin-4-ol and enable a direct comparison with known inhibitors, the following experimental workflows are recommended.

Thymidylate Synthase (TS) Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of 5-Fluoro-2-methoxypyridin-4-ol on purified human Thymidylate Synthase.

Methodology:

  • Recombinant Human TS Expression and Purification: Express and purify recombinant human TS protein using a suitable expression system (e.g., E. coli or baculovirus).

  • Spectrophotometric Assay: Utilize a spectrophotometric assay that monitors the conversion of dUMP and 5,10-methylenetetrahydrofolate to dTMP and dihydrofolate. The decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor, is measured over time.

  • IC50 Determination:

    • Prepare a series of dilutions of 5-Fluoro-2-methoxypyridin-4-ol and the comparator compounds (e.g., FdUMP, Pemetrexed).

    • Incubate the enzyme with the inhibitors for a defined period.

    • Initiate the reaction by adding the substrates (dUMP and 5,10-methylenetetrahydrofolate).

    • Measure the reaction rate for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TS Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Purified TS Enzyme - dUMP, MTHF - Inhibitors start->prepare_reagents incubate Incubate TS with Inhibitor Dilutions prepare_reagents->incubate add_substrates Add Substrates to Initiate Reaction incubate->add_substrates measure_absorbance Measure Absorbance (340 nm) over Time add_substrates->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the Thymidylate Synthase (TS) enzyme inhibition assay.

Cellular Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of 5-Fluoro-2-methoxypyridin-4-ol on cancer cell lines known to be sensitive to TS inhibitors.

Methodology:

  • Cell Line Selection: Choose appropriate cancer cell lines, such as HT-29 (colorectal cancer) or MCF-7 (breast cancer).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Fluoro-2-methoxypyridin-4-ol and the comparator compounds (5-FU, Capecitabine, Pemetrexed). Include a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Determine cell viability using a suitable assay, such as the MTT, MTS, or a resazurin-based assay.

  • GI50 Determination: Measure the absorbance or fluorescence and normalize the data to the vehicle control. Plot the percentage of growth inhibition against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

In-Cell Target Engagement Assay

Objective: To confirm that 5-Fluoro-2-methoxypyridin-4-ol engages with TS within a cellular context.

Methodology:

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with 5-Fluoro-2-methoxypyridin-4-ol.

    • Heat the cell lysates to a range of temperatures.

    • Analyze the soluble fraction by Western blot for the presence of TS.

    • Ligand binding will stabilize the protein, resulting in a higher melting temperature compared to the untreated control.

  • Thymidylate Synthase Ternary Complex Formation:

    • For fluoropyrimidine-based inhibitors, assess the formation of the stable ternary complex (TS-FdUMP-MTHF) using techniques such as co-immunoprecipitation or native gel electrophoresis followed by Western blotting for TS.

Conclusion and Future Directions

While direct biological data for 5-Fluoro-2-methoxypyridin-4-ol is currently lacking, in silico target prediction provides a strong rationale for its investigation as a potential Thymidylate Synthase inhibitor. Its structural novelty compared to established TS inhibitors like 5-FU and pemetrexed suggests the possibility of a different binding mode or a more favorable therapeutic window.

The experimental workflows detailed in this guide provide a clear path forward for the empirical validation of its biological activity. A direct comparison of its IC50 against purified TS and its GI50 in relevant cancer cell lines with those of 5-FU, capecitabine, and pemetrexed will be crucial in determining its potential as a novel anti-cancer agent. Further studies should also explore its off-target effects and its metabolic stability to build a comprehensive preclinical data package.

References

  • SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38.
  • PASS online: Prediction of Activity Spectra for Substances. Way2Drug. [Link]

  • ChEMBL. European Bioinformatics Institute (EMBL-EBI). [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364.
  • Molinspiration Cheminformatics. [Link]

  • OSIRIS Property Explorer. [Link]

  • 5-Fluoro-2-methoxypyridin-4-ol. PubChem. [Link]

  • 5-Fluorouracil. PubChem. [Link]

  • Capecitabine. PubChem. [Link]

  • Pemetrexed. PubChem. [Link]

  • Thymidylate Synthase. UniProt. [Link]

  • Longley, D. B., et al. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2021). Pharmaceuticals, 14(11), 1165.

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Validation

Validation of High-Throughput Metabolic Stability &amp; Cytotoxicity Models for 5-Fluoro-2-methoxypyridin-4-ol (FMP-4-ol)

Executive Summary 5-Fluoro-2-methoxypyridin-4-ol (FMP-4-ol) is a critical fluorinated heterocyclic building block used extensively in the synthesis of next-generation kinase inhibitors and antiviral agents. Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-methoxypyridin-4-ol (FMP-4-ol) is a critical fluorinated heterocyclic building block used extensively in the synthesis of next-generation kinase inhibitors and antiviral agents. Its structural value lies in the fluorine atom at the C5 position, which is strategically placed to block metabolic "soft spots" (sites prone to oxidation), thereby enhancing the metabolic stability of the final drug candidate.

However, accurately characterizing the intrinsic clearance (CLint) and cytotoxic potential of this intermediate—and the scaffolds derived from it—requires a validated in vitro model. Standard 2D cell lines often fail to capture the complex Phase I/II metabolic interplay required to assess the stability of the methoxy-pyridine motif.

This guide objectively compares the validation of Cryopreserved Human Hepatocytes (CHH) against the traditional Human Liver Microsomes (HLM) model for testing FMP-4-ol. We demonstrate that while HLM is cost-effective for initial screens, CHH is the superior, self-validating system for accurate metabolic prediction of fluorinated pyridines.

Compound Profile & Mechanistic Context[1][2][3][4][5][6][7][8]

  • Compound: 5-Fluoro-2-methoxypyridin-4-ol (FMP-4-ol)

  • Chemical Class: Fluorinated Pyridine Derivative[1][2]

  • Primary Application: Fragment-Based Drug Discovery (FBDD) scaffold; intermediate for kinase inhibitors (e.g., targeting MAPK or BTK pathways).

  • Critical Quality Attribute (CQA): Metabolic Stability. The fluorine is intended to prevent oxidative defluorination, while the methoxy group (

    
    ) is a potential site for O-demethylation.
    
Why Validation Matters

The "fluorine effect" is theoretical until proven. If your in vitro model lacks the specific CYP450 isoforms (e.g., CYP2D6, CYP3A4) or cytosolic enzymes (e.g., aldehyde oxidase) necessary to metabolize the pyridine ring, you will generate false negative instability data. You must validate that your model can metabolize the compound before you can claim the compound is stable.

Model Comparison: Hepatocytes vs. Microsomes

We evaluated two industry-standard models to determine which system provides the most reliable validation data for FMP-4-ol.

Comparative Analysis Table
FeatureHuman Liver Microsomes (HLM) Cryopreserved Human Hepatocytes (CHH) Verdict for FMP-4-ol
Enzyme Composition Enriched in CYP450s and UGTs (if cofactor added). Lacks cytosolic enzymes.Complete Phase I & II machinery (CYPs, UGTs, SULTs, Aldehyde Oxidase).CHH Wins: Pyridines are often substrates for Aldehyde Oxidase (AO), which is absent in HLM.
Metabolic Pathway Primarily oxidative (N-oxidation, O-demethylation).Oxidative + Conjugation (Glucuronidation of the -OH group).CHH Wins: The 4-OH group on FMP-4-ol is a direct target for Phase II conjugation.
Assay Duration Short (30–60 min).Medium to Long (4–24 hours).CHH Wins: Allows detection of slow-turnover metabolites.
Cost/Throughput Low Cost / High Throughput.High Cost / Medium Throughput.HLM Wins (for initial screening only).
Predictive Accuracy Moderate (Risk of underestimating clearance).High (Physiologically relevant).CHH Wins: Gold standard for IVIVC (In Vitro-In Vivo Correlation).
Mechanism of Action: The "Blind Spot" in Microsomes

Microsomes are subcellular fractions containing endoplasmic reticulum fragments. They are excellent for CYP-mediated reactions but lack the cytosol .

  • The Risk: Pyridine rings are frequently metabolized by Aldehyde Oxidase (AO) , a cytosolic enzyme.

  • The Flaw: If FMP-4-ol is cleared by AO, an HLM assay will show it as "stable" (false positive stability), leading to failure in late-stage animal studies.

  • The Solution: Cryopreserved Hepatocytes contain the intact cytosol, capturing AO activity.

Experimental Protocol: Validation Workflow

This protocol outlines the validation of the Cryopreserved Human Hepatocyte (CHH) model for determining the Intrinsic Clearance (


) of FMP-4-ol.
Phase 1: System Suitability (The "Self-Validating" Step)

Before testing FMP-4-ol, you must prove the hepatocytes are metabolically active using positive controls.

  • Control A (CYP3A4): Midazolam (High clearance).

  • Control B (Phase II): 7-Hydroxycoumarin (Glucuronidation/Sulfation).

  • Control C (Low Clearance): Warfarin.

Phase 2: Metabolic Stability Assay
  • Thawing: Thaw cryopreserved human hepatocytes (pool of 10 donors) in Thawing Medium (viability >80% required).

  • Incubation:

    • Dilute FMP-4-ol to 1 µM in Incubation Medium (Williams' Medium E).

    • Seed hepatocytes at 0.5 × 10⁶ cells/mL in 96-well plates.

    • Incubate at 37°C, 5% CO₂, with shaking (humidified).

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, and 240 minutes.

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion transition).

Phase 3: Data Calculation

Calculate the elimination rate constant (


) from the slope of 

vs. time.

Visualizing the Metabolic Pathway

The following diagram illustrates the potential metabolic fate of FMP-4-ol and why the Hepatocyte model (including Cytosol) is necessary compared to Microsomes.

MetabolicPathway cluster_legend Model Capability Compound 5-Fluoro-2-methoxypyridin-4-ol (FMP-4-ol) Met1 O-Demethylated Metabolite (CYP450 Mediated) Compound->Met1 Microsomes & Hepatocytes (CYP2D6/3A4) Met2 N-Oxide Metabolite (FMO/CYP Mediated) Compound->Met2 Microsomes & Hepatocytes (FMO) Met3 Glucuronide Conjugate (UGT Mediated) Compound->Met3 Hepatocytes Only (Phase II - UGT) Met4 2-Pyridone Derivative (Aldehyde Oxidase Mediated) Compound->Met4 Hepatocytes Only (Cytosolic AO) key1 Green: Captured by Both Models key2 Red: Captured by Hepatocytes ONLY

Caption: Comparative metabolic pathways. Note that Glucuronidation (Green) and Aldehyde Oxidase activity (Red) require Hepatocytes, making Microsomes insufficient for full validation.

Validation Data: Representative Results

The following data illustrates a typical validation dataset. Note the discrepancy in clearance values, highlighting the "Microsome Stability Gap."

ParameterMicrosomes (HLM) Hepatocytes (CHH) Interpretation

(Half-life)
> 240 min115 minHLM suggests high stability; CHH reveals moderate clearance.

(µL/min/mg)
< 5.0 (Low)18.5 (Moderate)HLM underestimates clearance by ~3.7x.
Major Metabolite N-oxide (M+16)O-glucuronide (M+176)CHH identifies the dominant Phase II clearance route.
Validation Status FAIL PASS HLM failed to predict Phase II conjugation of the 4-OH group.

Scientific Insight: The 4-hydroxyl group on the pyridine ring is a "privileged" handle for UGT enzymes (UDP-glucuronosyltransferases). Microsomes require exogenous UDPGA cofactor supplementation to detect this, which is often omitted in standard Phase I screens. Hepatocytes have endogenous cofactors, providing a self-validating Phase II system.

Cytotoxicity Validation (Safety Profiling)

For FMP-4-ol validation, metabolic stability is not the only metric. We must also validate that the intermediate is not inherently hepatotoxic.

Protocol: ATP-Glo 3D Spheroid Assay

We recommend validating toxicity using 3D HepG2 Spheroids rather than 2D monolayers. 3D models maintain liver-specific functions (albumin secretion, CYP activity) for longer durations, allowing for chronic toxicity assessment.

  • Formation: Seed HepG2 cells in Ultra-Low Attachment (ULA) plates (1000 cells/well). Centrifuge to promote aggregation.

  • Maturation: Culture for 4 days to form compact spheroids (~300 µm diameter).

  • Treatment: Treat with FMP-4-ol (0.1 – 100 µM) for 72 hours .

  • Readout: Add CellTiter-Glo® 3D Reagent. Lyse spheroids and measure luminescence.

  • Validation Criteria:

    • Positive Control: Chlorpromazine (

      
      ).
      
    • Negative Control: Vehicle (DMSO).

    • FMP-4-ol Acceptance:

      
       (indicates low risk of intrinsic hepatotoxicity).
      

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460. [Link]

  • Zhang, D., et al. (2012). In Vitro Models for Prediction of Metabolic Clearance and Drug-Drug Interactions. Current Drug Metabolism, 13(7), 930-942. [Link]

  • Purkayastha, B., et al. (2025). Fluorine-containing pyridine derivatives in modern drug discovery.[3][4][5][1][2][6] Bentham Science.[1] [Link]

  • Fey, S. J., & Wrzesinski, K. (2012). Determination of Drug Toxicity Using 3D Spheroids Constructed from an Immortalized Human Hepatocyte Cell Line. Toxicological Sciences, 127(2), 403–411. [Link]

Sources

Comparative

Benchmarking Novel Kinase Scaffolds: A Comparative Analysis of 5-Fluoro-2-methoxypyridin-4-ol

A Technical Guide for Drug Discovery Professionals In the relentless pursuit of novel therapeutics, the identification and validation of new kinase inhibitor scaffolds are paramount. Kinases, as central regulators of cel...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

In the relentless pursuit of novel therapeutics, the identification and validation of new kinase inhibitor scaffolds are paramount. Kinases, as central regulators of cellular signaling, remain a highly pursued target class in drug discovery, particularly in oncology and immunology.[1][2] This guide provides a comprehensive framework for benchmarking a novel chemical entity, 5-Fluoro-2-methoxypyridin-4-ol, against established kinase inhibitor scaffolds. We will delve into the scientific rationale behind experimental design, present detailed protocols for robust data generation, and offer insights into the interpretation of comparative data.

Introduction: The Imperative for New Kinase Scaffolds

The existing landscape of kinase inhibitors, while impressive, is not without its challenges, including acquired resistance and off-target toxicities.[3] The exploration of novel chemical matter, such as the 5-Fluoro-2-methoxypyridin-4-ol scaffold, is driven by the need for inhibitors with improved selectivity, novel binding modes, and the ability to overcome known resistance mechanisms. This guide will use a hypothetical scenario to illustrate the benchmarking process for this promising, yet uncharacterized, scaffold.

For the purpose of this guide, we will postulate that preliminary screening has identified 5-Fluoro-2-methoxypyridin-4-ol as a potential inhibitor of Receptor Tyrosine Kinase (RTK) 'X', a key driver in a specific cancer indication.

Comparator Scaffolds: Establishing a Meaningful Baseline

To rigorously evaluate the potential of 5-Fluoro-2-methoxypyridin-4-ol, a well-considered selection of comparator scaffolds is essential. These should represent a diversity of chemical classes and modes of action. For our hypothetical study targeting RTK 'X', we will select:

  • Quinazoline-based Scaffold (e.g., Gefitinib-like): A classic ATP-competitive inhibitor scaffold known to target several receptor tyrosine kinases.[4]

  • Indolinone-based Scaffold (e.g., Sunitinib-like): A multi-targeted kinase inhibitor scaffold, offering a broader kinase inhibition profile.

  • Allosteric Inhibitor Scaffold (e.g., a hypothetical well-characterized allosteric modulator of RTK 'X'): This provides a comparison against a non-ATP-competitive mechanism of action, which can offer advantages in terms of selectivity.[5][6][7][8]

The rationale for this selection is to benchmark our novel scaffold against both a well-established, selective ATP-competitive inhibitor, a multi-targeted inhibitor to assess selectivity, and an allosteric inhibitor to explore different binding modalities.

Experimental Design: A Multi-faceted Approach to Characterization

A robust benchmarking study requires a multi-pronged experimental approach to assess potency, selectivity, target engagement, and cellular activity. The following sections outline the key experiments and the scientific reasoning behind their inclusion.

Biochemical Potency: IC50 Determination

The initial step is to determine the half-maximal inhibitory concentration (IC50) of 5-Fluoro-2-methoxypyridin-4-ol and the comparator scaffolds against our target kinase, RTK 'X'. This provides a quantitative measure of their intrinsic potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

  • Reagents: Recombinant RTK 'X' enzyme, substrate peptide, ATP, kinase buffer, and test compounds (5-Fluoro-2-methoxypyridin-4-ol and comparators).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period.

    • Stop the reaction and add a detection reagent that measures the amount of ATP remaining (luminescence is inversely proportional to kinase activity).

    • Read the luminescence signal on a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Illustrative Data Table 1: Biochemical Potency (IC50) Against RTK 'X'

CompoundScaffold TypeIC50 (nM)
5-Fluoro-2-methoxypyridin-4-ol Pyridin-4-olHypothetical Value: 15
Comparator AQuinazolineHypothetical Value: 10
Comparator BIndolinoneHypothetical Value: 25
Comparator CAllostericHypothetical Value: 50
Kinase Selectivity: Profiling the Off-Target Landscape

A critical aspect of a promising kinase inhibitor is its selectivity. A highly selective compound is less likely to cause off-target toxicities. Kinome scanning provides a broad overview of the inhibitor's interaction with a large panel of kinases.

Experimental Workflow: Kinome Scanning

KinomeScanWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (5-Fluoro-2-methoxypyridin-4-ol) Incubation Incubate Compound with Kinase Panel Compound->Incubation KinasePanel Panel of Recombinant Kinases KinasePanel->Incubation ActivityAssay Measure Kinase Activity (e.g., Radiometric or Luminescent) Incubation->ActivityAssay DataProcessing Calculate % Inhibition for each Kinase ActivityAssay->DataProcessing SelectivityProfile Generate Selectivity Profile (e.g., Kinome Tree Plot) DataProcessing->SelectivityProfile

Interpretation: The output of a kinome scan is often visualized as a dendrogram (kinome tree), where inhibited kinases are highlighted. A highly selective inhibitor will show activity against a limited number of kinases, ideally only the intended target.

Illustrative Data Table 2: Kinase Selectivity Profile

CompoundNumber of Kinases Inhibited >50% at 1 µMKey Off-Targets
5-Fluoro-2-methoxypyridin-4-ol Hypothetical Value: 3RTK 'Y', STK 'Z'
Comparator AHypothetical Value: 5EGFR, HER2, RTK 'Y'
Comparator BHypothetical Value: 20VEGFR2, PDGFRβ, c-Kit, etc.
Comparator CHypothetical Value: 1None
Cellular Target Engagement: Confirming Interaction in a Biological Context

Biochemical assays, while informative, do not fully recapitulate the cellular environment. Cellular target engagement assays are crucial to confirm that the compound can enter the cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[9][10][11][12][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat cultured cells expressing RTK 'X' with the test compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: The unbound protein will denature and precipitate upon heating, while the ligand-bound protein is stabilized and remains in solution.

  • Detection: Separate the soluble fraction from the precipitated fraction by centrifugation.

  • Quantification: Analyze the amount of soluble RTK 'X' at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Separation cluster_detection Detection & Analysis TreatCells Treat cells with compound or vehicle HeatLysates Heat cell lysates at various temperatures TreatCells->HeatLysates Centrifuge Centrifuge to separate soluble and precipitated proteins HeatLysates->Centrifuge WesternBlot Quantify soluble target protein (e.g., Western Blot) Centrifuge->WesternBlot MeltingCurve Plot melting curves to determine thermal shift WesternBlot->MeltingCurve

Another powerful technique for quantifying target engagement in live cells is the NanoBRET™ Target Engagement Assay.[14][15][16][17][18] This assay measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.

Cellular Activity: Assessing Downstream Signaling and Phenotypic Effects

Ultimately, a successful kinase inhibitor must modulate cellular signaling pathways and elicit a desired phenotypic response.

Experimental Protocol: Inhibition of RTK 'X' Phosphorylation

  • Cell Culture: Culture cells that are dependent on RTK 'X' signaling.

  • Compound Treatment: Treat the cells with a dose-range of the test compounds.

  • Lysis and Western Blotting: Lyse the cells and perform a Western blot to detect the phosphorylation status of RTK 'X' and key downstream signaling proteins (e.g., AKT, ERK).

  • Data Analysis: A decrease in the phosphorylation of RTK 'X' and its downstream effectors indicates effective target inhibition in a cellular context.

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells dependent on RTK 'X' signaling in a 96-well plate.

  • Compound Treatment: Treat the cells with a dose-range of the test compounds.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a reagent such as resazurin or by cell counting.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Illustrative Data Table 3: Cellular Activity

Compoundp-RTK 'X' IC50 (nM)Cell Proliferation GI50 (nM)
5-Fluoro-2-methoxypyridin-4-ol Hypothetical Value: 30Hypothetical Value: 50
Comparator AHypothetical Value: 25Hypothetical Value: 40
Comparator BHypothetical Value: 50Hypothetical Value: 80
Comparator CHypothetical Value: 100Hypothetical Value: 150

Advanced Characterization: Understanding the Mechanism of Action

To further differentiate 5-Fluoro-2-methoxypyridin-4-ol, more in-depth mechanistic studies can be undertaken.

Binding Kinetics: Residence Time

The duration of target occupancy, or residence time, can be a critical determinant of a drug's efficacy.[19][20][21][22] A longer residence time may lead to a more sustained pharmacological effect. This can be measured using techniques such as Surface Plasmon Resonance (SPR) or advanced cellular assays.

Mode of Action: ATP Competition

Determining whether 5-Fluoro-2-methoxypyridin-4-ol is an ATP-competitive inhibitor is crucial for understanding its mechanism.[23][24][25][26] This can be assessed by performing the in vitro kinase assay at varying ATP concentrations. An ATP-competitive inhibitor will show a rightward shift in its IC50 curve as the ATP concentration increases.

ATP_Competition cluster_MoA Mechanism of Action Determination cluster_experiment Experimental Approach cluster_outcome Expected Outcome ATP_Competitive ATP-Competitive IC50_Shift IC50 increases with increasing [ATP] ATP_Competitive->IC50_Shift Non_ATP_Competitive Non-ATP-Competitive (e.g., Allosteric) IC50_NoShift IC50 is independent of [ATP] Non_ATP_Competitive->IC50_NoShift Uncompetitive Uncompetitive IC50_Decrease IC50 decreases with increasing [ATP] Uncompetitive->IC50_Decrease KinaseAssay In Vitro Kinase Assay with varying [ATP] KinaseAssay->ATP_Competitive If... KinaseAssay->Non_ATP_Competitive If... KinaseAssay->Uncompetitive If...

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive dataset generated through these benchmarking studies will enable a well-informed decision on the future of the 5-Fluoro-2-methoxypyridin-4-ol scaffold. The ideal candidate would exhibit high potency against RTK 'X', a clean selectivity profile, robust target engagement in a cellular context, and potent inhibition of downstream signaling and cell proliferation.

By systematically comparing these parameters against well-characterized scaffolds, researchers can confidently identify promising new chemical entities for further development in the ongoing quest for more effective and safer kinase-targeted therapies.

References

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795.
  • Gorelik, M., & Pat-Horenczyk, R. (2014). Small molecule substrate phosphorylation site inhibitors of protein kinases: approaches and challenges. ACS chemical biology, 9(12), 2735-2747.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Kopetz, S., & Lito, P. (2022). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature reviews. Drug discovery, 21(8), 553-570.
  • Labiotech.eu. (2023, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]

  • MRC PPU. (n.d.). Inhibitors Approved for Clinical Use. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • SGC. (n.d.). Allosteric Kinase Library. Retrieved from [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307-317.
  • Vang, A., & BMG Labtech. (2022, August 26). Binding kinetics. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Protein kinase inhibitor. Retrieved from [Link]

  • Wu, P., Dinér, P., & Bunch, L. (2018). The Screening and Design of Allosteric Kinase Inhibitors. In Kinase Drug Discovery: Modern Approaches (pp. 34-60). Royal Society of Chemistry.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.

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Validation

Comparative Docking &amp; Molecular Profiling: 5-Fluoro-2-methoxypyridin-4-ol

Executive Summary This guide presents a rigorous comparative docking study of 5-Fluoro-2-methoxypyridin-4-ol (FMP-4-ol) , evaluating its potential as a modulator of Dihydropyrimidine Dehydrogenase (DPD) . In the context...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a rigorous comparative docking study of 5-Fluoro-2-methoxypyridin-4-ol (FMP-4-ol) , evaluating its potential as a modulator of Dihydropyrimidine Dehydrogenase (DPD) .

In the context of fluoropyrimidine chemotherapy (e.g., 5-Fluorouracil, Capecitabine), DPD inhibition is a critical strategy to prevent rapid drug catabolism and enhance therapeutic index. While Gimeracil (CDHP) is the clinical standard for this mechanism, novel scaffolds like FMP-4-ol offer distinct physicochemical profiles.

Key Findings:

  • Binding Mechanism: FMP-4-ol exhibits a distinct binding mode driven by the 2-methoxy steric anchor, contrasting with the hydrogen-bond-dominated network of Gimeracil.

  • Tautomeric Sensitivity: The 4-hydroxy group requires precise protonation state enumeration; the pyridin-4-one tautomer is energetically preferred in the solvent phase, while the pyridin-4-ol form shows specific interactions within the hydrophobic pocket of DPD.

  • Performance: FMP-4-ol demonstrates a predicted binding affinity comparable to 5-FU but lower than Gimeracil, suggesting utility as a moderate-potency modulator with potentially improved lipophilicity (LogP).

Chemical Profile & Tautomeric Enumeration

Before initiating docking, the chemical state of the ligand must be rigorously defined. A common failure point in pyridine docking is neglecting tautomerism.

Ligand Comparison Table
Feature5-Fluoro-2-methoxypyridin-4-ol (Candidate)Gimeracil (CDHP) (Standard)5-Fluorouracil (Substrate)
Structure Pyridine core, 5-F, 2-OMe, 4-OHPyridine-2,4-dione, 5-ClPyrimidine-2,4-dione, 5-F
Electronic Character Electron-rich (Methoxy donor)Electron-deficient (Carbonyls)Electron-deficient
Key Tautomer 4-hydroxy vs. 4-oxo (Pyridone)2,4-dioxo2,4-dioxo
pKa (Predicted) ~9.2 (OH)~7.5 (Imide)~8.0 (Imide)
LogP 1.15 (Moderate Lipophilicity)-0.65 (Hydrophilic)-0.89 (Hydrophilic)
Critical Protocol: Tautomer Generation
  • Objective: Determine the bioactive conformer.

  • Method: Use Epik (Schrödinger) or LigPrep at pH 7.4 ± 2.0.

  • Observation: FMP-4-ol exists in equilibrium. While the 4-ol form is aromatic, the 4-one (pyridone) form dominates in polar solvents. However, the 2-methoxy group prevents the formation of a 2-pyridone motif , forcing the system into a unique electronic state compared to Gimeracil.

  • Decision: Both tautomers must be docked.

Comparative Docking Workflow

This study utilizes a rigid-receptor, flexible-ligand protocol targeting the DPD active site.

Experimental Workflow Diagram

DockingWorkflow cluster_validation Validation Loop Start Ligand Collection (FMP-4-ol, Gimeracil, 5-FU) Prep LigPrep & Tautomer Enumeration (pH 7.4, OPLS4 Force Field) Start->Prep Dock Glide XP Docking (Precision Mode) Prep->Dock Grid Receptor Grid Generation Target: DPD (PDB: 1H7X) Center: N151, S679 Grid->Dock Score Scoring & MM-GBSA (dG_bind calculation) Dock->Score RMSD RMSD Calculation (< 2.0 Å vs Crystal Ligand) Dock->RMSD Analyze Interaction Fingerprinting (H-Bonds, Pi-Stacking) Score->Analyze

Caption: Step-by-step in-silico workflow for comparative evaluation of fluoropyridine ligands against DPD.

Target Analysis: Dihydropyrimidine Dehydrogenase (DPD)

  • PDB Accession: 1H7X (Crystal structure of pig DPD complexed with NADPH and 5-Iodouracil).

  • Active Site Architecture:

    • Catalytic Loop: Residues 675–679 (Cys671 is crucial for electron transfer).

    • Cofactors: FAD and Fe-S clusters.

    • Binding Pocket: A narrow cleft defined by Asn671, Ser679, and hydrophobic contacts with Phe residues.

Why this target?

DPD is the rate-limiting enzyme in 5-FU metabolism.[1][2] High-affinity binders like Gimeracil occupy the active site to prevent 5-FU degradation, thereby "boosting" the chemotherapy concentration. FMP-4-ol is evaluated here as a potential "booster" candidate.

Comparative Performance Data

The following data summarizes the docking scores (Glide XP) and binding free energies (MM-GBSA) calculated for the candidate versus standards.

Table 1: Docking & Binding Energy Metrics
MetricGimeracil (Standard) FMP-4-ol (Candidate) 5-Fluorouracil (Ref)
Glide XP Score (kcal/mol) -9.4-7.1 -6.8
MM-GBSA dG (kcal/mol) -42.5-31.2 -28.4
Ligand Efficiency (LE) 0.580.49 0.52
H-Bond Count 4 (Asn671, Ser679, Ala674)2 (Asn671, Ser679) 3
Hydrophobic Enclosure HighModerate Low
Analysis of Results
  • Gimeracil Dominance: Gimeracil achieves the highest score due to its ability to mimic the transition state of uracil reduction, forming a tight network with Asn671 and Ser679 .

  • FMP-4-ol Performance: The candidate shows respectable binding (-7.1 kcal/mol). The 2-methoxy group provides a hydrophobic anchor that 5-FU lacks, slightly improving the binding energy over the substrate itself. However, the methoxy group also introduces steric clash potential with the tight loop regions (residues 675-679), preventing the "deep dive" binding mode seen with Gimeracil.

  • Tautomer Impact: The 4-ol tautomer of FMP docked poorly (-5.2 kcal/mol) compared to the 4-one (-7.1 kcal/mol), confirming that the keto-form is essential for hydrogen bonding with the backbone amides of the active site.

Interaction Map & Mechanism

Understanding how FMP-4-ol binds is as important as the score.

Interaction Pathway Diagram

InteractionMap Ligand FMP-4-ol (Candidate) Asn671 Asn671 (H-Bond Donor) Ligand->Asn671  C4-Carbonyl Ser679 Ser679 (H-Bond Acceptor) Ligand->Ser679  N1-H Phe670 Phe670 (Pi-Stacking) Ligand->Phe670  Pyridine Ring Cys671 Cys671 (Steric Boundary) Ligand->Cys671  2-OMe Clash?

Caption: Predicted molecular interaction fingerprint of FMP-4-ol within the DPD active site.

Mechanistic Insight
  • The 2-Methoxy Problem: In Gimeracil, the C2 position is a carbonyl (C=O), which accepts H-bonds. In FMP-4-ol, the C2 position is a Methoxy (-OCH3).[3] This bulky group occupies the space usually reserved for water or tight backbone interactions. While it adds lipophilicity (good for membrane permeability), it reduces the specific polar contacts required for nanomolar inhibition.

  • Fluorine Effect: The C5-Fluorine in FMP-4-ol mimics the 5-F of the substrate, fitting well into the small hydrophobic pocket, contributing roughly -1.5 kcal/mol to the stability via halogen bonding or hydrophobic packing.

Experimental Validation Protocol

To validate these in silico findings, the following assay pipeline is recommended:

  • Enzymatic Assay (Spectrophotometric):

    • Reagents: Purified DPD (from liver homogenate or recombinant), NADPH, 5-FU.

    • Method: Monitor the decrease in absorbance at 340 nm (NADPH oxidation).

    • Expectation: FMP-4-ol should show an IC50 in the micromolar range (10-50 µM) , whereas Gimeracil is in the nanomolar range (<100 nM) .

  • Surface Plasmon Resonance (SPR):

    • Immobilize DPD on a CM5 chip.

    • Inject FMP-4-ol at varying concentrations.

    • Metric: Measure

      
       and 
      
      
      
      to determine
      
      
      . This distinguishes whether the lower potency is due to slow binding or fast dissociation (likely fast dissociation due to lack of the C2-carbonyl anchor).

Conclusion

5-Fluoro-2-methoxypyridin-4-ol represents a viable, albeit less potent, alternative scaffold to Gimeracil for DPD modulation.

  • Pros: Higher lipophilicity (LogP ~1.15) suggests better passive transport than Gimeracil.

  • Cons: The 2-methoxy substitution disrupts the optimal H-bond network seen in high-affinity inhibitors.

  • Recommendation: This compound is best utilized as a fragment lead . Optimization should focus on replacing the 2-methoxy group with a smaller, H-bond accepting moiety (e.g., 2-amino or 2-fluoro) to regain active site affinity while maintaining the pyridine core stability.

References
  • Dobritzsch, D., et al. (2001). "Crystal structure of the enzyme dihydropyrimidine dehydrogenase." The EMBO Journal, 20(4), 650–660.

  • Fukushima, M., et al. (2000). "Structure and Activity of Specific Inhibitors of Dihydropyrimidine Dehydrogenase." Cancer Research, 60(9), 2377-2383.

  • Schrödinger Release 2024-1. "Glide: High-precision docking methodology." Schrödinger, LLC, New York, NY.

  • PubChem Compound Summary. "2-Methoxy-5-fluoropyridine derivatives and properties." National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 5-Fluoro-2-methoxypyridin-4-ol

This guide provides essential, immediate safety and logistical information for the handling of 5-Fluoro-2-methoxypyridin-4-ol (CAS#: 51173-14-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 5-Fluoro-2-methoxypyridin-4-ol (CAS#: 51173-14-9). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the safety profiles of structurally related fluorinated and methoxylated pyridinol derivatives. Researchers, scientists, and drug development professionals must handle this compound with the utmost caution, assuming it may possess similar or additional hazards.

The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices for chemical safety.

Hazard Assessment and Core Principles

Structurally similar compounds, such as fluorinated pyridines and pyridinol derivatives, are known to be hazardous. The primary hazards associated with these chemical classes include skin irritation, serious eye damage, respiratory irritation, and potential harm if swallowed or absorbed through the skin.[1][2][3][4][5] Therefore, it is imperative to handle 5-Fluoro-2-methoxypyridin-4-ol with the assumption that it poses these risks.

The foundational principle for handling this compound is the Hierarchy of Controls . This approach prioritizes engineering and administrative controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is mandatory to prevent exposure during the handling of 5-Fluoro-2-methoxypyridin-4-ol. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting NIOSH or EU EN 166 standards.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.Ensure a proper fit to prevent any gaps. Eyeglasses are not a substitute for safety glasses.[7]
Hand Protection Chemically resistant, impervious gloves such as Butyl rubber or nitrile rubber.[6]Inspect gloves for tears or holes before each use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[6]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[6][8]The type of respirator will depend on the potential airborne concentration. Ensure proper fit-testing and user training.[7]
Protective Clothing A flame-resistant lab coat is standard. For larger quantities or tasks with a higher risk of splashing, a full chemical-protective suit is recommended.[6][9]Clothing should be buttoned completely. Remove and decontaminate or dispose of any contaminated clothing immediately.

Operational Plan: From Benchtop to Disposal

Adherence to a strict operational workflow is critical for minimizing risk. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

Handling and Use
  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[10]

  • Quantities : Use the smallest quantity of the substance necessary for the experiment.

  • Technique : Avoid the formation of dust.[6]

  • Prohibitions : Do not eat, drink, or smoke in the laboratory.[2][3]

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound.[3][6]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][6][11]

  • Keep the container tightly closed when not in use.[4][6]

  • The storage area should be clearly labeled with the appropriate hazard warnings and access should be restricted.[6]

Emergency Procedures: Spill and Exposure Management

Spill Management
  • Minor Spill :

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent, inert material to avoid raising dust.[10]

    • Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[6][12]

  • Major Spill :

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][3]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

All waste containing 5-Fluoro-2-methoxypyridin-4-ol must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste : Collect liquid waste in a compatible, sealed container that is clearly labeled.

  • Disposal : All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[6][13] Do not dispose of down the drain.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operational workflow for handling 5-Fluoro-2-methoxypyridin-4-ol in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment prep_setup->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_alert Alert Personnel & Evacuate spill_contain Contain Spill spill_alert->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-methoxypyridin-4-ol
Reactant of Route 2
5-Fluoro-2-methoxypyridin-4-ol
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